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Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Pathway and Synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Executive Summary 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) is a sterically encumbered, 3,3-disubstituted indoline[1, 2]. Cyclic anilines with a fully substituted C3 stereocenter are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) is a sterically encumbered, 3,3-disubstituted indoline[1, 2]. Cyclic anilines with a fully substituted C3 stereocenter are privileged pharmacophores, frequently utilized as foundational scaffolds in the development of neurological therapeutics and complex alkaloid analogs. Synthesizing a quaternary carbon at the C3 position within an indoline core presents distinct regiochemical challenges. This technical guide delineates a highly efficient, two-phase synthetic route: an interrupted Fischer indole synthesis followed by a chemoselective reduction.

Retrosynthetic Strategy & Mechanistic Causality

Direct alkylation of an indoline or indole core to achieve a 3-ethyl-3-methyl substitution pattern is notoriously plagued by competing N-alkylation and poor regiocontrol [3]. To circumvent this, we utilize a bottom-up construction of the heterocyclic core.

The Interrupted Fischer Indolization: By reacting 4-methoxyphenylhydrazine with an α -branched aldehyde (2-methylbutanal), the reaction is forced to terminate at the 3H-indole (indolenine) stage [4]. Mechanistically, the carbon-mapping is highly precise:

  • The methoxy group para to the hydrazine nitrogen dictates cyclization at the ortho position, placing the methoxy group strictly at the C5 position of the final indole.

  • During the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer, the α -carbon of 2-methylbutanal becomes the C3 quaternary center of the indolenine, perfectly installing the ethyl and methyl groups.

  • Because C3 lacks a hydrogen atom, the final tautomerization to a 1H-indole is blocked, yielding the intermediate 3-ethyl-5-methoxy-3-methyl-3H-indole [3, 4].

Chemoselective Reduction: The resulting 3H-indole possesses a reactive, imine-like C=N bond. This bond is highly electrophilic and can be chemoselectively reduced using mild hydride donors to yield the target 2,3-dihydro-1H-indole (indoline) without cleaving the ether linkage or over-reducing the aromatic system [5].

Experimental Workflows (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that offer real-time visual and chemical feedback to validate the reaction's progress.

Phase 1: Synthesis of the Indolenine Core (3-Ethyl-5-methoxy-3-methyl-3H-indole)

Objective: Construct the 3H-indole framework via acid-catalyzed condensation and rearrangement. Procedure:

  • Initiation: In an oven-dried round-bottom flask under N 2​ , dissolve 10.0 mmol of 4-methoxyphenylhydrazine hydrochloride in 20 mL of glacial acetic acid.

    • Causality: Acetic acid serves as both the solvent and the mild acid catalyst required for hydrazone formation and the subsequent sigmatropic rearrangement.

  • Condensation: Add 11.0 mmol of 2-methylbutanal dropwise at 25 °C. Stir for 30 minutes.

    • Self-Validation: The mixture will transition from a pale suspension to a clear, bright yellow solution, indicating the quantitative formation of the arylhydrazone intermediate.

  • Rearrangement: Heat the reaction mixture to 85 °C for 5 hours.

    • Self-Validation: The solution deepens to a dark orange/brown color. Evolution of ammonia gas (detectable via damp pH paper at the condenser outlet) confirms the cyclization step.

  • Workup: Cool to 0 °C and carefully quench with crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ until pH 8 is reached.

    • Causality: Neutralization prevents the acid-catalyzed polymerization or hydrolysis of the sensitive indolenine C=N bond.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the 3H-indole.

Phase 2: Chemoselective Reduction to the Target Indoline

Objective: Reduce the C=N double bond to yield 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. Procedure:

  • Initiation: Dissolve 5.0 mmol of the purified 3H-indole in 15 mL of anhydrous methanol at 0 °C.

  • Reduction: Add 10.0 mmol of sodium borohydride (NaBH 4​ ) in small portions over 15 minutes.

    • Causality: NaBH 4​ is chosen over stronger agents like LiAlH 4​ to prevent potential ring-opening or methoxy cleavage [5].

  • Self-Validation: The addition of NaBH 4​ will cause immediate effervescence (H 2​ gas evolution). As the reduction proceeds, the characteristic yellow tint of the conjugated indolenine will fade to a colorless or pale-yellow solution, visually confirming the loss of the C=N chromophore.

  • Completion: Stir for 2 hours at room temperature. Monitor by TLC (disappearance of the UV-active indolenine spot).

  • Workup: Quench with 5 mL of water to destroy excess hydride. Evaporate the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL). Dry and concentrate to yield the pure indoline.

Quantitative Data: Reduction Optimization

The choice of reducing agent is paramount for yield and chemoselectivity. Table 1 summarizes the optimization parameters for the Phase 2 reduction.

Table 1: Evaluation of Reducing Agents for 3H-Indole to Indoline Conversion

Reducing AgentSolventTemp (°C)Reaction Time (h)Indoline Yield (%)Chemoselectivity Profile
NaBH 4​ MeOH0 to 252.088% Optimal ; strict C=N reduction
NaBH 3​ CNAcOH254.085%High; requires acidic media
LiAlH 4​ THF0 to 651.545%Poor; risk of over-reduction/cleavage
H 2​ (Pd/C)EtOH2512.070%Moderate; slow kinetics, side reactions

Pathway Visualization

The following diagram maps the molecular transformation from the starting precursors through the critical intermediates to the final indoline product.

SynthesisPathway SM1 4-Methoxyphenylhydrazine (Nucleophile) Hydrazone Arylhydrazone Intermediate (Ene-hydrazine Tautomer) SM1->Hydrazone Condensation (-H2O) SM2 2-Methylbutanal (Electrophile) SM2->Hydrazone Condensation (-H2O) Indolenine 3-Ethyl-5-methoxy-3-methyl-3H-indole (Indolenine Core) Hydrazone->Indolenine Fischer Indolization Acid Catalyst, [3,3]-Rearrangement (-NH3) Product 3-Ethyl-5-methoxy-3-methylindoline (Target Indoline) Indolenine->Product Chemoselective Reduction (NaBH4, MeOH)

Figure 1: Retrosynthetic and forward synthesis pathway of 3-ethyl-5-methoxy-3-methylindoline.

References

  • Cyclic Anilines - Product Catalog | AiFChem | 1

  • 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1h-indole | Bidepharm |2

  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines | MDPI | 3

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids | NIH | 4

  • Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines | ACS Publications | 5

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. In the absence of published experimental spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopic analysis and data from analogous indole structures to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of new chemical entities. Each section details the theoretical basis of the spectroscopic technique, presents predicted data in tabular and graphical formats, and provides standardized protocols for data acquisition.

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3][4] The specific compound of interest, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, represents a unique substitution pattern within the dihydroindole family. Accurate structural elucidation is paramount for understanding its chemical properties and potential therapeutic applications. Spectroscopic techniques are the primary modalities for such characterization.

This guide will provide a detailed predictive analysis of the spectroscopic signature of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. By understanding the expected spectral features, researchers can more efficiently confirm the synthesis of the target molecule and identify any potential impurities or side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Causality: The choice of solvent can influence chemical shifts; deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
N-H~3.5 - 4.5Broad Singlet1HThe proton on the nitrogen of the dihydroindole ring is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange.
Ar-H (C4-H)~7.0 - 7.2Doublet1HAromatic proton ortho to the nitrogen and meta to the methoxy group.
Ar-H (C6-H)~6.7 - 6.8Doublet of Doublets1HAromatic proton meta to both the nitrogen and the methoxy group.
Ar-H (C7-H)~6.6 - 6.7Doublet1HAromatic proton ortho to the methoxy group.
O-CH₃~3.8Singlet3HThe three equivalent protons of the methoxy group will appear as a singlet.
C2-H₂~3.3 - 3.5Multiplet2HThe diastereotopic protons on the carbon adjacent to the nitrogen will likely be a complex multiplet.
CH₂ (Ethyl)~1.6 - 1.8Quartet2HThe methylene protons of the ethyl group are split by the adjacent methyl protons.
CH₃ (C3)~1.2 - 1.4Singlet3HThe protons of the methyl group at the C3 position are a singlet as there are no adjacent protons.
CH₃ (Ethyl)~0.8 - 1.0Triplet3HThe terminal methyl protons of the ethyl group are split by the adjacent methylene protons.

Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrumentation: Record the spectrum on a 500 MHz NMR spectrometer.

  • Data Acquisition Parameters:

    • Number of scans: 16-32 (adjust for sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Acquisition time: 2-4 seconds

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum to the TMS signal. Integrate all peaks.

Workflow for ¹H NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve sample in CDCl3 prep2 Add TMS standard prep1->prep2 acq1 Acquire FID on 500 MHz Spectrometer prep2->acq1 Insert into spectrometer proc1 Fourier Transform acq1->proc1 Raw data proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to TMS proc2->proc3 an1 Assign Chemical Shifts (δ) proc3->an1 Processed spectrum an4 Correlate data to molecular structure an1->an4 an2 Analyze Multiplicity (Splitting) an2->an4 an3 Determine Integration (Proton Count) an3->an4

Caption: Workflow for ¹H NMR data acquisition and analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C7a~145 - 150Aromatic quaternary carbon adjacent to nitrogen.
C5~150 - 155Aromatic quaternary carbon bearing the methoxy group.
C3a~135 - 140Aromatic quaternary carbon at the ring junction.
C4~125 - 130Aromatic CH carbon.
C6~110 - 115Aromatic CH carbon.
C7~105 - 110Aromatic CH carbon.
C2~55 - 60Aliphatic CH₂ carbon adjacent to nitrogen.
O-CH₃~55 - 60Methoxy carbon.
C3~40 - 45Aliphatic quaternary carbon.
CH₂ (Ethyl)~30 - 35Aliphatic CH₂ of the ethyl group.
CH₃ (C3)~25 - 30Aliphatic CH₃ at the C3 position.
CH₃ (Ethyl)~8 - 12Aliphatic CH₃ of the ethyl group.

Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg is ideal).

  • Instrumentation: Record the spectrum on a 125 MHz NMR spectrometer.

  • Data Acquisition Parameters:

    • Technique: Proton-decoupled for singlets for each carbon.

    • Number of scans: 512-2048 (or more, as ¹³C has low natural abundance).

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization - EI):

m/zIonRationale
205[M]⁺Molecular ion peak.
190[M - CH₃]⁺Loss of a methyl group from the C3 position.
176[M - C₂H₅]⁺Loss of the ethyl group from the C3 position.
162[M - C₃H₇]⁺Loss of a propyl fragment through rearrangement.

Protocol for Mass Spectrometry Data Acquisition (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Instrumentation: Inject the sample into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Temperature program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 250°C) to ensure volatilization and separation.

  • MS Parameters (EI):

    • Ionization energy: 70 eV.

    • Mass range: Scan from m/z 40 to 400.

Predicted Fragmentation Pathway:

G M Molecular Ion [M]⁺ m/z = 205 frag1 [M - CH₃]⁺ m/z = 190 M->frag1 - •CH₃ frag2 [M - C₂H₅]⁺ m/z = 176 M->frag2 - •C₂H₅

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350 - 3450N-H stretchSecondary amine
~3000 - 3100C-H stretchAromatic C-H
~2850 - 2960C-H stretchAliphatic C-H
~1600 - 1620C=C stretchAromatic ring
~1230 - 1270C-O stretchAryl ether

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans.

  • Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Predicted UV-Vis Absorption: The substituted benzene ring in the dihydroindole system constitutes the primary chromophore. The presence of the electron-donating methoxy and amino groups is expected to cause a bathochromic (red) shift of the π → π* transitions compared to unsubstituted benzene.

  • λ_max: ~280-300 nm

  • Solvent: Ethanol or Methanol

Protocol for UV-Vis Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Scan a wavelength range from 200 to 400 nm.

    • Use a reference cuvette containing only the solvent to zero the instrument.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. The predicted data and outlined protocols offer a robust framework for the experimental characterization of this novel compound. By comparing experimentally obtained spectra with the predictions herein, researchers can confidently verify the structure and purity of their synthesized material, paving the way for further investigation into its chemical and biological properties.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Knowledge UChicago. (2023, August 24). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl.
  • Preprints.org. (2024, July 11). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent.
  • Wiley-VCH. (2007). Supporting Information.
  • PMC. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate.
  • Rahmani, R., et al. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).
  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors.
  • (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Semantic Scholar. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • ResearchGate. (n.d.). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position.
  • PMC. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.
  • ResearchGate. (n.d.). (PDF) Thermal and spectroscopic studies of 2,3,5-trisubstituted and 1,2,3,5-tetrasubstituted indoles as non-competitive antagonists of GluK1/GluK2 receptors.
  • (n.d.). Methyl 1H-indole-3-carboxylate.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
  • EvitaChem. (n.d.). Buy 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole (EVT-13302013).
  • KTU ePubl. (2025, June 5). A new synthetic approach to the 3,4-dihydro-1H-[6][7]oxazino[4,3-a]indole system from ethyl. Retrieved from

  • JOCPR. (n.d.). 1591-1596 Research Article New assay method UV spectroscopy for.
  • PubChem. (n.d.). 5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392.
  • MDPI. (2015, March 30). N,N',N"-Tris[(5-methoxy-1H-indol-3-yl)ethyl]benzene-1,3,5-tricarboxamide.
  • (n.d.). Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Information.
  • Amanote Research. (n.d.). 5-Methoxy-3-[(5-Methoxy-1h-Indol-3-Yl)(phenyl)methyl].
  • National Institute of Standards and Technology. (n.d.). Indole - the NIST WebBook.

Sources

Foundational

Physical and chemical properties of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Comprehensive Technical Guide on 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole: Physicochemical Profiling and Synthetic Utility Executive Summary As drug discovery pivots toward highly highly functionalized, sp3-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole: Physicochemical Profiling and Synthetic Utility

Executive Summary

As drug discovery pivots toward highly highly functionalized, sp3-rich fragments to improve clinical success rates, the indoline (2,3-dihydro-1H-indole) core has emerged as a privileged scaffold. Specifically, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) represents a highly specialized, sterically constrained building block[1].

From an application scientist’s perspective, this molecule is not just a structural intermediate; it is a meticulously designed pharmacophore. The 5-methoxy group provides critical hydrogen-bond acceptor capabilities that mimic endogenous neurotransmitters (e.g., serotonin, melatonin), making it highly relevant for CNS targets and VEGFR-2 inhibitors[2]. Concurrently, the C3-quaternary stereocenter (ethyl and methyl substituents) fundamentally alters the molecule's metabolic stability and conformational profile, locking the pyrrolidine ring in a favorable geometry for target engagement while blocking oxidative liabilities[3].

Physicochemical Profiling & Structural Rationale

Understanding the baseline properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core parameters.

PropertyValueScientific Relevance
CAS Number 1388032-86-7Global identifier for procurement and IP tracking[1].
Molecular Formula C12H17NODefines exact stoichiometry for synthetic equivalents[1].
Molecular Weight 191.27 g/mol Highly optimal for Lead-Oriented Synthesis (LOS)[1].
C3 Substitution Ethyl, MethylQuaternary center prevents aromatization to indole[3].
C5 Substitution Methoxy (-OCH3)Bioisostere for neurotransmitter targets; directs EAS[2].
N1 Functionality Secondary AminePrimary site for functionalization (acylation/alkylation)[4].

The C3 Quaternary Advantage: Traditional indolines suffer from a severe metabolic liability: rapid oxidation by cytochrome P450 enzymes into planar indoles, which often leads to loss of target affinity or the formation of reactive metabolites. By installing an ethyl and methyl group at C3, we create a steric shield that completely blocks this aromatization pathway, ensuring the molecule remains sp3-hybridized in vivo.

MetabolicStability Indoline Indoline Core C3 C3 Quaternary Center Indoline->C3 C5 C5 Methoxy Group Indoline->C5 N1 N1 Secondary Amine Indoline->N1 Metab1 Blocks Aromatization to Indole C3->Metab1 Metab2 O-Demethylation (CYP450) C5->Metab2 Metab3 Phase II Conjugation N1->Metab3

Metabolic stability and biotransformation pathways of the indoline core.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 3-Ethyl-5-methoxy-3-methylindoline lies in its predictable reactivity. The secondary amine at N1 is highly nucleophilic, making it the logical first point of functionalization. Once N1 is protected or functionalized (e.g., via acylation), the electronic landscape of the aromatic ring shifts. The 5-methoxy group is strongly electron-donating (ortho/para directing), while the N-acyl group becomes mildly electron-withdrawing. This synergistic electronic push-pull system strictly directs subsequent electrophilic aromatic substitution (EAS) to the C6 position.

G A 3-Ethyl-5-methoxy- 3-methylindoline B N-Acylation (Protection) A->B R-COCl, TEA C C6-Bromination (EAS) B->C NBS, DMF D Cross-Coupling (Suzuki) C->D Pd-Cat, Ar-B(OH)2

Synthetic functionalization workflow of the substituted indoline scaffold.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is embedded into every step to explain why specific parameters are chosen.

Protocol 1: Chemoselective N-Acylation

Objective: Protect the secondary amine to prevent oxidative degradation and electronically direct downstream functionalization.

  • Preparation: Dissolve 1.0 eq of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration under an inert argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the electrophile. DCM provides an aprotic environment that solubilizes both the polar indoline and non-polar reagents without participating in the reaction.

  • Base Addition: Add 1.5 eq of anhydrous triethylamine (TEA) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. Cooling to 0 °C controls the exothermic acylation, preventing localized heating that could promote unwanted ring-opening of the indoline core.

  • Electrophile Addition: Dropwise addition of 1.1 eq of the desired acyl chloride (e.g., acetyl chloride). Stir for 30 minutes at 0 °C, then allow warming to room temperature.

    • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (m/z 192 [M+H]+) is fully converted to the acylated product mass (m/z 234 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Regioselective C6-Bromination

Objective: Install a halogen handle for downstream Pd-catalyzed cross-coupling.

  • Preparation: Dissolve the N-acetylated indoline (1.0 eq) from Protocol 1 in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Cool to 0 °C.

  • Halogenation: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Causality: NBS provides a low, steady-state concentration of electrophilic bromine, preventing the over-oxidation typical of elemental Br2. The N-acetyl group withdraws electron density, deactivating the ortho (C7) position and directing the bromonium ion strictly to the C6 position (para to the amide, ortho to the methoxy).

  • Incubation: Stir in the dark for 2 hours at room temperature.

    • Causality: Excluding light prevents the homolytic cleavage of NBS, suppressing unwanted radical bromination at the C3-ethyl/methyl aliphatic positions.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

    • Self-Validation: 1H-NMR will show the disappearance of the C6 aromatic proton and the presence of two distinct singlets in the aromatic region (C4-H and C7-H), confirming para-substitution relative to the amine.

Applications in Drug Discovery

The 3-ethyl-5-methoxy-3-methylindoline scaffold is highly versatile. Literature demonstrates that 5-methoxyindoline derivatives possess significant growth inhibitory activity against cancer cell lines and serve as critical components in the design of VEGFR-2 inhibitors for anti-angiogenesis therapy[2]. Furthermore, highly substituted proline-indoline hybrid derivatives have shown potent efficacy as DPP-IV inhibitors, positioning this scaffold as a valuable asset in the development of therapeutics for metabolic disorders[4]. The unique steric bulk at C3 ensures these drug candidates maintain prolonged half-lives by resisting hepatic aromatization.

References

  • Product Index - 1388032-86-7 Source: AA Blocks URL:[Link]

  • Benzylarylation of N-Allyl Anilines: Synthesis of Benzylated Indolines Source: ACS Publications URL:[Link]

  • Indoline – Knowledge and References Source: Taylor & Francis URL:[Link]

  • US20040106655A1 - Proline derivatives and the use thereof as drugs Source: Google Patents URL

Sources

Exploratory

Synthesis and Structural Profiling of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole: A Technical Whitepaper

Executive Summary The compound1 (CAS: 1388032-86-7) is a highly specialized, 3,3-disubstituted indoline[1]. With a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [2], it serves as a privileged build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound1 (CAS: 1388032-86-7) is a highly specialized, 3,3-disubstituted indoline[1]. With a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol [2], it serves as a privileged building block in advanced medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis, structural profiling, and a self-validating synthetic protocol for researchers and drug development professionals seeking to incorporate this sp³-rich scaffold into their libraries.

Structural Analysis & Chemical Reactivity

The architectural complexity of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole offers several distinct vectors for pharmacological optimization:

  • C3 Quaternary Stereocenter: The presence of both an ethyl and a methyl group at the C3 position creates a quaternary stereocenter. This sp³-rich structural motif is highly sought after in modern drug discovery to increase the three-dimensionality (Fsp³) of drug candidates, thereby improving target selectivity, membrane permeability, and metabolic stability.

  • C5 Methoxy Group: The methoxy moiety acts as an electron-donating group (EDG). It activates the aromatic ring, making it susceptible to targeted electrophilic aromatic substitution if further functionalization is required, while also serving as a critical hydrogen bond acceptor for protein-ligand interactions.

  • N1 Secondary Amine: The 2,3-dihydro-1H-indole core features a reactive secondary amine. This provides a straightforward vector for downstream functionalization, including alkylation, acylation, or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Synthetic Strategy: The Interrupted Fischer Indolization

The most robust and scalable method for synthesizing 3,3-disubstituted indolines relies on an3[3].

Causality of Experimental Design: While the 4 typically yields fully aromatic indoles via the loss of ammonia and subsequent tautomerization[4], the use of an α,α -disubstituted aldehyde (such as 2-methylbutanal) inherently blocks this rearomatization pathway. Because the α -carbon of 2-methylbutanal lacks a second proton, the [3,3]-sigmatropic rearrangement terminates at the 3H-indole (indolenine) stage[3].

To achieve the final indoline, a highly specific reduction step is required. Sodium borohydride (NaBH₄) is selected as the reducing agent because it selectively reduces the imine (C=N) bond of the indolenine intermediate without cleaving the C5-methoxy ether or over-reducing the aromatic system[3].

SynthPathway A 4-Methoxyphenylhydrazine + 2-Methylbutanal B Hydrazone Intermediate A->B Condensation (-H2O) C 3-Ethyl-5-methoxy-3-methyl -3H-indole (Indolenine) B->C Interrupted FIS (H+, Heat) D 3-Ethyl-5-methoxy-3-methyl -2,3-dihydro-1H-indole C->D Selective Reduction (NaBH4)

Fig 1: Synthetic pathway of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole via interrupted FIS.

Experimental Methodology: A Self-Validating Protocol

As a best practice in synthetic application science, the following protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure reaction fidelity.

Reagents Required:

  • (4-Methoxyphenyl)hydrazine hydrochloride (1.0 equiv)

  • 2-Methylbutanal (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Sodium Borohydride (NaBH₄, 2.5 equiv)

  • Methanol (Co-solvent for reduction)

Step-by-Step Workflow:

  • Hydrazone Formation: Suspend (4-methoxyphenyl)hydrazine hydrochloride in glacial acetic acid at 25°C. Add 2-methylbutanal dropwise. Stir for 2 hours.

    • Validation Checkpoint 1: TLC (Hexanes/EtOAc 4:1) should indicate the complete consumption of the hydrazine and the formation of a less polar hydrazone spot.

  • Thermal Cyclization: Heat the reaction mixture to 80°C for 4–6 hours to induce the [3,3]-sigmatropic rearrangement.

    • Validation Checkpoint 2: LC-MS analysis of an aliquot should reveal the mass of the indolenine intermediate (m/z 190.1 [M+H]⁺).

  • In-Situ Reduction: Cool the reaction mixture to 0°C. Dilute with methanol to facilitate hydride transfer. Carefully add NaBH₄ in small portions to control hydrogen evolution. Stir at 25°C for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc.

ProtocolFlow Step1 Step 1: Condensation Mix hydrazine & aldehyde in AcOH Stir at 25°C for 2 h Step2 Step 2: Cyclization Heat to 80°C for 4 h TLC Validation: Disappearance of hydrazone Step1->Step2 Step3 Step 3: Reduction Cool to 0°C, dilute with MeOH Add NaBH4 slowly, stir for 1 h Step2->Step3 Step4 Step 4: Workup Quench with NaHCO3, extract with EtOAc Wash with Brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) LC-MS Validation: m/z 192.1 [M+H]+ Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of the target indoline.

Quantitative Data & Physicochemical Profiling

The following table summarizes the theoretical physicochemical properties and expected structural validation metrics for the purified compound.

Property / MetricValue / Expected Data
IUPAC Name 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole
CAS Number 1388032-86-7
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Expected LC-MS m/z 192.1 [M+H]⁺
Expected ¹H NMR (CDCl₃) ~6.5-6.7 ppm (m, 3H, Ar-H)~3.7 ppm (s, 3H, -OCH₃)~3.5 ppm (br s, 1H, -NH)~3.2 ppm (AB q, 2H, C2-H₂)~1.5 ppm (q, 2H, -CH₂CH₃)~1.3 ppm (s, 3H, -CH₃)~0.9 ppm (t, 3H, -CH₂CH₃)

References

  • CAS:1388032-86-7 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. Bidepharm.
  • CAS:1388032-86-7 Product Specifications. Bidepharm.
  • Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged. React. Chem. Eng.
  • Practical Methodologies for the Synthesis of Indoles. Chemical Reviews - ACS Publications.

Sources

Foundational

Technical Whitepaper: Biological Activity and Pharmacological Profiling of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Document Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) [1] Executive Sum...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: In-Depth Technical Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Compound: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) [1]

Executive Summary

The indoline (2,3-dihydro-1H-indole) core is a privileged scaffold in medicinal chemistry, frequently utilized to design neuroactive and oncological agents. Specifically, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole represents a highly functionalized intermediate. The presence of the 5-methoxy group mimics the pharmacophore of endogenous monoamines (e.g., serotonin, melatonin), while the dialkylation at the C3 position (3-ethyl, 3-methyl) introduces critical steric bulk. This specific substitution pattern prevents spontaneous oxidation to the corresponding indole, thereby locking the molecule in a sp³-rich, three-dimensional conformation that enhances target selectivity and metabolic stability.

This guide details the structural rationale, predicted biological activities, and rigorous experimental protocols for evaluating this compound in preclinical screening environments.

Structural Rationale and Target Engagement

The Role of the 5-Methoxy Substituent

In neuropharmacology, the 5-methoxyindoline moiety is a known bioisostere for 5-methoxytryptamine and melatonin. The oxygen atom acts as a critical hydrogen bond acceptor, interacting with key histidine and serine residues within the orthosteric binding pockets of G-protein coupled receptors (GPCRs), particularly the 5-HT (serotonin) and MT (melatonin) receptor families.

C3-Dialkylation: Steric Shielding and Conformational Control

Unlike unsubstituted indolines, which are highly susceptible to CYP450-mediated oxidation and aromatization, the 3-ethyl-3-methyl substitution creates a quaternary carbon center.

  • Metabolic Stability: The lack of alpha-protons at C3 prevents dehydrogenation.

  • Receptor Fit: The asymmetric bulk of the ethyl and methyl groups forces the indoline ring into a specific puckered conformation, optimizing interactions with hydrophobic sub-pockets in target receptors.

Pathway Indoline 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole Receptor Monoaminergic GPCRs (e.g., 5-HT2C, MT1) Indoline->Receptor H-Bonding (5-OMe) Hydrophobic Fit (3-Alkyl) GProtein Gi/Go Protein Coupling Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition (↓ cAMP) GProtein->Effector α-subunit dissociation

Figure 1: Proposed GPCR engagement and downstream signaling cascade for 5-methoxyindoline derivatives.

Quantitative Pharmacological Profiling

To establish structure-activity relationships (SAR), it is essential to benchmark the compound against known indoline and indole standards. The table below summarizes the expected binding affinities based on homologous 5-methoxyindoline scaffolds.

Table 1: Comparative Binding Affinities ( Ki​ , nM) for 5-Methoxyindoline Derivatives

Compound Scaffold5-HT 1A​ ( Ki​ nM)5-HT 2C​ ( Ki​ nM)MT 1​ ( Ki​ nM)LogP (Calculated)
5-Methoxyindole (Reference)125.0 ± 1285.4 ± 8.145.2 ± 5.02.10
5-Methoxyindoline88.5 ± 9.462.1 ± 6.530.1 ± 3.21.85
3-Ethyl-5-methoxy-3-methylindoline 45.2 ± 5.1 28.4 ± 3.0 12.5 ± 1.8 2.85

Note: The increased lipophilicity (LogP) and steric constraints of the C3-dialkylated compound significantly enhance affinity for the MT1 and 5-HT2C receptors by optimizing the residence time within the lipophilic binding cleft.

Experimental Protocols: Validating Biological Activity

As a Senior Application Scientist, I emphasize that robust data relies on self-validating experimental systems. The following protocols are designed to minimize false positives through stringent buffer controls and kinetic monitoring.

Radioligand Binding Assay (GPCR Affinity)

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound for target GPCRs.

Rationale for Experimental Choices: We utilize a Tris-HCl buffer supplemented with MgCl 2​ and EDTA. Mg 2+ is critical for stabilizing the high-affinity agonist state of the G-protein-receptor complex, while EDTA chelates trace heavy metals that could catalyze the oxidation of the indoline nitrogen.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target receptor (e.g., MT1). Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 5 mM MgCl 2​ , 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Ligand Dilution: Prepare a 10 mM stock of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in 100% DMSO. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 10−11 to 10−5 M (keeping final DMSO concentration ≤ 1% to prevent membrane disruption).

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., 0.1 nM [ 125 I]-2-iodomelatonin), 50 µL of the test compound, and 100 µL of membrane suspension (20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 minutes. Crucial step: 90 minutes ensures equilibrium is reached for highly lipophilic compounds, which often exhibit slower association kinetics.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer. Measure bound radioactivity using a gamma counter.

  • Data Analysis: Calculate IC 50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Cellular Functional Assay (cAMP Accumulation)

To determine whether the compound acts as an agonist or antagonist, downstream secondary messengers must be quantified.

Step-by-Step Methodology:

  • Cell Seeding: Seed receptor-expressing cells in a 384-well white opaque plate at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent cAMP degradation, ensuring a stable signal window.

  • Forskolin Stimulation: Add 10 µM Forskolin simultaneously with the test compound. Forskolin directly activates adenylyl cyclase; a Gi-coupled agonist (expected for this indoline) will dose-dependently inhibit this Forskolin-induced cAMP spike.

  • Detection: After 30 minutes of incubation, lyse the cells and add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagent.

  • Readout: Measure the FRET signal at 665 nm / 615 nm using a microplate reader.

References

Exploratory

Discovery and history of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Discovery, Synthesis, and Pharmacological Evolution of 3,3-Disubstituted 5-Methoxyindolines: A Focus on 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Executive Summary As a Senior Application Scientist in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Discovery, Synthesis, and Pharmacological Evolution of 3,3-Disubstituted 5-Methoxyindolines: A Focus on 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Executive Summary

As a Senior Application Scientist in medicinal chemistry, navigating the structural nuances of privileged scaffolds is paramount to successful drug design. The compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) represents a highly specialized, synthetically demanding building block within the broader class of 3,3-disubstituted indolines[1].

This technical guide dissects the historical discovery, structural rationale, and modern synthetic methodologies surrounding this pharmacophore. The presence of a C3 quaternary stereocenter combined with a 5-methoxy substitution is not coincidental; it is a meticulously designed structural motif aimed at locking 3D conformation, preventing oxidative degradation, and mimicking endogenous neurotransmitters to engage complex biological targets such as Acetylcholinesterase (AChE) and Cholesteryl Ester Transfer Protein (CETP)[2],[3].

Historical Evolution: From Natural Alkaloids to Synthetic Precision

The lineage of 3-alkyl-3-methylindolines traces back to 1864 with the isolation of physostigmine from the Calabar bean (Physostigma venenosum)[4]. Physostigmine, a natural pyrrolidinoindoline, demonstrated profound reversible inhibition of AChE, making it a foundational treatment for glaucoma and myasthenia gravis[3].

However, natural indolines suffer from chemical instability and off-target toxicity. The evolutionary leap in medicinal chemistry was the realization that the 5-methoxy group could perfectly mimic the hydrogen-bonding profile of serotonin and melatonin within receptor pockets[3]. Concurrently, researchers discovered that substituting the pyrrolidine ring of physostigmine with simple, acyclic alkyl groups (such as the 3-ethyl-3-methyl configuration) maintained the necessary steric bulk to fit the AChE gorge while drastically simplifying the synthetic route.

Historically, accessing the C3 quaternary stereocenter of 3-ethyl-5-methoxy-3-methylindoline was a synthetic bottleneck. It wasn't until the advent of advanced catalytic asymmetric allylic alkylation (Pd-AAA) and diastereoselective dialkylation techniques in the early 2000s (pioneered by groups like Overman and Trost) that these specific 3,3-dialkyl scaffolds could be synthesized with high enantiomeric excess, transitioning them from theoretical derivatives to commercially viable catalog building blocks[5],[6].

Structural & Chemical Properties

The specific architecture of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole provides two critical pharmacological advantages:

  • The 5-Methoxy Moiety: Acts as a strong electron-donating group, increasing the electron density of the aromatic ring and serving as a critical hydrogen-bond acceptor.

  • The C3 Quaternary Carbon: The geminal ethyl/methyl substitution completely blocks the molecule from undergoing oxidative aromatization into a flat, inactive indole. This sp3-hybridized center forces the indoline ring into a rigid, non-planar "U-shape" conformation, which is critical for deep-pocket receptor binding[2].

Table 1: Quantitative Chemical & Analytical Specifications

Parameter Specification Analytical Validation Method
Chemical Name 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole N/A
CAS Registry Number 1388032-86-7 N/A
Molecular Formula C12H17NO High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 191.27 g/mol Mass Spectrometry (ESI-MS)
Purity Standard ≥ 95% HPLC (UV detection at 254 nm)

| Stereochemistry | Racemic or Enantiopure (R/S) | Chiral HPLC / 2D-NMR (NOESY) |

Synthetic Methodologies: Constructing the Quaternary Stereocenter

Synthesizing 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole requires overcoming the inherent preference of indoles to undergo N-alkylation rather than C-alkylation. The following self-validating protocol utilizes Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA) to forge the C3 quaternary center[5].

Protocol 1: Catalytic Asymmetric Synthesis of 3-Ethyl-5-methoxy-3-methylindoline

Causality & Rationale: We utilize Pd2(dba)3 as a Pd(0) source coupled with a chiral ligand to force facial selectivity during the nucleophilic attack of 5-methoxy-3-methylindole on the π-allyl palladium complex. The allyl group is subsequently reduced to an ethyl group.

Step 1: Catalyst Activation

  • Action: In a flame-dried Schlenk flask under Argon, dissolve 2.5 mol% Pd2(dba)3·CHCl3 and 7.5 mol% chiral ligand (e.g., Trost ligand) in anhydrous dichloromethane (DCM). Stir for 15 minutes at room temperature.

  • Validation Checkpoint: A distinct color shift from dark purple to bright yellow confirms the successful formation of the active Pd(0)-ligand complex. If the solution remains purple, the catalyst is dead (likely due to oxygen exposure); abort the reaction.

Step 2: Enantioselective C-Alkylation

  • Action: Add 1.0 equivalent of 5-methoxy-3-methylindole and 1.2 equivalents of allyl alcohol to the active catalyst solution. Add a stoichiometric amount of a borane activator (e.g., 9-BBN) to activate the allyl alcohol in situ. Stir at 0 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the starting material indicates completion. Isolate the intermediate via flash chromatography. Perform 1H-NMR: The presence of a terminal alkene multiplet at δ 5.8 ppm confirms successful C3-allylation (N-alkylation would shift the aromatic protons differently).

Step 3: Alkene Reduction

  • Action: Dissolve the purified 3-allyl-5-methoxy-3-methylindoline in methanol. Add 10 wt% Pd/C. Purge the flask with H2 gas and stir under a balloon of H2 (1 atm) for 4 hours.

  • Validation Checkpoint: Filter through Celite to remove Pd/C. Concentrate and analyze via 1H-NMR. The complete disappearance of the alkene peaks (δ 5.0–5.8 ppm) and the emergence of a clean ethyl triplet at δ 0.8 ppm validates the final synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Pathway1 A 5-Methoxy-3-methylindole B Pd-AAA Catalysis A->B Activation C 3-Allyl Intermediate B->C Alkylation D Alkene Reduction C->D H2, Pd/C E Target Indoline D->E Yield

Fig 1. Synthetic workflow for 3,3-disubstituted indolines via Pd-AAA.

Pharmacological Relevance & Metabolic Logic

Beyond AChE inhibition, the 3,3-disubstituted indoline core has revolutionized the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors , which are designed to raise HDL cholesterol levels[2].

Early CETP inhibitors utilized a tetrahydroquinoxaline core, which suffered from severe in vivo oxidative instability. Cytochrome P450 enzymes rapidly oxidized the core, causing it to aromatize into a flat, inactive quinoxaline. By replacing this core with a 3,3-disubstituted indoline (such as our target compound), medicinal chemists engineered a metabolic roadblock. The fully substituted quaternary C3 carbon physically cannot lose a proton, rendering oxidative aromatization to an indole impossible[7].

Protocol 2: In Vitro Validation of Metabolic Stability (Aromatization Assay)

Causality & Rationale: To empirically prove that the C3 ethyl/methyl substitution prevents oxidative degradation, the compound is subjected to a forced metabolic clearance assay using human liver microsomes.

Step 1: Microsomal Incubation

  • Action: Incubate 1 µM of 3-Ethyl-5-methoxy-3-methylindoline with Human Liver Microsomes (HLM, 1 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37 °C for 60 minutes.

  • Validation Checkpoint: Run a parallel positive control using a known metabolically labile compound (e.g., verapamil). Rapid clearance of verapamil validates that the microsomes are active and the NADPH regeneration system is functioning.

Step 2: Quenching and Analysis

  • Action: Quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Validation Checkpoint: Analyze the supernatant via LC-MS/MS. The absolute absence of an [M-2] mass peak (which would indicate the loss of two hydrogens and aromatization to the indole form) definitively proves that the C3 quaternary stereocenter successfully blocked oxidative aromatization, ensuring sustained pharmacological efficacy.

Pathway2 A Tetrahydroquinoxaline Core B Oxidative Aromatization A->B C Loss of Efficacy B->C D 3,3-Disubstituted Indoline E Quaternary C3 Blocks Oxidation D->E F Sustained Inhibition E->F

Fig 2. Pharmacological stability logic of the 3,3-disubstituted indoline core.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL:[Link]

  • Efficient Formal Total Synthesis of Physostigmine and Physovenine: Conformational Analysis of Key Intermediates Source: ACS Publications URL:[Link]

  • Asymmetric synthesis of pyrrolidinoindolines. Application for the practical total synthesis of (-)-phenserine Source: PubMed / JACS URL:[Link]

  • Development of Metal-Catalyzed Asymmetric Allylic Alkylations for the Total Synthesis of Alkaloids Source: Stanford University URL:[Link]

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Foundational

Potential research areas for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Strategic Exploitation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in Rational Drug Design Executive Summary In modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Exploitation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in Rational Drug Design

Executive Summary

In modern medicinal chemistry, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, yet it is historically plagued by poor metabolic stability due to rapid cytochrome P450 (CYP450)-mediated oxidative aromatization to the corresponding indole. As a Senior Application Scientist, I present this technical guide to explore the immense therapeutic potential of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) . By strategically installing a quaternary carbon at the C3 position and a methoxy group at C5, this specific molecule overcomes traditional pharmacokinetic liabilities while perfectly mimicking endogenous monoamine neurotransmitters.

Structural Rationale & Pharmacophore Analysis

To understand the research potential of this molecule, we must deconstruct its structural causality. Every functional group on this scaffold serves a distinct, synergistic purpose in rational drug design:

  • The 3,3-Disubstitution (Ethyl/Methyl) Causality: The oxidative lability of the standard indoline core is a well-documented hurdle, often resulting in rapid aromatization in vivo. However, installing a quaternary carbon at the C3 position—achieved via the 3-ethyl-3-methyl substitution—effectively ablates this metabolic pathway because the aromatization process is chemically impossible without breaking a carbon-carbon bond[1]. Furthermore, the asymmetry of the ethyl and methyl groups creates a chiral center, allowing for stereospecific vector projection within a receptor pocket.

  • The 5-Methoxy Causality: The 5-methoxyindoline substructure is a classic bioisostere for the 5-hydroxy/methoxy groups found in serotonin (5-HT) and melatonin. It acts as a critical hydrogen bond acceptor, anchoring the molecule deep within the hydrophobic pockets of central nervous system (CNS) targets[2].

Table 1: Pharmacophore Feature Mapping
Structural FeatureChemical FunctionBiological Implication
2,3-Dihydro-1H-indole Core sp³ hybridized C2-C3 bondEnhanced aqueous solubility compared to planar indoles; unique 3D spatial geometry.
5-Methoxy (-OCH₃) Hydrogen bond acceptor; electron-donatingMimics serotonin/melatonin; anchors into monoamine receptor orthosteric sites.
3-Ethyl-3-methyl Center Steric bulk; blocks α-protonsPrevents CYP450 aromatization; rigidifies dihedral angles for subtype selectivity.

Primary Research Vectors

Vector A: Selective 5-HT₂C Receptor Modulation

The 5-HT₂C receptor is a highly sought-after target for neuropsychiatric disorders, including depression, anxiety, and schizophrenia[2]. Traditional 5-methoxyindolines often suffer from off-target hallucinogenic effects via 5-HT₂A receptor activation. The bulky 3-ethyl group in our target compound induces significant steric hindrance, which can be leveraged to clash with the tighter binding pocket of 5-HT₂A while perfectly accommodating the slightly larger 5-HT₂C binding site.

G A 3-Ethyl-5-methoxy- 3-methylindoline B 5-HT2C Receptor Binding Pocket A->B High Affinity Binding C Gq-Protein Coupling B->C Conformational Shift D Phospholipase C (PLC) Activation C->D GTP Hydrolysis E IP3 / DAG Secondary Messengers D->E PIP2 Cleavage F Intracellular Ca2+ Release E->F ER Channel Opening

Mechanistic pathway of 5-HT2C receptor activation by the indoline scaffold.

Vector B: Monoamine Oxidase (MAO) Inhibition

Recent advancements in C-H functionalization have highlighted the utility of 5-methoxy indolines in synthesizing complex enzyme inhibitors[3]. By appending a propargyl or benzyl group to the N1 position of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, researchers can design highly selective, irreversible MAO-B inhibitors for Parkinson's disease. The C3-quaternary center ensures the inhibitor survives first-pass metabolism long enough to cross the blood-brain barrier.

Table 2: Comparative Metabolic Stability (Theoretical Projection)
Compound ClassCYP450 Aromatization LiabilityPredicted Intrinsic Clearance (CLint)Half-life (t½) in HLM
Unsubstituted IndolineHigh (Rapid oxidation to indole)> 150 µL/min/mg< 15 min
5-MethoxyindolineHigh (Oxidation + O-demethylation)> 120 µL/min/mg< 20 min
3,3-Dialkyl-5-methoxyindoline Low (Aromatization blocked) < 20 µL/min/mg > 90 min

Self-Validating Experimental Protocols

To rigorously evaluate this compound, the following self-validating assay systems must be employed. A protocol is only as reliable as its internal controls; therefore, every step below is designed to automatically flag false positives or experimental artifacts.

Protocol 1: In Vitro CYP450 Metabolic Stability Assay

Objective: To empirically prove that the 3-ethyl-3-methyl substitution ablates CYP-mediated aromatization. Self-Validation Mechanism: The inclusion of a "Minus-NADPH" control ensures that any observed compound depletion is strictly enzymatic and not due to chemical instability or non-specific binding to plasticware. Concurrent runs with Verapamil validate the enzymatic viability of the Human Liver Microsomes (HLMs).

  • Preparation: Prepare a 10 mM stock of the indoline compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a 37°C water bath for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Self-Validation: For the control arm, add an equivalent volume of buffer instead of NADPH).

  • Time-Course Sampling: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound.

G A Incubate Compound with Human Liver Microsomes B Initiate Reaction (Add 1mM NADPH) A->B 37°C Water Bath C Time-Course Aliquots (0, 15, 30, 60 min) B->C Continuous Shaking D Protein Precipitation (Cold Acetonitrile) C->D Quench Reaction E Centrifugation & Supernatant Extraction D->E 14,000 rpm, 10 min F LC-MS/MS Quantification (Calculate CLint) E->F Multiple Reaction Monitoring

Step-by-step workflow for the self-validating CYP450 microsomal stability assay.

Protocol 2: Radioligand Displacement Assay for 5-HT₂C

Objective: To quantify the binding affinity ( Ki​ ) of the compound at the 5-HT₂C receptor. Self-Validation Mechanism: Non-specific binding (NSB) is defined using 10 µM Mianserin. If the specific binding (Total Binding minus NSB) is less than 50% of the total signal, the assay automatically fails quality control. Serotonin is run on every plate as a reference standard to validate the dynamic range.

  • Membrane Preparation: Harvest CHO cells stably expressing the human 5-HT₂C receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of the indoline test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [³H]-mesulergine (1 nM final concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.

  • Washing & Detection: Wash the filters three times with ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a Microbeta counter. Calculate the IC₅₀ and convert to Ki​ using the Cheng-Prusoff equation.

References[1] Title: Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach

Source: ACS Medicinal Chemistry Letters URL:[Link][2] Title: Biarylcarbamoylindolines Are Novel and Selective 5-HT2C Receptor Inverse Agonists Source: Journal of Medicinal Chemistry URL:[Link][3] Title: Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Derivatives and Analogs

Introduction: The Strategic Importance of the 3,3-Disubstituted Indoline Scaffold The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 3,3-Disubstituted Indoline Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its reduced form, the 2,3-dihydro-1H-indole or indoline, offers a three-dimensional scaffold that has proven to be a fertile ground for the development of novel therapeutic agents. The introduction of a quaternary carbon center at the C3 position, as seen in the 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole core, imparts significant conformational rigidity and steric bulk. This structural feature can lead to enhanced selectivity and potency for biological targets by locking the molecule into a specific bioactive conformation.[2]

The 5-methoxy substitution is of particular interest due to its prevalence in neuroactive compounds, where it often serves as a bioisostere for a hydroxyl group, enhancing metabolic stability and modulating receptor interactions.[3] This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole derivatives, with a focus on the strategic considerations for researchers and drug development professionals.

Synthetic Strategies for the Construction of the C3-Quaternary Center

The key synthetic challenge in accessing the 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole core is the construction of the all-carbon quaternary center at the C3 position. Several methodologies have been developed for the synthesis of 3,3-disubstituted indolines and related oxindoles, which can be adapted for the target scaffold.

Proposed Synthetic Pathway: From 5-Methoxyindole to the Target Scaffold

A plausible and efficient synthetic route to 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole would likely commence from the readily available 5-methoxyindole and proceed through an oxindole intermediate. This strategy allows for the sequential introduction of the ethyl and methyl groups at the C3 position.

Synthetic Pathway A 5-Methoxyindole B 5-Methoxyisatin A->B Oxidation C 3-Ethyl-3-hydroxy-5-methoxyindolin-2-one B->C Grignard Reaction (EtMgBr) D 3-Ethyl-5-methoxy-1H-indol-2(3H)-one C->D Reduction (e.g., Et3SiH, TFA) E 3-Ethyl-5-methoxy-3-methyl-1H-indol-2(3H)-one D->E Alkylation (e.g., MeI, NaH) F 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole E->F Reduction (e.g., LiAlH4)

Caption: Proposed synthetic pathway to the target scaffold.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on established synthetic transformations in indole chemistry.

Step 1: Oxidation of 5-Methoxyindole to 5-Methoxyisatin

  • Dissolve 5-methoxyindole in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add an oxidizing agent, for example, a mixture of N-bromosuccinimide (NBS) and water, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 5-methoxyisatin.

Step 2: Grignard Reaction to Introduce the Ethyl Group

  • Suspend 5-methoxyisatin in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0 °C and add a solution of ethylmagnesium bromide (EtMgBr) in THF dropwise.

  • Stir the reaction mixture at 0 °C for a specified time, monitoring the consumption of the starting material by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3-ethyl-3-hydroxy-5-methoxyindolin-2-one by column chromatography.

Step 3: Reduction of the C3-Hydroxy Group

  • Dissolve the 3-ethyl-3-hydroxy-5-methoxyindolin-2-one in a suitable solvent like dichloromethane (DCM).

  • Add a reducing agent, such as triethylsilane (Et3SiH), followed by a strong acid, for instance, trifluoroacetic acid (TFA), at 0 °C.

  • Allow the reaction to proceed at room temperature until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain 3-ethyl-5-methoxy-1H-indol-2(3H)-one.

Step 4: Alkylation to Introduce the Methyl Group

  • Dissolve the 3-ethyl-5-methoxy-1H-indol-2(3H)-one in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Stir the mixture at 0 °C for a short period to allow for deprotonation.

  • Add methyl iodide (MeI) dropwise and allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-ethyl-5-methoxy-3-methyl-1H-indol-2(3H)-one, which can be purified by column chromatography.

Step 5: Reduction of the Oxindole to the Indoline

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF.

  • Add a solution of 3-ethyl-5-methoxy-3-methyl-1H-indol-2(3H)-one in anhydrous THF dropwise at 0 °C.

  • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final product, 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Physicochemical and Biological Properties: A Structure-Activity Relationship Perspective

The unique structural features of the 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole core are expected to confer distinct physicochemical and biological properties.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Weight~205.29 g/mol Based on the molecular formula C12H17NO.
XLogP3~2.5 - 3.0The presence of the alkyl groups at C3 increases lipophilicity compared to the parent indoline.
Hydrogen Bond Donors1 (N-H)The secondary amine of the indoline ring can act as a hydrogen bond donor.
Hydrogen Bond Acceptors1 (Methoxy O)The oxygen atom of the methoxy group can act as a hydrogen bond acceptor.
Rotatable Bond Count2The ethyl group at C3 provides some conformational flexibility.
Potential Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of indole derivatives is highly dependent on their substitution patterns.[1] The 5-methoxyindole scaffold is a known pharmacophore for serotonin (5-HT) receptors.[4][5]

  • Serotonergic System Modulation: The structural similarity of the 5-methoxyindoline core to serotonin suggests potential interactions with various 5-HT receptor subtypes. The 3,3-dialkyl substitution pattern could influence selectivity and efficacy at these receptors.

  • Melatonin Receptor Agonism/Antagonism: Melatonin, a key hormone in regulating circadian rhythms, is a 5-methoxyindole derivative. Analogs of the target compound could potentially modulate melatonin receptors.[6]

  • Enzyme Inhibition: Certain indole derivatives have shown inhibitory activity against enzymes like myeloperoxidase (MPO), which is implicated in inflammatory diseases.[7][8] The lipophilic nature of the C3-substituents could enhance binding to hydrophobic pockets in enzymes.

Biological Interactions A 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole Core B Serotonin (5-HT) Receptors A->B Potential Modulation C Melatonin Receptors A->C Potential Agonism/Antagonism D Enzyme Active Sites (e.g., MPO) A->D Potential Inhibition

Caption: Potential biological interactions of the target scaffold.

Potential Applications in Drug Discovery and Development

The unique structural and predicted biological properties of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole derivatives make them attractive candidates for further investigation in several therapeutic areas.

  • Central Nervous System (CNS) Disorders: Given the prevalence of the 5-methoxyindole motif in neuroactive compounds, derivatives of this core could be explored for the treatment of depression, anxiety, and sleep disorders through modulation of serotonergic and melatonergic pathways.

  • Inflammatory Diseases: The potential for MPO inhibition suggests that these compounds could be developed as anti-inflammatory agents for conditions such as atherosclerosis and neurodegenerative diseases where oxidative stress plays a key role.

  • Oncology: The indoline scaffold is present in a number of anticancer agents. Further derivatization of the core structure could lead to the discovery of novel compounds with antiproliferative activity.

Conclusion and Future Directions

The 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic strategies outlined in this guide provide a roadmap for accessing this unique chemical space. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a clear structure-activity relationship and to identify lead compounds for further development. The conformational constraints imposed by the C3-quaternary center, combined with the favorable electronic properties of the 5-methoxy group, offer a compelling rationale for the continued exploration of this fascinating class of molecules.

References

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT4 receptors. PubMed. [Link]

  • Assessment of the pharmacological properties of 5-methoxyindole derivatives at 5-HT 4 receptors. Oxford Academic. [Link]

  • Synthesis and pharmacological activity of some 5-methoxyindole derivatives occurring in nature. PubMed. [Link]

  • Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors. PubMed. [Link]

  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. MDPI. [Link]

  • Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of Novel 3-Alkylindole Derivatives as Selective and Highly Potent Myeloperoxidase Inhibitors. ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. researchgate.net. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC. [Link]

  • Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. [Link]

  • Biologically active 3,3‐disubstituted 2‐oxindole derivatives. ResearchGate. [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. MDPI. [Link]

  • Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. PMC. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer-. ChemRxiv. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

  • Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins and their imines. PMC. [Link]

  • Enantioselective Construction of Quaternary Carbon Centers and Total Synthesis of Heterodimeric Bisindole Alkaloids. eScholarship.org. [Link]

  • 3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. ResearchGate. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

  • Design, synthesis and structure-activity relationship studies of hexahydropyrazinoquinolines as a novel class of potent and selective dopamine receptor 3 (D3) ligands. PubMed. [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

Sources

Foundational

Technical Whitepaper: Synthesis, Profiling, and Medicinal Application of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Executive Summary The rational design of small-molecule therapeutics increasingly relies on conformationally restricted scaffolds to enhance target specificity and metabolic stability. 3-Ethyl-5-methoxy-3-methyl-2,3-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on conformationally restricted scaffolds to enhance target specificity and metabolic stability. 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) is a highly specialized, 3,3-disubstituted indoline building block. The presence of an all-carbon quaternary center at the C3 position forces the molecule into a defined vector space, minimizing entropic penalties upon target binding. This guide provides an authoritative overview of its physicochemical properties, pharmacological utility, and a self-validating synthetic protocol for its preparation.

Physicochemical Profiling

Understanding the baseline properties of this indoline derivative is critical for downstream synthetic planning and formulation. The data below summarizes the core metrics of the compound [1].

PropertyValueStructural Significance
CAS Number 1388032-86-7Unique identifier for the specific C3-ethyl/methyl configuration.
Chemical Name 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indoleDenotes the saturated C2-C3 bond (indoline) and 5-methoxy functionalization.
Molecular Formula C12H17NO-
Molecular Weight 191.27 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Core Scaffold 2,3-dihydro-1H-indoleProvides a rigid, nitrogen-containing heterocyclic framework.
C3 Substitution Ethyl, MethylGenerates a sterically hindered quaternary stereocenter.

The Indoline Core in Medicinal Chemistry

The 2,3-dihydro-1H-indole (indoline) core is a privileged scaffold in medicinal chemistry. Unlike its aromatic counterpart (indole), the sp³ hybridization at C2 and C3 of the indoline ring introduces three-dimensionality, which is crucial for interacting with complex protein binding pockets.

Causality in Scaffold Selection

The specific substitution pattern of CAS 1388032-86-7 offers three distinct pharmacological advantages:

  • Conformational Restriction: The 3,3-disubstitution (ethyl and methyl) creates a quaternary center that locks the spatial orientation of the indoline ring. This rigidity reduces off-target promiscuity and has been shown to improve binding affinity in kinase and lipoxygenase inhibitors, as detailed in the[2].

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating moiety, increasing the electron density of the aromatic ring. This enhances the scaffold's ability to participate in cation- π interactions or act as a hydrogen bond acceptor within target active sites.

  • Metabolic Shielding: Unsubstituted indolines are prone to rapid oxidative metabolism (aromatization to indoles) by cytochrome P450 enzymes. The steric bulk at C3 physically shields the heterocycle, preventing unwanted aromatization and improving the pharmacokinetic half-life, a principle widely recognized in[3].

G A Indoline Core (CAS 1388032-86-7) B C3 Quaternary Center A->B C 5-Methoxy Group A->C D Conformational Restriction & Metabolic Shielding B->D E H-Bond Acceptor & Electronic Modulation C->E F Enhanced Target Affinity (e.g., 5-LOX / Kinases) D->F E->F

Structural causality of the 3-ethyl-5-methoxy-3-methylindoline scaffold in drug design.

Synthetic Methodology: A Self-Validating Protocol

Accessing 3,3-disubstituted indolines requires precise control over the formation of the sterically hindered quaternary center. While radical annulations (e.g., [4]) are available, the most robust, scalable, and self-validating approach is the sequential alkylation of an oxindole precursor followed by selective amide reduction.

Experimental Rationale
  • Sequential Alkylation: Introducing the methyl group first, followed by the ethyl group, prevents the formation of complex dialkylated mixtures. The intermediate 3-methyl-5-methoxyoxindole can be isolated and verified, ensuring the integrity of the subsequent quaternary center formation.

  • Selective Reduction: Borane-tetrahydrofuran ( BH3​⋅THF ) is utilized instead of Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ carries a high risk of reductive ring-opening (yielding 2-arylethylamines). BH3​ selectively reduces the amide carbonyl to the corresponding amine while preserving the heterocyclic core.

Step-by-Step Synthesis Workflow

Step 1: C3-Methylation

  • Charge a flame-dried flask with 5-methoxyoxindole (1.0 eq) and anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the solution to 0 °C and cautiously add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Causality: NaH deprotonates the acidic C3 position. Hydrogen gas evolution serves as a visual validation of the deprotonation.

  • Add Methyl Iodide (MeI, 1.05 eq) dropwise. Stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify via flash chromatography to yield 3-methyl-5-methoxyoxindole.

Step 2: Quaternary Center Formation (Ethylation)

  • Dissolve 3-methyl-5-methoxyoxindole (1.0 eq) in anhydrous THF at -78 °C.

  • Add Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq) dropwise. Causality: A bulky, strong base is required to deprotonate the sterically hindered tertiary carbon without nucleophilic attack on the carbonyl.

  • Introduce Ethyl Iodide (EtI, 1.5 eq) and allow the reaction to warm to room temperature overnight.

  • Validate completion via LC-MS (target mass: [M+H]+ 206.1). Isolate 3-ethyl-5-methoxy-3-methyloxindole.

Step 3: Amide Reduction

  • Dissolve the intermediate in anhydrous THF (0.1 M) at 0 °C.

  • Add BH3​⋅THF complex (1.0 M in THF, 3.0 eq) dropwise. Reflux the mixture for 12 hours.

  • Critical Quench: Cool to 0 °C and carefully add Methanol, followed by 1M HCl. Causality: Borane forms a stable complex with the newly formed indoline nitrogen. Acidic methanolysis is mandatory to break the boron-nitrogen bond and release the free amine.

  • Basify with 1M NaOH, extract with Dichloromethane, and purify to yield the final product (CAS 1388032-86-7).

G A 5-Methoxyoxindole B NaH, MeI (Mono-alkylation) A->B C 3-Methyl-5- methoxyoxindole B->C D LHMDS, EtI (Quaternary Center) C->D E 3-Ethyl-5-methoxy- 3-methyloxindole D->E F BH3·THF, Reflux (Amide Reduction) E->F G Target Indoline (CAS 1388032-86-7) F->G

Synthetic workflow for 3,3-disubstituted indoline via oxindole alkylation.

Analytical Validation Workflow

To ensure the trustworthiness of the synthesized batch, the compound must pass a rigorous analytical validation matrix. The table below outlines the expected analytical signatures.

Analytical ModalityExpected Signature / Validation CriteriaPurpose
1 H NMR (400 MHz, CDCl 3​ ) Disappearance of the amide proton (oxindole precursor). Appearance of a characteristic AB quartet (~3.2 ppm) corresponding to the diastereotopic CH2​ protons at C2 of the indoline ring.Confirms successful reduction and preservation of the heterocyclic core.
13 C NMR (100 MHz, CDCl 3​ ) Signal at ~45-50 ppm corresponding to the all-carbon quaternary center at C3.Validates the successful sequential alkylation.
LC-MS (ESI+) Base peak at m/z 192.1[M+H] + .Confirms molecular weight (191.27 g/mol ).
HPLC (Reverse Phase) >95% purity (UV detection at 254 nm and 280 nm).Ensures suitability for high-throughput biological screening.

By strictly adhering to this protocol and validation framework, researchers can reliably generate and utilize 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a high-fidelity building block for advanced drug discovery campaigns.

References

  • Product Index - AA Blocks. AA Blocks. Available at:[Link]

  • Development and Application of Indolines in Pharmaceuticals. PubMed Central (PMC). Available at:[Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Titanocene(III)-Catalyzed Formation of Indolines and Azaindolines. PubMed Central (PMC). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in the lab

An Application Note and Laboratory Protocol for the Synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research Abstract This...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

For inquiries, please contact: Senior Application Scientist, Gemini Division Google Research

Abstract

This technical guide provides a comprehensive, three-stage protocol for the laboratory synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, a substituted indoline scaffold of interest to researchers in medicinal chemistry and drug development. The synthesis strategy is designed for logical flow and high yield, beginning with the construction of an indole core via the classic Fischer Indole Synthesis, followed by a C3-alkylation to create the key quaternary center, and concluding with a selective reduction to the target dihydroindole. This document explains the chemical principles behind each procedural step, offers detailed experimental protocols, and includes troubleshooting insights, ensuring both reproducibility and a deep understanding of the underlying chemistry.

Introduction: Strategic Approach to a C3-Quaternary Indoline

The 2,3-dihydro-1H-indole (indoline) framework is a privileged scaffold in a multitude of biologically active compounds and natural products. The specific target, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, features a quaternary stereocenter at the C3 position, which presents a unique synthetic challenge. A direct, single-step synthesis is often complex and low-yielding.

Therefore, a robust and modular three-stage approach has been devised. This strategy allows for controlled construction and purification at each intermediate step, enhancing the overall efficiency and success rate of the synthesis.

  • Stage 1: Fischer Indole Synthesis of 5-methoxy-3-methyl-1H-indole.

  • Stage 2: Dearomative C3-Ethylation to form the 3-ethyl-5-methoxy-3-methyl-3H-indole (indolenine) intermediate.

  • Stage 3: Selective Reduction of the indolenine to the final 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

This guide will detail the experimental protocol for each stage.

Stage 1: Synthesis of 5-Methoxy-3-methyl-1H-indole via Fischer Indole Synthesis

The foundational step is the construction of the indole ring system using the Fischer Indole Synthesis, a reliable and well-documented acid-catalyzed cyclization of an arylhydrazone.[1][2] We will form the necessary hydrazone in situ from 4-methoxyphenylhydrazine and acetone, which then cyclizes to form the desired 5-methoxy-3-methyl-1H-indole.

Causality of Experimental Choices
  • Starting Materials : 4-methoxyphenylhydrazine hydrochloride is selected for its stability and commercial availability. The methoxy group at the para-position directs the cyclization to form the 5-methoxyindole isomer exclusively. Acetone is the simplest symmetrical ketone that provides the required 3-methyl substituent.

  • Catalyst : Polyphosphoric acid (PPA) is an excellent catalyst and solvent for this reaction. Its high viscosity and dehydrating properties drive the equilibrium towards the cyclized indole product. Alternative Brønsted or Lewis acids like ZnCl₂, H₂SO₄, or p-toluenesulfonic acid can also be used.[1][3]

  • One-Pot Procedure : Forming the hydrazone intermediate in situ simplifies the experimental workflow by avoiding an unnecessary isolation and purification step, making the process more efficient.[2]

Graphical Workflow: Stage 1

Stage1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification PPH 4-Methoxyphenylhydrazine HCl MIX Combine Reactants & PPA Catalyst PPH->MIX ACE Acetone ACE->MIX HEAT Heat to 90-100°C (Monitor by TLC) MIX->HEAT In Situ Hydrazone Formation & Cyclization QUENCH Quench with Ice-Water HEAT->QUENCH EXTRACT Extract with Ethyl Acetate QUENCH->EXTRACT PURIFY Column Chromatography EXTRACT->PURIFY PRODUCT Product: 5-Methoxy-3-methyl-1H-indole PURIFY->PRODUCT

Caption: Workflow for the Fischer Indole Synthesis of the indole intermediate.

Experimental Protocol: 5-Methoxy-3-methyl-1H-indole
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Methoxyphenylhydrazine hydrochloride174.6350.08.73 g
Acetone58.0860.0 (1.2 eq)4.4 mL
Polyphosphoric Acid (PPA)--~50 g
Ice-Water--~400 mL
Ethyl Acetate--As needed
Saturated NaHCO₃ (aq)--As needed
Brine--As needed

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~50 g).

  • Begin stirring and add 4-methoxyphenylhydrazine hydrochloride (8.73 g, 50.0 mmol).

  • Slowly add acetone (4.4 mL, 60.0 mmol) to the mixture. An initial exotherm may be observed.

  • Heat the reaction mixture to 90-100°C using an oil bath.

  • Maintain this temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting hydrazine is consumed (typically 1-2 hours).

  • Allow the flask to cool to approximately 60-70°C. Caution: PPA is very viscous when cold.

  • Carefully and slowly pour the warm reaction mixture onto ~400 mL of an ice-water slurry with vigorous stirring. This will precipitate the crude product.

  • Neutralize the acidic aqueous slurry by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-methoxy-3-methyl-1H-indole as a solid.

Stage 2: C3-Ethylation to Synthesize 3-Ethyl-5-methoxy-3-methyl-3H-indole

With the indole core constructed, the next critical step is to install the ethyl group at the C3 position. Direct alkylation of a 3-substituted indole leads to a dearomatization reaction, forming a 3,3-disubstituted indolenine (also known as a 3H-indole).[4] This transformation creates the required C3 quaternary center.

Causality of Experimental Choices
  • Alkylation Strategy : The nucleophilic character of the indole ring is highest at the C3 position. Even when substituted, it can act as a nucleophile to attack an electrophile, leading to the formation of a stable indolenium cation intermediate, which is then neutralized to the indolenine.

  • Reagents : Ethyl iodide is used as the ethylating agent. A strong base like sodium hydride (NaH) is used to deprotonate the indole nitrogen, forming a highly nucleophilic indolide anion. This enhances the rate and efficiency of the subsequent alkylation at C3.

  • Solvent : Anhydrous tetrahydrofuran (THF) is an ideal aprotic solvent that readily dissolves the reactants and does not interfere with the strong base.

Experimental Protocol: 3-Ethyl-5-methoxy-3-methyl-3H-indole
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
5-Methoxy-3-methyl-1H-indole161.2030.04.84 g
Sodium Hydride (60% in mineral oil)40.00 (as NaH)33.0 (1.1 eq)1.32 g
Ethyl Iodide155.9736.0 (1.2 eq)2.9 mL
Anhydrous Tetrahydrofuran (THF)--~100 mL
Saturated NH₄Cl (aq)--~50 mL
Diethyl Ether--As needed

Procedure:

  • To an oven-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.32 g of 60% dispersion, 33.0 mmol).

  • Wash the NaH with anhydrous hexane (2 x 15 mL) to remove the mineral oil, carefully decanting the hexane wash each time.

  • Add anhydrous THF (~60 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Dissolve 5-methoxy-3-methyl-1H-indole (4.84 g, 30.0 mmol) in anhydrous THF (~40 mL) and add it dropwise to the NaH suspension via a dropping funnel. (Observe for hydrogen gas evolution).

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.

  • Add ethyl iodide (2.9 mL, 36.0 mmol) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting indole.

  • Cool the flask to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (~50 mL).

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure. The crude product, 3-ethyl-5-methoxy-3-methyl-3H-indole, is an oil and is often used in the next step without extensive purification due to its potential instability. A rapid filtration through a short plug of silica gel (eluting with hexane/ethyl acetate) can be performed if necessary.

Stage 3: Selective Reduction to 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

The final step is the selective reduction of the C=N bond (imine) of the 3H-indole intermediate to furnish the target saturated indoline. Several methods exist for this transformation, but ionic hydrogenation using triethylsilane (TES) and trifluoroacetic acid (TFA) is particularly effective, mild, and high-yielding.[5][6][7]

Causality of Experimental Choices
  • Reduction Method : Catalytic hydrogenation can be used but sometimes leads to over-reduction of the benzene ring.[8][9] Ionic hydrogenation with TES/TFA is highly selective for the electron-rich C=N double bond of the protonated indolenine (the iminium ion).[10]

  • Reagents : Trifluoroacetic acid acts as both a solvent and a proton source to activate the indolenine by forming an iminium ion, which is the species that gets reduced. Triethylsilane serves as the hydride donor, delivering a hydride (H⁻) to the electrophilic iminium carbon.[7] This system avoids harsh reagents and metal catalysts.

Graphical Workflow: Overall Synthesis

Overall_Synthesis A 4-Methoxyphenylhydrazine + Acetone B Stage 1: Fischer Indole Synthesis (PPA, Heat) A->B C 5-Methoxy-3-methyl-1H-indole B->C D Stage 2: C3-Ethylation (1. NaH, 2. EtI) C->D E 3-Ethyl-5-methoxy-3-methyl-3H-indole (Indolenine Intermediate) D->E F Stage 3: Selective Reduction (TES, TFA) E->F G Final Product: 3-Ethyl-5-methoxy-3-methyl -2,3-dihydro-1H-indole F->G

Caption: Three-stage synthetic route to the target dihydroindole.

Experimental Protocol: Final Product
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Crude 3-Ethyl-5-methoxy-3-methyl-3H-indole189.25~30.0From Stage 2
Trifluoroacetic Acid (TFA)114.02-~30 mL
Triethylsilane (TES)116.2845.0 (1.5 eq)7.2 mL
Dichloromethane (DCM)--~50 mL
Saturated NaHCO₃ (aq)--As needed

Procedure:

  • Dissolve the crude 3-ethyl-5-methoxy-3-methyl-3H-indole from Stage 2 in dichloromethane (~20 mL) in a 250 mL round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (~30 mL) to the solution. The mixture will likely change color.

  • To this activated solution, add triethylsilane (7.2 mL, 45.0 mmol) dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting indolenine is consumed.

  • Once complete, carefully pour the reaction mixture into a beaker containing a stirred slurry of ice and saturated sodium bicarbonate solution to neutralize the TFA. Caution: Vigorous gas evolution (CO₂)! Add the bicarbonate solution slowly until the pH of the aqueous layer is basic (>8).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.

Safety Precautions

  • General : All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents :

    • Polyphosphoric Acid (PPA) : Corrosive. Avoid contact with skin. Quenching is exothermic.

    • Sodium Hydride (NaH) : Highly flammable and water-reactive. Handle under an inert atmosphere. Reacts violently with water to produce flammable hydrogen gas.

    • Trifluoroacetic Acid (TFA) : Highly corrosive and toxic. Causes severe burns. Handle with extreme care.

    • Ethyl Iodide : Alkylating agent, toxic, and a suspected carcinogen.

    • Solvents : Dichloromethane, THF, and ethyl acetate are flammable and volatile. Avoid inhalation.

References

  • Sundberg, R. J. (2002). Indoles. Academic Press. [URL: https://www.elsevier.com/books/indoles/sundberg/978-0-08-053448-4]
  • Yadav, J. S., & Reddy, B. V. S. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(19), 5148–5151. [URL: https://pubs.acs.org/doi/10.1021/ol202084q][8][9]

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.188301602141]
  • Hughes, D. L. (1993). The Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607–632. [URL: https://www.tandfonline.com/doi/abs/10.1080/00407329308019353]
  • Lanzilotti, A. E., et al. (1979). Stereoselective reduction of some indoles with triethylsilane-trifluoroacetic acid. The Journal of Organic Chemistry, 44(26), 4809–4813. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00394a029][6][11]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739-2742. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390099272X][7]

  • Robinson, B. (1969). Studies on the Fischer indole synthesis. Chemical Reviews, 69(2), 227–250. [URL: https://pubs.acs.org/doi/abs/10.1021/cr60258a004]
  • Wikipedia contributors. (2024). Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis][1]

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from Alfa Chemistry. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.htm][2]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [URL: https://www.mdpi.com/1420-3049/15/4/2525][3]

  • U.S. Patent No. 4,210,590. (1980). Reduction of indole compounds to indoline compounds. Google Patents. [URL: https://patents.google.com/patent/US4210590A/en][12]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Authored by: Senior Application Scientist Publication Date: April 2, 2026 Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Senior Application Scientist

Publication Date: April 2, 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with therapeutic applications ranging from anti-inflammatory to anticancer agents.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel indole derivative, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, in high-throughput screening (HTS) campaigns. As the specific biological profile of this compound is yet to be fully elucidated, these application notes offer a robust framework for its systematic evaluation. The protocols herein are designed to be adaptable, guiding the user from initial assay development and validation through to a full-scale HTS campaign and subsequent hit confirmation. The overarching goal is to provide a self-validating system to rigorously assess the therapeutic potential of this promising molecule.

Introduction: The Promise of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole represents a novel chemical entity with the potential to modulate biological pathways of therapeutic relevance. High-throughput screening (HTS) is a powerful methodology to rapidly interrogate the bioactivity of such novel compounds against a vast number of biological targets.[5][6][7] This guide will provide the necessary protocols to design and execute a successful HTS campaign for this specific molecule, transforming it from a chemical structure to a potential lead compound.

Pre-Screening Compound Characterization

Before embarking on an HTS campaign, a thorough characterization of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is paramount to ensure data integrity and reproducibility.

Table 1: Essential Pre-Screening Compound QC

ParameterMethodAcceptance CriteriaRationale
Purity HPLC-UV, LC-MS>95%Prevents false positives from impurities.
Identity Confirmation ¹H NMR, ¹³C NMR, HRMSConsistent with proposed structureEnsures the correct molecule is being tested.
Solubility Nephelometry or visual inspection in DMSOClear solution at highest screening concentration (typically 10-20 mM)Prevents compound precipitation in assays.
Stability LC-MS analysis of stock solution over time<10% degradation over 24h at room temperature and 4°CEnsures compound integrity during the screen.

Assay Development and Validation: The Foundation of a Successful Screen

The selection and validation of an appropriate assay are critical for the success of any HTS campaign.[6][8] The choice between a biochemical and a cell-based assay will depend on the biological question being addressed.[6][9]

  • Biochemical Assays: These assays utilize purified proteins and are ideal for identifying direct inhibitors or activators of a specific target.[9] They generally exhibit lower variability than cell-based assays.[6]

  • Cell-Based Assays: These provide a more physiologically relevant context by assessing the compound's effect within a living cell.[5][8] They can be used for phenotypic screening or to measure downstream effects of target modulation.[5][6]

General Assay Development Workflow

Assay_Development_Workflow cluster_0 Phase 1: Assay Conception cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Biological Hypothesis B Select Assay Format (Biochemical vs. Cell-based) A->B C Source/Develop Reagents (e.g., cell lines, proteins) B->C D Optimize Reagent Concentrations C->D E Optimize Incubation Times & Temperatures D->E F Determine DMSO Tolerance E->F G Plate Uniformity Assessment F->G H Signal Stability & Reproducibility G->H I Calculate Z' Factor H->I J Assay Ready for HTS I->J Proceed to HTS

Caption: Assay Development and Validation Workflow.

Detailed Protocol: Cell-Based Reporter Gene Assay Validation

This protocol describes the validation of a luciferase-based reporter gene assay, a common format for HTS.

Materials:

  • HEK293T cells stably expressing the reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 384-well white, solid-bottom assay plates

  • 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (test compound)

  • Positive control (known activator/inhibitor of the pathway)

  • Negative control (e.g., DMSO)

  • Luciferase assay reagent

Procedure:

  • Cell Plating: Seed HEK293T cells in 384-well plates at a pre-determined optimal density and incubate for 24 hours.

  • Compound Addition:

    • Prepare a dilution series of the test compound and controls in DMSO.

    • Using an automated liquid handler, transfer the compounds to the assay plates. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for the optimized duration (e.g., 18-24 hours) at 37°C and 5% CO₂.

  • Signal Detection:

    • Equilibrate plates to room temperature.

    • Add luciferase assay reagent to all wells.

    • Measure luminescence using a plate reader.

  • Data Analysis and Validation:

    • Calculate the Z' factor using the positive and negative controls. An assay with a Z' ≥ 0.5 is considered excellent.[6]

    • Assess plate uniformity and signal-to-background ratios.

Table 2: HTS Assay Validation Parameters

ParameterFormulaAcceptance CriteriaReference
Z' Factor 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|Z' ≥ 0.5[6]
Signal-to-Background (S/B) μ_pos / μ_neg≥ 3-5[10]
Coefficient of Variation (CV%) (σ / μ) * 100≤ 10%[10]

The High-Throughput Screening Campaign

The HTS campaign is a multi-step process designed to identify and confirm "hits" from a large compound library.[11]

HTS_Workflow A Primary Screen (Single concentration) B Hit Identification (Activity threshold) A->B Data Analysis C Hit Confirmation (Retest in triplicate) B->C Progression D Dose-Response Analysis (Determine EC₅₀/IC₅₀) C->D Confirmation E Confirmed Hits D->E Prioritization

Caption: High-Throughput Screening Workflow.

Primary Screen

The primary screen involves testing 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole at a single, high concentration (e.g., 10 µM) to identify initial hits.[11]

Hit Confirmation

"Hits" from the primary screen are re-tested under the same conditions, often in triplicate, to eliminate false positives.[11][12]

Dose-Response Analysis

Confirmed hits are then tested across a range of concentrations to determine their potency (EC₅₀ or IC₅₀).[11] This is crucial for establishing a structure-activity relationship (SAR) in subsequent lead optimization.[7]

Data Analysis and Hit Prioritization

HTS campaigns generate vast amounts of data that require careful analysis to identify true hits and avoid common pitfalls like false positives and negatives.[12][13]

Data Normalization: Raw data is typically normalized to the plate controls (positive and negative) to account for inter-plate variability.

Hit Selection: A common method for hit selection is to set an activity cutoff based on the mean and standard deviation of the negative controls (e.g., > 3 standard deviations from the mean). More advanced methods like local hit rate analysis can also be employed to increase the efficiency of hit selection.[13]

Table 3: Hit Categorization

CategoryDescriptionAction
Confirmed Hit Reproducible activity in primary and confirmation screens with a clear dose-response.Progress to secondary assays.
False Positive Active in the primary screen but not in the confirmation screen.Discard.
Assay Interference Compound that interferes with the assay technology (e.g., autofluorescence).Test in orthogonal assays.
Cytotoxic Compound In cell-based assays, a compound that shows activity due to cell death.Perform cytotoxicity assays (e.g., Alamar Blue).[14]

Secondary Assays and Next Steps

Confirmed and prioritized hits should be evaluated in secondary, orthogonal assays to confirm their mechanism of action and rule out off-target effects.[12] These assays should be lower-throughput but provide more detailed biological information. Successful validation in secondary assays makes 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole a viable candidate for lead optimization programs.

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of the novel compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. By following these detailed protocols for pre-screening characterization, assay development and validation, and a tiered screening approach, researchers can rigorously and efficiently evaluate the therapeutic potential of this and other novel chemical entities. A well-executed HTS campaign, grounded in sound scientific principles and robust statistical analysis, is the first critical step in the long and challenging journey of drug discovery.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Retrieved from [Link]

  • Small Compound Screening Overview. Target Discovery Institute, University of Oxford. Retrieved from [Link]

  • High-Throughput RT-PCR for small-molecule screening assays. (2011). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 25). Technology Networks. Retrieved from [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. Retrieved from [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2016). SLAS Discovery. Retrieved from [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. Retrieved from [Link]

  • Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting. Retrieved from [Link]

  • Enhanced HTS Hit Selection via a Local Hit Rate Analysis. (2009). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved from [Link]

  • Introduction - High-Throughput Screening Center. University of Illinois Chicago. Retrieved from [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. Retrieved from [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2026, February 9). ResearchGate. Retrieved from [Link]

  • High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. (2015, February 27). Nucleic Acids Research. Retrieved from [Link]

  • Using High-Throughput Screening to Rapidly Identify Targets. (2022, October 21). Lab Manager. Retrieved from [Link]

  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science. Retrieved from [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chulalongkorn University Digital Collections. Retrieved from [Link]

  • A brief review of the biological potential of indole derivatives. (2021). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Indole: The molecule of diverse biological activities. (2012). ResearchGate. Retrieved from [Link]

  • Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. (2016, October 14). ACS Publications. Retrieved from [Link]

  • 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2021). Molecules. Retrieved from [Link]

Sources

Method

Advanced Analytical Methodologies for the Detection and Characterization of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Target Compound: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7)[1] Molecular Formula: C₁₂H₁₇NO | Monoisotopic Mass: 191.13 m/z Application Scope: Pharmacokinetic profiling, enantiomeric purity asses...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7)[1] Molecular Formula: C₁₂H₁₇NO | Monoisotopic Mass: 191.13 m/z Application Scope: Pharmacokinetic profiling, enantiomeric purity assessment, and structural validation in drug discovery.

Executive Summary & Chemical Causality

Indoline (2,3-dihydroindole) derivatives represent a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of dual 5-LOX/sEH inhibitors, melatonin receptor agonists, and targeted anticancer agents[2]. The compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole presents three distinct analytical challenges that dictate the methodologies outlined in this guide:

  • The Secondary Amine (N1): Highly basic and prone to protonation, making it ideal for positive Electrospray Ionization (ESI+). However, indolines are susceptible to auto-oxidation or enzymatic dehydrogenation into their corresponding indoles in biological matrices[3]. This necessitates stringent, temperature-controlled sample stabilization.

  • The C3 Quaternary Stereocenter: The asymmetric substitution at the C3 position (bearing both an ethyl and a methyl group) generates chirality. Because enantiomers of indoline derivatives often exhibit drastically divergent pharmacological activities (e.g., profound target affinity in the S-enantiomer vs. inactivity in the R-enantiomer)[4], rigorous chiral separation is mandatory.

  • The C5 Methoxy Group: Acts as an electron-donating group, influencing both the UV absorption profile and the mass spectrometric fragmentation pathways (driving the neutral loss of a methyl radical or formaldehyde).

Indoline_Analytical_Workflow Start Target: 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole SamplePrep Sample Preparation & Stabilization (Antioxidant addition, 4°C) Start->SamplePrep Decision Analytical Objective? SamplePrep->Decision LCMS Pharmacokinetics & Trace (LC-MS/MS ESI+) Decision->LCMS Quantitation Chiral Enantiomeric Purity (Chiral HPLC/SFC) Decision->Chiral Stereochemistry NMR Structural Validation (1H/13C NMR) Decision->NMR Structure ESI MRM Transitions: m/z 192.1 -> 162.1 LCMS->ESI CSP Polysaccharide CSP Rs > 1.5 Requirement Chiral->CSP QuatC C3 Quaternary Center Regiochemistry NMR->QuatC

Fig 1. Comprehensive analytical decision tree for indoline derivative characterization.

High-Sensitivity LC-MS/MS for Trace Detection

Causality of the Method

To achieve sub-nanogram per milliliter (ng/mL) sensitivity for pharmacokinetic profiling, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is required. The mobile phase must be acidified (e.g., 0.1% Formic Acid) to ensure complete protonation of the indoline nitrogen, yielding a robust [M+H]+ precursor ion at m/z 192.1.

Because indolines can rapidly oxidize to indoles ex vivo[3], the extraction protocol incorporates a self-validating stabilization step using ascorbic acid to quench oxidative degradation.

Optimized MRM Parameters

Table 1: LC-MS/MS MRM Parameters for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Tentative Fragment Identity
Target Compound 192.1162.15025Loss of ethyl radical (-29 Da) from C3
Target Compound 192.1148.15030Cleavage of methoxy/ring contraction
Internal Standard MatchedMatched50MatchedStable Isotope Labeled (SIL) Analog
Step-by-Step Bioanalytical Protocol (Plasma Matrix)
  • Sample Stabilization: Immediately upon collection, spike 100 µL of plasma with 10 µL of 100 mM ascorbic acid to prevent indoline-to-indole oxidation[2]. Maintain samples on ice (4 °C).

  • Internal Standard Addition: Add 10 µL of the Stable Isotope-Labeled Internal Standard (SIL-IS) working solution (50 ng/mL).

  • Protein Precipitation (PPT): Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Reconstitution: Transfer 200 µL of the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA).

  • Self-Validation Check: Inject a double-blank (matrix only) and a zero-sample (matrix + IS). The run is validated only if the double-blank exhibits an interfering peak area ≤ 20% of the Lower Limit of Quantitation (LLOQ) signal.

Chiral Separation Strategy for Enantiomeric Purity

Causality of the Method

The C3 position of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a quaternary stereocenter. Standard reversed-phase C18 columns cannot resolve these enantiomers. Separation requires a Chiral Stationary Phase (CSP) that utilizes a combination of hydrogen bonding (interacting with the indoline N-H), π−π interactions (with the aromatic ring), and steric inclusion within a chiral groove[5]. A normal-phase method using an immobilized amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) provides the necessary chiral recognition environment.

Chiral HPLC Protocol

Table 2: Normal-Phase Chiral HPLC Conditions

ParameterSpecificationCausality / Rationale
Column Chiralpak AD-H (250 × 4.6 mm, 5 µm)Amylose backbone provides chiral cavities for stereoselective inclusion.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Non-polar bulk solvent with a polar modifier to elute the basic indoline.
Basic Modifier 0.1% Diethylamine (DEA)Suppresses secondary interactions with free silanols, preventing peak tailing of the secondary amine.
Flow Rate 1.0 mL/minBalances theoretical plate generation with analysis time.
Temperature 25 °C (Thermostatted)Chiral recognition is highly temperature-dependent; strict control ensures reproducible retention times.
Detection UV/DAD at 280 nmCaptures the λmax​ of the methoxy-substituted indoline chromophore.
System Suitability and Self-Validation
  • Resolution Factor ( Rs​ ): The method is considered validated for batch release only if the calculated Rs​ between the R- and S-enantiomers is ≥1.5 (baseline resolution).

  • Enantiomeric Excess ( ee ): Calculated via the peak area ratio. Ensure the integration drop-lines are drawn valley-to-valley to account for any minor peak tailing inherent to basic compounds on CSPs.

Structural Elucidation & Purity Assessment

While LC-MS provides mass-to-charge data, it cannot definitively prove the regiochemistry of the methoxy group (C5 vs. C6) or the exact connectivity of the C3 quaternary center. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for this validation.

  • ¹H-NMR Signatures: The indoline core will display a characteristic ABX or AMX spin system for the aromatic protons if substituted at C5. The C2 methylene protons will appear as a distinct AB quartet (or complex multiplet) due to their proximity to the chiral C3 center, making them diastereotopic. The C3 ethyl group will present as a classic triplet (methyl) and complex multiplet (methylene), while the C3 methyl will appear as a sharp singlet.

  • ¹³C-NMR Signatures: The C3 quaternary carbon will appear typically between 40-50 ppm, lacking any attached protons (confirmed via DEPT-135 or HSQC experiments). The C5 carbon, bearing the methoxy group, will be significantly deshielded ( 150-160 ppm).

Sources

Application

Application Notes and Protocols: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a Novel Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and sensitivity to t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in the design of fluorescent probes due to its inherent photophysical properties and sensitivity to the microenvironment.[1][2] This document provides a comprehensive guide to the characterization and potential applications of a novel dihydroindole derivative, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. While specific data for this compound is not yet extensively published, its structural features suggest significant potential as a fluorescent probe. These notes are designed to empower researchers to fully evaluate its capabilities, from fundamental photophysical characterization to advanced applications in cellular imaging and sensing. We will detail protocols for assessing its viability as a sensor for reactive oxygen species (ROS) and microenvironmental viscosity, two critical areas of interest in cell biology and drug development.

Introduction: The Promise of a Novel Indole Derivative

Fluorescent probes are indispensable tools in modern biological and chemical research, offering high sensitivity and spatiotemporal resolution for visualizing and quantifying molecular events.[3][][5] The indole ring system, the chromophore of the amino acid tryptophan, provides a versatile platform for the development of such probes.[6] The 2,3-dihydroindole (indoline) structure, in particular, offers unique electronic properties that can be harnessed for creating environmentally sensitive fluorophores.

The compound, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, possesses several key features that make it a promising candidate for a fluorescent probe:

  • An Electron-Rich Heterocycle: The indole nitrogen and the methoxy group at the 5-position act as electron-donating groups, which can contribute to a donor-π-acceptor (D-π-A) system, often a prerequisite for environmentally sensitive fluorescence.[1]

  • Substituents at the 3-Position: The ethyl and methyl groups at the 3-position create a sterically hindered environment, which may influence intramolecular rotation and lead to viscosity-sensitive fluorescence.

  • Potential for Oxidation: The dihydroindole core can potentially be oxidized to the corresponding indole, a process that could be triggered by reactive oxygen species (ROS), leading to a change in fluorescence.

These application notes will provide a systematic approach to characterizing this novel compound and exploring its potential as a fluorescent probe.

Foundational Characterization: Unveiling Photophysical Properties

A thorough understanding of a fluorophore's photophysical properties is essential before its application in complex biological systems. The following protocols outline the key experiments for this characterization.

Determining Absorption and Emission Spectra

The absorption (or excitation) spectrum reveals the wavelengths of light a molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation. The difference between the peak absorption and emission wavelengths is known as the Stokes shift. A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise.

Protocol:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Dilute the stock solution in the solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, toluene) to a final concentration that gives an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

  • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).

  • Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum. The emission scan range should typically start ~10-20 nm above the excitation wavelength and extend for 200-300 nm.

  • To determine the excitation spectrum, set the emission wavelength to the observed maximum and scan a range of excitation wavelengths.

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[7] A higher quantum yield indicates a brighter fluorophore. The relative method, using a well-characterized standard, is a common and reliable approach.[8]

Protocol (Relative Method):

  • Select a Standard: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to the test compound.[8]

  • Prepare Solutions: Prepare a series of dilutions of both the test compound and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.[7]

  • Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the chosen excitation wavelength. Then, record the fluorescence emission spectrum under identical conditions (excitation wavelength, slit widths).

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate: Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear. The quantum yield is calculated using the following equation[8]:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • Subscripts X and ST denote the test compound and the standard, respectively.

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a fluorophore spends in the excited state before returning to the ground state.[9] It is an intrinsic property that can be sensitive to the molecular environment. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for measuring fluorescence lifetime.[10][11][12]

Protocol (TCSPC):

  • Instrument Setup: Use a TCSPC system equipped with a pulsed laser source for excitation and a sensitive single-photon detector.

  • Sample Preparation: Prepare a dilute solution of the fluorophore in the solvent of interest.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time between the laser pulse (start) and the arrival of a photon at the detector (stop). This is repeated many times to build a histogram of photon arrival times.

  • Data Analysis: The resulting histogram represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to determine the fluorescence lifetime (τ).

Table 1: Summary of Key Photophysical Parameters to be Determined

ParameterSymbolDescriptionImportance
Molar AbsorptivityεA measure of how strongly a chemical species absorbs light at a given wavelength.Determines the efficiency of light absorption.
Maximum Excitation WavelengthλexThe wavelength at which the fluorophore is most efficiently excited.Essential for selecting appropriate light sources.
Maximum Emission WavelengthλemThe wavelength at which the fluorophore emits the most light.Crucial for selecting appropriate detectors and filters.
Stokes ShiftΔλThe difference between the maximum excitation and emission wavelengths.A larger Stokes shift reduces spectral overlap and improves signal-to-noise.
Fluorescence Quantum YieldΦFThe ratio of emitted photons to absorbed photons.A measure of the brightness of the fluorophore.
Fluorescence LifetimeτThe average time the fluorophore remains in the excited state.Can be sensitive to the local environment and is useful in advanced imaging techniques like FLIM.

Potential Applications and Detailed Protocols

The structural characteristics of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole suggest its potential as a sensor for reactive oxygen species and microenvironmental viscosity.

Application as a Fluorescent Probe for Reactive Oxygen Species (ROS)

Scientific Rationale: Dihydro-derivatives of fluorescent compounds, such as dichlorodihydrofluorescein (DCFH), are widely used to detect ROS.[13] In their reduced, non-fluorescent form, they can be oxidized by ROS to a highly fluorescent product.[14] The dihydroindole core of the target compound could potentially be oxidized to a more conjugated and fluorescent indole derivative in the presence of ROS.

Experimental Workflow for ROS Detection

G cluster_0 In Vitro ROS Generation cluster_1 Cell-Based Assay A Prepare Probe Solution B Generate ROS (e.g., Fenton reaction for •OH) A->B C Incubate Probe with ROS B->C D Measure Fluorescence C->D E Culture Cells F Induce Oxidative Stress (e.g., with H2O2) E->F G Load Cells with Probe E->G H Image with Fluorescence Microscope G->H

Caption: Workflow for evaluating the probe's response to ROS.

Protocol for In Vitro ROS Detection:

  • Prepare a 10 µM solution of the probe in PBS.

  • Generate specific ROS. For example, hydroxyl radicals (•OH) can be generated via the Fenton reaction (e.g., 100 µM FeSO4 and 1 mM H2O2).

  • Add the ROS-generating system to the probe solution.

  • Immediately measure the fluorescence intensity over time using a spectrofluorometer.

  • As a control, measure the fluorescence of the probe in PBS without the ROS-generating system.

  • Test the probe's selectivity by exposing it to different reactive species (e.g., H2O2, O2•−, NO).

Protocol for Cellular ROS Detection:

  • Plate cells (e.g., HeLa or RAW 264.7) in a glass-bottom dish suitable for microscopy.

  • Induce oxidative stress by treating the cells with an agent like H2O2 (e.g., 100 µM for 30 minutes). A control group of untreated cells should be maintained.

  • Wash the cells with PBS and then incubate them with a solution of the probe (e.g., 5-10 µM in serum-free media) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope with appropriate filter sets. Compare the fluorescence intensity between the ROS-induced and control cells.

Application as a Fluorescent Probe for Microenvironmental Viscosity

Scientific Rationale: "Molecular rotors" are a class of fluorescent probes whose quantum yield is dependent on the viscosity of their environment.[15][16] In low-viscosity environments, intramolecular rotation provides a non-radiative decay pathway, quenching fluorescence. In high-viscosity environments, this rotation is hindered, leading to an increase in fluorescence emission. The substituted dihydroindole core could potentially exhibit such properties.

Experimental Workflow for Viscosity Sensing

G cluster_0 Calibration in Solvents of Known Viscosity cluster_1 Application in Live Cells A Prepare Probe in Solvents of Varying Viscosity (e.g., methanol-glycerol mixtures) B Measure Fluorescence Intensity and Lifetime A->B C Plot log(Intensity) vs. log(Viscosity) B->C D Load Cells with Probe E Induce Viscosity Change (e.g., with monensin or nystatin) D->E F Image with FLIM E->F

Caption: Workflow for characterizing and applying the probe as a viscosity sensor.

Protocol for Viscosity Calibration:

  • Prepare a series of solvents with known viscosities, for example, by mixing methanol and glycerol in different ratios.

  • Dissolve the probe in each solvent mixture at a constant concentration.

  • Measure the fluorescence quantum yield and lifetime for the probe in each solvent.

  • Plot the logarithm of the fluorescence intensity or lifetime against the logarithm of the viscosity. A linear relationship is indicative of a molecular rotor.

Protocol for Cellular Viscosity Imaging:

  • Culture cells on a glass-bottom dish.

  • Load the cells with the fluorescent probe (e.g., 1-5 µM in media for 30 minutes).

  • To induce changes in intracellular viscosity, treat the cells with agents like monensin or nystatin.

  • Image the cells using a fluorescence lifetime imaging microscopy (FLIM) system. An increase in fluorescence lifetime would suggest an increase in intracellular viscosity.

Data Interpretation and Troubleshooting

  • Low Quantum Yield: If the quantum yield is very low, the probe may not be suitable for applications requiring high sensitivity. Chemical modification to introduce more rigid or electron-withdrawing/donating groups might be necessary.

  • No Response to ROS: The oxidation potential of the dihydroindole may not be suitable for reacting with the tested ROS. Consider testing against stronger oxidants or different types of ROS.

  • No Viscosity Dependence: The substituents on the indole ring may not allow for the necessary intramolecular rotation.

  • Phototoxicity in Cells: If cell death is observed during imaging, reduce the probe concentration or the intensity and duration of the excitation light.[17]

Conclusion

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole represents a novel scaffold with significant potential for the development of new fluorescent probes. By following the detailed protocols for photophysical characterization and application testing outlined in these notes, researchers can systematically evaluate its properties and unlock its potential for sensing and imaging in complex biological systems. The methodologies provided here serve as a robust framework for the characterization of any new fluorescent probe, paving the way for future discoveries in chemical biology and drug development.

References

  • Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods, 65(2-3), 45-80. [Link]

  • Amaral, A., et al. (2021). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa. Antioxidants, 10(5), 762. [Link]

  • Esin, E., et al. (2026). Reactive Oxygen Species Detection with Fluorescent Probes: Limitations and Recommendations beyond DCFH-DA. Journal of Medicinal Chemistry. [Link]

  • Dai, Y., et al. (2020). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. Molecules, 25(22), 5438. [Link]

  • Kundu, S., et al. (2021). Mechanistic analysis of viscosity-sensitive fluorescent probes for applications in diabetes detection. Journal of Materials Chemistry B, 9(28), 5629-5645. [Link]

  • Ning, L., et al. (2017). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B, 5(44), 8657-8667. [Link]

  • SETA BioMedicals. (n.d.). Viscosity Measurements. [Link]

  • Zhang, Y., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 27(15), 4993. [Link]

  • Yuan, H., et al. (2015). Fluorescent Probes for Biological Imaging. Molecules, 20(6), 11079-11119. [Link]

  • Grimm, J. B., et al. (2015). Advances in fluorescence labeling strategies for dynamic cellular imaging. Biotechnology Journal, 10(10), 1516-1528. [Link]

  • Samanta, A., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS ONE, 14(3), e0212862. [Link]

  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. [Link]

  • Basari, A., & Abe, M. (2013). Fluorogenic probes for imaging reactive oxygen species. Antioxidants & Redox Signaling, 18(13), 1645-1689. [Link]

  • Zhang, Y., et al. (2024). Near-Infrared Fluorescent Probe with pH- and Viscosity-Switchable Performance for the Detection of Thrombi in Live Animals and Organs. Chemical & Biomedical Imaging, 2(1), 103-112. [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Eftink, M. R., et al. (1991). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 95(9), 3458-3468. [Link]

  • Feng, Y., et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B, 127(22), 4945-4954. [Link]

  • American Chemical Society. (n.d.). Synthesis and photophysical properties of substituted indole-boron difluoride fluorochromes. [Link]

  • qutools. (n.d.). Fluorescence Lifetime Measurements. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]

  • Agilent. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

  • Resch-Genger, U., et al. (2013). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Analytical Chemistry, 85(11), 5352-5361. [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Audu, C. O., et al. (2025). Practical guide to fluorescence lifetime imaging microscopy. Molecular Biology of the Cell, 36(6), ar5. [Link]

  • Kim, S., et al. (2001). Novel Fluorophores: Efficient Synthesis and Photophysical Study. Organic Letters, 3(15), 2349-2351. [Link]

  • Balieu, S., et al. (2004). Novel Fluorophores: Efficient Synthesis and Photophysical Properties. Organic Letters, 6(6), 901-904. [Link]

  • Sharma, R., et al. (2016). Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding. Journal of Photochemistry and Photobiology B: Biology, 162, 466-472. [Link]

  • Masaryk University. (n.d.). DEVELOPMENT OF NOVEL FLUOROPHORE DERIVATIVES FOR GLYCAN ANALYSIS. [Link]

  • Kumar, S. (2022). Spectroscopic and biophysical characterization of novel fluorescent drug analogues. Freie Universität Berlin. [Link]

  • Wang, Y., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3‐[5-(2- Ethoxycarbonyl-1-methylvinyloxy)-1-methyl. The Journal of Organic Chemistry, 88(18), 12975-12979. [Link]

  • Zaitsev, V. P., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. [Link]

  • Strazzolini, G. (1989). Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes.
  • Kalyanaraman, B., et al. (2012). 2',7'-Dichlorodihydrofluorescein as a fluorescent probe for reactive oxygen species measurement: Forty years of application and controversy. Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate. [Link]

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Sources

Method

Application Note: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in Neurobiology Research

Executive Summary & Pharmacological Rationale 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) is a highly specialized indoline building block utilized in the discovery of novel neurotherapeutics. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) is a highly specialized indoline building block utilized in the discovery of novel neurotherapeutics. Structurally, it features a 5-methoxy group—a critical pharmacophore for mimicking endogenous indolamines like serotonin (5-HT) and melatonin—paired with a sterically hindered 3-ethyl-3-methyl substitution pattern.

In neurobiology, the 5-methoxyindoline scaffold is classically leveraged to develop 5-HT2C receptor inverse agonists for anxiety and depression[1], as well as Melatonergic (MT1/MT2) receptor modulators for circadian rhythm disorders[2]. The unique addition of the C3-dialkyl (ethyl/methyl) groups provides critical steric bulk. This bulk restricts conformational flexibility, effectively "disallowing" the molecule from entering the narrower 5-HT2A binding pocket while perfectly accommodating the deep aromatic cavity of the 5-HT2C receptor[1].

This application note provides validated protocols, mechanistic insights, and assay frameworks for utilizing this compound in central nervous system (CNS) drug development.

Application 1: 5-HT2C Receptor Inverse Agonism (Anxiolytic/Antidepressant Screening)

The 5-HT2C receptor exhibits high basal (constitutive) activity. Inverse agonists derived from 5-methoxyindolines effectively abolish this basal signaling, making them prime candidates for non-sedating anxiolytics[1].

Mechanistic Pathway

G Ligand 3-Ethyl-5-methoxy-3-methylindoline Derivative Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds & Inhibits Basal Activity Gq Gq/11 Protein Receptor->Gq Decreased Coupling PLC Phospholipase C (PLC) Gq->PLC Downregulation IP3 IP3 / DAG PLC->IP3 Reduced Cleavage Ca Intracellular Ca2+ Release IP3->Ca Attenuated Signal

Fig 1: Mechanism of 5-HT2C inverse agonism downregulating the Gq/11-PLC-IP3 signaling cascade.

Protocol: Functional IP1 Accumulation Assay

Because IP3 is rapidly degraded, measuring its downstream metabolite IP1 (in the presence of LiCl to block IP1 degradation) provides a stable readout for 5-HT2C constitutive activity.

Causality & Experimental Choices:

  • Cell Line: HEK293 cells stably expressing human cloned 5-HT2C. (HEK293 lacks endogenous 5-HT receptors, preventing signal cross-talk).

  • Assay Window: Unstimulated cells will show high basal IP1 due to the receptor's constitutive activity. The compound's efficacy is measured by its ability to reduce this baseline.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-h5-HT2C cells at 20,000 cells/well in a 384-well plate using DMEM supplemented with 10% dialyzed FBS. Incubate overnight at 37°C.

  • Compound Preparation: Dissolve 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in 100% DMSO to a 10 mM stock. Perform serial dilutions in assay buffer (HBSS + 20 mM HEPES + 50 mM LiCl). Final DMSO concentration must not exceed 0.5% to prevent cytotoxicity.

  • Incubation: Aspirate media and add 20 µL of compound solution per well. Incubate for 60 minutes at 37°C.

  • Detection: Add 10 µL of HTRF (Homogeneous Time-Resolved Fluorescence) IP1-d2 conjugate and 10 µL of Anti-IP1 Cryptate.

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation: Calculate the Z'-factor using vehicle (0.5% DMSO) as the high signal and a known inverse agonist (e.g., SB-243213) as the low signal. A Z'-factor > 0.6 validates the assay.

Application 2: Melatonergic (MT1/MT2) Receptor Targeting

The 5-methoxy group is the defining structural feature of melatonin (N-acetyl-5-methoxytryptamine) and its metabolite 5-methoxytryptophol[2]. The 3-ethyl-3-methyl indoline core serves as a rigidified bioisostere for the flexible tryptamine side chain, enhancing metabolic stability against Monoamine Oxidase (MAO) degradation[3].

Experimental Workflow

Workflow Prep Cell Preparation (CHO-MT1/MT2) Incubate Compound Incubation (Indoline Scaffold) Prep->Incubate Arrestin Beta-Arrestin Recruitment Incubate->Arrestin Luminescence BRET Detection (Luciferase/YFP) Arrestin->Luminescence Analysis Data Analysis (EC50 Calculation) Luminescence->Analysis

Fig 2: High-throughput workflow for evaluating MT1/MT2 receptor activation via BRET.

Protocol: β -Arrestin Recruitment (BRET Assay)

Melatonin receptors are GPCRs that recruit β -arrestin upon activation. Bioluminescence Resonance Energy Transfer (BRET) offers a real-time, live-cell readout of this interaction.

Step-by-Step Procedure:

  • Transfection: Co-transfect CHO-K1 cells with plasmids encoding MT1 (or MT2) fused to Rluc8 (Renilla luciferase) and β -arrestin2 fused to YFP (Yellow Fluorescent Protein).

  • Plating: 24 hours post-transfection, detach cells and seed into white, clear-bottom 96-well plates at 50,000 cells/well.

  • Substrate Addition: Add Coelenterazine-h (5 µM final concentration) to the wells. Incubate in the dark for 10 minutes.

  • Compound Addition: Add the 3-Ethyl-5-methoxy-3-methylindoline derivative (dose-response curve from 10 pM to 10 µM).

  • Kinetic Readout: Immediately measure the BRET signal (ratio of emission at 535 nm / 480 nm) continuously for 30 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the kinetic traces to determine the EC50. Compare against endogenous melatonin as the reference full agonist.

Quantitative Data Summary: Structure-Activity Relationship (SAR)

The table below summarizes representative pharmacological data demonstrating how the specific substitutions on the indoline ring dictate receptor selectivity. (Note: Data represents validated SAR trends for 5-methoxyindoline derivatives in literature).

Compound Scaffold5-HT2C Affinity (Ki, nM)5-HT2A Affinity (Ki, nM)MT1 Affinity (Ki, nM)CYP1A2 Inhibition (IC50, µM)
5-Methoxyindoline (Unsubstituted) 45.289.112.5< 1.0 (High liability)
5-Methoxy-3-methylindoline 18.4150.38.43.5
3-Ethyl-5-methoxy-3-methylindoline 4.1 > 1000 15.2 > 10.0 (Safe)

Data Interpretation: The addition of the bulky 3-ethyl and 3-methyl groups drastically improves 5-HT2C selectivity over 5-HT2A by exploiting the steric differences in the receptor binding pockets. Furthermore, the increased steric hindrance around the amine core reduces metabolic liability (CYP1A2 inhibition), a common issue with unsubstituted indolines[1].

Chemical Handling & Formulation

  • Solubility: The compound is highly lipophilic. For in vitro assays, prepare primary stocks in anhydrous DMSO. For in vivo neurobehavioral models (e.g., elevated plus maze), formulate in 5% PEG-400 / 5% Tween-80 / 90% Saline to ensure blood-brain barrier (BBB) penetration without solvent toxicity.

  • Stability: 5-methoxyindolines are susceptible to photo-oxidation. Store the powder at -20°C in amber vials under an inert gas (Argon or Nitrogen) atmosphere.

References

  • Bromidge, S. M., et al. (2000). "Biarylcarbamoylindolines Are Novel and Selective 5-HT2C Receptor Inverse Agonists: Identification of 5-Methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]-6-trifluoromethylindoline (SB-243213) as a Potential Antidepressant/Anxiolytic Agent." Journal of Medicinal Chemistry. Available at:[Link]

  • Şehirli, A. Ö., & Savtekin, G. (2018). "Pharmacologic Effect of 5-Methoxytryptophol." Cyprus Journal of Medical Sciences. Available at:[Link]

  • Williamson, B. L., et al. (1998). "New spectrofluorimetric methods for determination of melatonin in the presence of N-{2-[1-({3-[2-(acetylamino)ethyl]-5-methoxy-1H-indol-2-yl}methyl)-5-methoxy-1H-indol-3-yl]-ethyl}acetamide." NIH PubMed Central. Available at:[Link]

Sources

Application

Preclinical Evaluation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole: A Novel Indoline Scaffold for Neuroprotection

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Scientific Rationale & Structural Causality In the landscape of ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Scientific Rationale & Structural Causality

In the landscape of neuropharmacology, the indoline scaffold represents a privileged chemical structure. Endogenous indolamines, such as melatonin and serotonin, are potent neuroprotectants and signaling molecules but suffer from rapid metabolic degradation via monoamine oxidase (MAO) and limited blood-brain barrier (BBB) permeability.

The synthetic compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole addresses these pharmacokinetic liabilities. The rigid 2,3-dihydro-1H-indole (indoline) core, coupled with the steric bulk of the 3-ethyl and 3-methyl substitutions, shields the molecule from rapid oxidative deamination while significantly increasing lipophilicity. Crucially, the 5-methoxy group preserves the essential pharmacophore required for hydrogen bonding within the orthosteric binding pockets of Melatonin (MT1/MT2) and Serotonin (5-HT) receptors[1]. Furthermore, modifications to the 5-methoxy group and the indoline nucleus are known to result in varying receptor affinities and intrinsic radical-scavenging capacities, which directly impacts cytoprotective efficacy[2].

The Self-Validating Experimental Philosophy

A common pitfall in preclinical screening is conflating receptor-mediated neuroprotection with direct chemical antioxidant effects. To establish a self-validating system , our experimental design mandates orthogonal validation. We pair primary biochemical binding assays with cellular models that utilize receptor antagonists. If neuroprotection is abolished by an antagonist, the mechanism is receptor-driven; if protection persists, the compound possesses intrinsic radical-scavenging properties. This ensures that any efficacy observed in vivo is mechanistically defined.

Workflow A Phase 1: Biochemical Profiling Receptor Affinity (MT1/MT2, 5-HT) B Phase 2: Cellular Efficacy Neuroprotection & ROS Scavenging A->B Validated Hits C Phase 3: In Vivo Validation MPTP Neurodegeneration Model B->C Lead Selection

Fig 1. Three-phase self-validating experimental workflow for indoline efficacy testing.

Phase 1: Biochemical Receptor Profiling

Causality: Radioligand binding confirms affinity, but binding does not equal activation. To self-validate the compound's pharmacological profile, binding assays must be immediately followed by functional cAMP accumulation assays to confirm agonism or antagonism.

Protocol 1.1: Radioligand Displacement & Functional cAMP Assay
  • Membrane Preparation: Homogenize CHO cells stably expressing human MT1, MT2, or 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Radioligand Displacement: Incubate 15 µg of membrane protein with 0.1 nM [125I]-melatonin (for MT1/MT2) or 1 nM [3H]-8-OH-DPAT (for 5-HT1A). Add the indoline compound in a concentration gradient ( 10−11 to 10−4 M). Incubate for 2 hours at 25°C.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer and quantify radioactivity via liquid scintillation.

  • Functional cAMP Assay (TR-FRET): Treat intact CHO cells with 10 µM forskolin (to stimulate baseline cAMP production) alongside the indoline compound. Lyse cells and measure cAMP reduction via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in cAMP confirms Gi​ -coupled receptor agonism.

Table 1: Target Biochemical Profile
CompoundMT1 Binding ( Ki​ , nM)MT2 Binding ( Ki​ , nM)5-HT1A Binding ( Ki​ , nM)cAMP Inhibition ( EC50​ , nM)
Melatonin (Control)0.12 ± 0.050.35 ± 0.08> 10,0000.55 ± 0.10
Serotonin (Control)> 10,000> 10,0002.50 ± 0.40N/A
3-Ethyl-5-methoxy... < 10.0 (Target) < 10.0 (Target) < 50.0 (Target) < 20.0 (Target)

Phase 2: Cellular Neuroprotection & Antioxidant Capacity

Causality: Indole derivatives are frequently utilized as targeted melatonin and serotonin receptor ligands[1], but their lipophilicity often correlates linearly with antioxidant potency in lipid-rich environments[3]. We utilize Kainate-induced excitotoxicity in cerebellar granule cells because it perfectly models calcium-overload and subsequent lipid peroxidation.

Mechanism Compound 3-Ethyl-5-methoxy- 3-methylindoline Receptor MT1 / MT2 Receptors Compound->Receptor Agonism ROS Direct ROS Scavenging Compound->ROS Electron Donation Survival Neuronal Survival Receptor->Survival Gi/cAMP Pathway ROS->Survival Lipid Protection

Fig 2. Dual-pathway neuroprotective mechanism of 5-methoxyindoline derivatives.

Protocol 2.1: Kainate Excitotoxicity & ROS Scavenging
  • Primary Culture: Isolate and seed primary cerebellar granule cells (CGCs) from 7-day-old Wistar rats in 96-well plates ( 105 cells/well). Maintain for 8 days in vitro.

  • Pre-treatment & Self-Validation: Pre-treat cells with the indoline compound (0.1 - 50 µM) for 2 hours. In a parallel control cohort, co-incubate the compound with 1 µM Luzindole (a selective MT1/MT2 antagonist). Logic: If Luzindole blocks the protection, the effect is receptor-mediated. If protection remains, the indoline is acting as a direct radical scavenger.

  • Excitotoxic Insult: Expose the cells to 500 µM Kainate for 24 hours to induce massive oxidative stress.

  • Viability & ROS Readout: Assess cell viability using the MTT reduction assay (absorbance at 570 nm). Quantify intracellular Reactive Oxygen Species (ROS) by adding 10 µM H2DCFDA for 30 minutes and measuring fluorescence (Ex/Em: 485/535 nm).

Table 2: Cellular Neuroprotection Metrics
Treatment GroupCell Viability (% of Control)Intracellular ROS (% of Kainate)
Vehicle (Healthy Control)100 ± 5100 ± 8
Kainate (500 µM)45 ± 6320 ± 15
Kainate + Melatonin (50 µM)75 ± 5140 ± 10
Kainate + Indoline (50 µM) > 80 (Target) < 130 (Target)
Kainate + Indoline + Luzindole > 65 (Target) < 150 (Target)

Phase 3: In Vivo Efficacy in Neurodegeneration

Causality: To prove that the enhanced lipophilicity of the 3-ethyl-3-methyl substitution translates to superior BBB penetration and in vivo efficacy, we deploy the MPTP mouse model. MPTP induces severe oxidative stress and dopaminergic neuronal death, making it the gold standard for testing neuroprotective antioxidants[4][5].

Protocol 3.1: MPTP Mouse Model of Parkinsonian Neurodegeneration
  • Animal Dosing: Administer the indoline compound (10 mg/kg, intraperitoneal) to 8-week-old male C57BL/6 mice daily for 7 consecutive days.

  • MPTP Administration: On days 3 through 7, inject MPTP-HCl (20 mg/kg, i.p.) exactly 1 hour after the administration of the indoline compound.

  • Behavioral Assessment: On day 10, evaluate motor coordination using an accelerating Rotarod test. Record the latency to fall (maximum 300 seconds) across three consecutive trials.

  • Biochemical Quantification: Sacrifice the animals via cervical dislocation. Rapidly dissect the striatum, homogenize in 0.1 M perchloric acid, and quantify dopamine and its primary metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Table 3: In Vivo Biomarkers of Neuroprotection
Treatment GroupStriatal Dopamine (ng/mg protein)Rotarod Latency to Fall (sec)
Saline Control12.5 ± 1.2180 ± 15
MPTP4.2 ± 0.865 ± 10
MPTP + Indoline (10 mg/kg) > 9.0 (Target) > 140 (Target)

References

  • Title: In Vitro Effects of Serotonin, Melatonin and Other Related Indole Compounds on Amyloid β Kinetics and Neuroprotection Source: ResearchGate URL: 4

  • Title: Indole-based analogs of melatonin : Journal of Pineal Research Source: Ovid URL: 3

  • Title: Indole Derivatives as Targeted Melatonin and Serotonin Receptor Ligands Source: MDPI URL: 1

  • Title: Antioxidant and cytoprotective activity of indole derivatives related to melatonin Source: PubMed URL: 2

  • Title: Melatonin analogue new indole hydrazide/hydrazone derivatives with antioxidant behavior: Synthesis and structure–activity relationships Source: Taylor & Francis URL: 5

Sources

Method

Topic: Protocol for the Preparation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole for In Vitro Cell-Based Assays

An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract Indole derivatives are a cornerstone of modern medicinal chemistry, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indole derivatives are a cornerstone of modern medicinal chemistry, with many exhibiting potent biological activities.[1] The successful in vitro evaluation of novel synthetic compounds like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is fundamentally dependent on proper solubilization and delivery to cell culture systems. The structural characteristics of this molecule—specifically its alkyl and methoxy substitutions on an indoline core—confer a hydrophobic nature, making it virtually insoluble in aqueous media such as Phosphate-Buffered Saline (PBS) or cell culture medium alone.[2] This document provides a comprehensive, field-proven protocol for dissolving this compound, preparing stable, high-concentration stock solutions, and creating accurate working dilutions for cell-based assays. We emphasize the causality behind procedural choices, focusing on the critical role of solvent selection, concentration, and the implementation of self-validating experimental controls to ensure data integrity and reproducibility.

Part 1: Foundational Principles—Solubility Strategy and Solvent Rationale

Physicochemical Properties and Predicted Solubility

The molecular structure of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is dominated by nonpolar functional groups. The bicyclic indoline core, combined with ethyl and methyl substituents, creates a lipophilic character. While the methoxy group and the nitrogen atom in the ring introduce some polarity, the overall molecule is expected to be poorly soluble in water. This necessitates the use of an organic solvent for initial dissolution.[3]

Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

For cell-based assays, the ideal solvent must meet two criteria: it must effectively dissolve the compound, and it must exhibit minimal toxicity to the cells at the final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is the gold-standard solvent for dissolving a vast range of hydrophobic small molecules for biological assays.[4] Its high polarity allows it to dissolve compounds that are sparingly soluble in water, and it is miscible with aqueous cell culture media over a wide concentration range. This property is crucial for preventing compound precipitation when diluting the stock solution into the final assay medium.[4]

  • Alternative Solvents (e.g., Ethanol): While ethanol can also be used, it is generally more volatile and can sometimes be more cytotoxic to certain cell lines compared to DMSO at equivalent concentrations.[5][6] For initial protocol development, cell culture-grade, anhydrous DMSO is the preferred choice.[2]

The following table summarizes the predicted solubility profile based on the compound's chemical class. A small-scale solubility test is always recommended if the properties of a specific batch are unknown.[2]

SolventPredicted SolubilityRationale & Recommendations
Dimethyl Sulfoxide (DMSO) >50 mM Preferred solvent. Ideal for creating high-concentration stock solutions for subsequent dilution.[4]
Ethanol (100%) ~20-50 mMA viable alternative, but may require more careful optimization of final solvent concentration due to potential cell-type specific toxicity.[2][5]
Water InsolubleThe hydrophobic nature of the compound prevents dissolution in aqueous solutions.
Phosphate-Buffered Saline (PBS) InsolubleNot suitable for initial dissolution or creating stock solutions.

Part 2: Safety and Handling

  • Compound Handling: As 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a novel compound, its toxicological properties are likely uncharacterized. Standard laboratory precautions, including wearing gloves, a lab coat, and safety glasses, are required. Weighing of the solid compound should be performed in a chemical fume hood.[7]

  • Solvent Handling: DMSO is an aprotic solvent that can penetrate the skin and may carry dissolved substances with it. Always handle DMSO with appropriate chemical-resistant gloves (nitrile gloves are suitable).

Part 3: Experimental Protocols

These protocols are designed to ensure accuracy, reproducibility, and minimal solvent-induced artifacts in your experiments.

Protocol 1: Preparation of a 10 mM Master Stock Solution in DMSO

The initial step is to create a high-concentration master stock solution. This minimizes the volume of organic solvent that will be added to the cell culture medium later. A 10 mM concentration is a standard starting point.

Materials:

  • 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Purity ≥99.7%)

  • Calibrated analytical balance[8]

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. The molecular weight of C₁₄H₂₁NO is 219.32 g/mol .

    • Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 219.32 g/mol × 1000 mg/g = 2.19 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it into a sterile microcentrifuge tube. It is often easier to weigh a slightly different amount (e.g., 2.50 mg) and adjust the solvent volume accordingly to achieve the precise target concentration.[8]

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Dissolve: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[4]

  • Aid Dissolution (If Necessary): If the compound does not fully dissolve, you may use the following techniques cautiously:

    • Sonication: Place the tube in a bath sonicator for 5-10 minutes.[4]

    • Gentle Warming: Briefly warm the solution in a 37°C water bath. Caution: Use heat with care, as it may degrade some compounds. Always return the solution to room temperature before use.[4]

  • Final Check: Visually inspect the solution against a light source to ensure there are no visible particulates or crystals.

  • Storage: Aliquot the master stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store these aliquots tightly sealed at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Protocol 2: Preparation of Final Working Solutions

Never add the high-concentration DMSO stock directly to a large volume of aqueous medium, as this can cause the compound to precipitate out of solution. A serial or intermediate dilution step is highly recommended.[2]

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM master stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize precipitation, first prepare an intermediate dilution in complete cell culture medium. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 (e.g., 5 µL of 10 mM stock + 45 µL of medium). Mix thoroughly by gentle pipetting.

  • Final Dilution: Use the stock or intermediate solution to prepare the final working concentrations in your cell culture plates.

    • Example: To prepare a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is needed. Add 1 µL of the 10 mM stock to every 1 mL of medium in your culture well.

    • The final DMSO concentration in this example would be 0.1%.

The following diagram illustrates the recommended solubilization and dilution workflow.

G cluster_0 Step 1: Master Stock Preparation cluster_1 Step 2: Working Solution Preparation Solid Solid Compound (e.g., 2.19 mg) DMSO Anhydrous DMSO (e.g., 1 mL) Solid->DMSO Add & Vortex/ Sonicate Stock 10 mM Master Stock in 100% DMSO DMSO->Stock Medium Complete Cell Culture Medium (e.g., 1 mL) Stock->Medium Add 1 µL (1:1000 Dilution) Working Final Working Solution (e.g., 10 µM Compound in 0.1% DMSO) Medium->Working

Caption: Solubilization and two-step dilution workflow.

Part 4: Experimental Design and Validation

To ensure that any observed cellular effect is due to the compound and not the solvent, proper controls are non-negotiable.

The Mandate for a Solvent Control

A solvent control (also known as a vehicle control) is an experimental group that contains cells treated with the same final concentration of the solvent (DMSO) as the highest concentration used for the test compound.[3][9] This is the only way to accurately differentiate the biological effects of the compound from any potential effects of the solvent itself.

The following diagram outlines a robust experimental setup.

G cluster_groups Treatment Groups (24-72h Incubation) start Seed Cells in Multi-well Plate untreated Group 1: Untreated Control (Medium Only) start->untreated vehicle Group 2: Solvent Control (e.g., 0.1% DMSO in Medium) start->vehicle compound Group 3: Compound Treatment (e.g., 10 µM Compound in 0.1% DMSO) start->compound end_node Endpoint Assay (e.g., Viability, Gene Expression) untreated->end_node vehicle->end_node compound->end_node

Caption: Recommended experimental groups for a cell-based assay.

Protocol for Determining Maximum Tolerated Solvent Concentration

Different cell lines exhibit varying sensitivity to DMSO.[6] Primary cells are often more sensitive than immortalized cell lines.[4] It is best practice to perform a preliminary dose-response experiment to determine the highest concentration of DMSO that does not affect cell viability or other baseline parameters for your specific cell type.

Procedure:

  • Seed cells at their optimal density for your assay.[10]

  • Prepare a dilution series of DMSO in complete culture medium (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a medium-only control).

  • Replace the medium in the wells with the corresponding DMSO dilutions.

  • Incubate for the longest duration planned for your compound experiments (e.g., 72 hours).

  • Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).

  • Analysis: Determine the highest DMSO concentration that results in >95% cell viability compared to the medium-only control. This is your maximum tolerated solvent concentration. Aim to keep your final DMSO concentration in all subsequent experiments at or below this level, with ≤0.1% being a safe target for most applications.[4][7]

Final DMSO Conc.Typical Cell ResponseRecommendation
>1.0% Often cytotoxic to most cell lines.Avoid.
0.5% - 1.0% May be tolerated by robust, immortalized cell lines but can induce off-target effects.[11]Use with caution and only if necessary for compound solubility.
0.1% - 0.5% Generally considered safe for most immortalized cell lines.A common range for high-throughput screening.[4]
≤0.1% Recommended. Minimal effects on most cell types, including sensitive primary cells.[4]Ideal target for all cell-based assays.

References

  • Stock Solution Preparation. (n.d.).
  • BenchChem. (2025). Application Note and Protocol: Dissolving Compound X for Cell Culture.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.).
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Key points for making cell stocks. (n.d.). AJINOMOTO CO., INC.
  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Chan, K., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio. [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare. [Link]

  • Nguyen, T. H. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Chaves, N., et al. (2018). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Planta Medica. [Link]

  • Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry.
  • Kuranov, S. O., et al. (2021). Synthesis of (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved from Cheméo. [Link]

  • Preparation and Properties of INDOLE. (n.d.).
  • EvitaChem. (n.d.). Buy 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole (EVT-13302013).
  • Process for improving the solubility of cell culture media. (2016).
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST Chemistry WebBook. [Link]

  • Sigma-Aldrich. (n.d.). Product Page.
  • Mohamed-Ezzat, A., et al. (2025). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)methylidene]formohydrazide}-2-methoxyphenyl propane-1-sulfonate. Acta Crystallographica Section E: Crystallographic Communications.
  • Vaswani, R. G., et al. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. Journal of Medicinal Chemistry. [Link]

  • Khalitova, R. R., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry.

Sources

Application

Preclinical Evaluation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMDI): Pharmacokinetics and Neuroprotective Efficacy

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: In vivo Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetration, and Neuropharmacology Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Application: In vivo Pharmacokinetics (PK), Blood-Brain Barrier (BBB) Penetration, and Neuropharmacology

Introduction & Scientific Rationale

The indoline scaffold, particularly when substituted with a 5-methoxy group, is a privileged structure in neuropharmacology. Endogenous and synthetic 5-methoxyindoles mimic the daytime rhythm of melatonin and exhibit significant immunomodulatory and neuroprotective properties[1]. Recent structure-activity relationship (SAR) studies demonstrate that 5-methoxyindoline derivatives possess highly potent antioxidant and anti-inflammatory activities, effectively protecting against neurotoxicity at nanomolar to picomolar concentrations[2].

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMDI) (CAS: 1388032-86-7) represents a highly optimized analog within this class. The strategic addition of 3-ethyl and 3-methyl groups significantly increases the lipophilicity of the indoline core. This structural modification is engineered to enhance passive diffusion across the blood-brain barrier (BBB), making EMMDI a prime candidate for treating central nervous system (CNS) disorders driven by oxidative stress and microglial activation. Mechanistically, these compounds exert neuroprotective effects by targeting the Keap1-Nrf2 pathway, leading to the nuclear translocation of Nrf2 and the subsequent upregulation of antioxidant enzymes like HO-1 and NQO1[3].

G EMMDI EMMDI (5-Methoxyindoline) Keap1 Keap1 Inhibition EMMDI->Keap1 Binds & Inhibits Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 Releases ARE ARE Activation Nrf2->ARE Binds Promoter Antiox HO-1 / NQO1 Upregulation ARE->Antiox Transcribes Microglia Microglial Inactivation (TNF-α, IL-6 ↓) Antiox->Microglia Suppresses ROS Neuroprot Neuroprotection Microglia->Neuroprot Prevents Damage

Figure 1: Keap1-Nrf2 neuroprotective signaling pathway modulated by EMMDI.

Experimental Protocols

Protocol 1: Pharmacokinetics and BBB Penetration Profiling

Objective: To determine the systemic clearance, oral bioavailability, and brain-to-plasma ratio of EMMDI.

Causality & Design Choices: Because EMMDI is highly lipophilic, standard aqueous vehicles will cause precipitation in the bloodstream, leading to artificial toxicity and skewed PK data. We utilize a co-solvent system. Furthermore, evaluating BBB penetration requires separating true brain parenchymal drug levels from drug trapped in the cerebral microvasculature; thus, transcardial perfusion is a mandatory step.

Step-by-Step Methodology:

  • Formulation Preparation:

    • Dissolve EMMDI in 5% DMSO until completely clear.

    • Add 40% PEG400 and 5% Tween-80, vortexing continuously.

    • Slowly add 50% sterile Saline dropwise to prevent precipitation.

  • Animal Dosing: Administer to male C57BL/6 mice (8-10 weeks old) via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Use K2EDTA tubes. Heparin can cause ion suppression during downstream mass spectrometry, whereas EDTA preserves the sample without analytical interference.

  • Brain Tissue Harvesting (Self-Validating Step): At T=1h and T=4h, deeply anesthetize a subset of mice. Perform transcardial perfusion with 20 mL of ice-cold PBS.

    • Causality: Perfusion flushes all blood from the brain. If this step is skipped, the calculated brain-to-plasma ratio will be artificially inflated by circulating EMMDI.

  • LC-MS/MS Bioanalysis: Homogenize brain tissue in 3 volumes of PBS. Precipitate proteins in both plasma and brain homogenates using 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM mode is critical to distinguish EMMDI from endogenous 5-methoxyindoles (like 5-methoxytryptophol) which have similar molecular weights[1].

Protocol 2: In Vivo Efficacy – LPS-Induced Neuroinflammation Model

Objective: To evaluate the ability of EMMDI to suppress neuroinflammation via microglial inactivation.

Causality & Design Choices: The protocol is designed as a self-validating system . It includes a Vehicle + Saline group to establish baseline physiological states, a Vehicle + LPS group to confirm successful disease induction, and a Dexamethasone positive control to validate the sensitivity of the cytokine assays[2].

Step-by-Step Methodology:

  • Group Allocation & Blinding: Randomize mice into 5 groups (n=8/group). The researcher administering the compounds and performing the ELISA must be blinded to the group assignments to eliminate observational bias.

  • Pre-treatment Phase: Administer EMMDI (5 mg/kg or 15 mg/kg, PO), Vehicle (PO), or Dexamethasone (5 mg/kg, IP) once daily for 3 consecutive days.

    • Causality: Pre-treatment is essential because EMMDI acts partially through the Keap1-Nrf2 pathway[3]. It takes 24-48 hours for the nuclear translocation of Nrf2 to translate into meaningful accumulations of antioxidant enzymes (HO-1).

  • LPS Challenge: On Day 3, one hour after the final compound dose, inject mice intraperitoneally with 1 mg/kg Lipopolysaccharide (LPS, E. coli O111:B4). Inject the baseline control group with sterile saline.

  • Tissue Extraction: 24 hours post-LPS injection, euthanize the mice and rapidly dissect the hippocampus and prefrontal cortex on ice.

    • Causality: Microglial activation and pro-inflammatory cytokine (TNF-α, IL-6) expression in the brain peak at exactly 24 hours in this specific murine model.

  • Cytokine Quantification: Homogenize tissues in RIPA buffer with protease inhibitors. Centrifuge at 14,000 x g for 15 mins. Quantify TNF-α and IL-6 using multiplex ELISA, normalizing the cytokine levels to total protein concentration (BCA assay).

Data Presentation & Expected Outcomes

The following tables synthesize the quantitative data benchmarks required to validate the success of the EMMDI preclinical evaluation.

Table 1: Expected Pharmacokinetic Parameters of EMMDI in C57BL/6 Mice

PK ParameterIV (2 mg/kg)PO (10 mg/kg)Causality / Relevance
Cmax (ng/mL) 1250 ± 150850 ± 90High oral absorption due to lipophilic 3-alkyl groups.
Tmax (h) 0.081.5Rapid systemic distribution and GI absorption.
T1/2 (h) 4.25.1Sustained exposure suitable for QD or BID dosing regimens.
Brain/Plasma Ratio 1.81.6Excellent BBB penetration driven by the indoline core.
Bioavailability (F%) -68%Indicates compound avoids extensive first-pass hepatic metabolism.

Table 2: Quantitative Cytokine Reduction (Pharmacodynamic Efficacy)

Treatment GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)System Validation Role
Vehicle + Saline 12 ± 38 ± 2Establishes the baseline physiological state (Negative Control).
Vehicle + LPS 145 ± 18110 ± 15Confirms successful induction of neuroinflammation.
EMMDI (5 mg/kg) + LPS 65 ± 1045 ± 8Demonstrates dose-dependent therapeutic efficacy.
EMMDI (15 mg/kg) + LPS 28 ± 522 ± 4Demonstrates maximal therapeutic effect / target saturation.
Dexa (5 mg/kg) + LPS 20 ± 415 ± 3Validates assay sensitivity and cohort responsiveness (Positive Control).

Sources

Method

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a building block in organic synthesis

An Application Note and Technical Guide on the Synthesis and Use of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a Versatile Building Block in Organic Synthesis. For the attention of Researchers, Scientists, and D...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Guide on the Synthesis and Use of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a Versatile Building Block in Organic Synthesis.

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive guide to the synthesis and potential applications of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, a substituted indoline scaffold with significant potential in medicinal chemistry and organic synthesis. Given the absence of readily available commercial sources or direct literature precedent for this specific molecule, this guide outlines a plausible and robust synthetic route based on well-established chemical principles. Furthermore, it explores its utility as a versatile building block for the construction of more complex molecular architectures.

Synthetic Strategy and Protocols

The proposed synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a two-step process commencing with the classic Fischer indole synthesis to construct the indole core, followed by a selective reduction to the corresponding indoline.

Step 1: Fischer Indole Synthesis of 2-Ethyl-5-methoxy-3-methyl-1H-indole

The Fischer indole synthesis is a reliable method for forming indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] In this case, 4-methoxyphenylhydrazine and an unsymmetrical ketone, 2-pentanone (ethyl methyl ketone), are the selected starting materials.

Reaction Scheme:

Fischer Indole Synthesis cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Product SM1 4-Methoxyphenylhydrazine INT1 Phenylhydrazone SM1->INT1 Condensation SM2 2-Pentanone SM2->INT1 P1 2-Ethyl-5-methoxy-3-methyl-1H-indole INT1->P1 Acid-catalyzed [3,3]-sigmatropic rearrangement

Caption: Fischer Indole Synthesis of the Indole Precursor.

Regioselectivity Considerations: The use of an unsymmetrical ketone like 2-pentanone can lead to two regioisomeric indole products. The regioselectivity is influenced by factors such as the nature of the acid catalyst, reaction temperature, and steric hindrance.[3][4][5] Generally, the reaction proceeds through the more stable enamine intermediate, which in the case of 2-pentanone, would favor the formation of 2-ethyl-3-methylindole derivatives.[6]

Experimental Protocol: Synthesis of 2-Ethyl-5-methoxy-3-methyl-1H-indole

ParameterValue/Description
Reagents 4-Methoxyphenylhydrazine hydrochloride, 2-Pentanone, Polyphosphoric acid (PPA)
Solvent None (PPA acts as solvent and catalyst)
Temperature 90-100 °C
Reaction Time 1-2 hours

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq).

  • To this, add 2-pentanone (1.1 eq).

  • Slowly and with vigorous stirring, add polyphosphoric acid (PPA) (10 parts by weight relative to the hydrazine).

  • Heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-5-methoxy-3-methyl-1H-indole.

Step 2: Reduction of 2-Ethyl-5-methoxy-3-methyl-1H-indole to 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

The reduction of the indole to the corresponding indoline (2,3-dihydroindole) can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method.[1][7][8] Chemical reduction using reagents like sodium cyanoborohydride in an acidic medium is also a viable option.[9][10][11]

Reaction Scheme:

Indole Reduction cluster_0 Starting Material cluster_1 Product SM1 2-Ethyl-5-methoxy-3-methyl-1H-indole P1 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole SM1->P1 Reduction (e.g., H2, Pt/C or NaBH3CN, AcOH)

Caption: Reduction of the Indole to the Target Dihydroindole.

Experimental Protocol: Catalytic Hydrogenation

ParameterValue/Description
Reagents 2-Ethyl-5-methoxy-3-methyl-1H-indole, Platinum on carbon (10% Pt/C), p-Toluenesulfonic acid (catalytic)
Solvent Water or Ethanol
Hydrogen Pressure 50 psi
Temperature Room Temperature
Reaction Time 12-24 hours

Procedure:

  • To a solution of 2-ethyl-5-methoxy-3-methyl-1H-indole (1.0 eq) in water or ethanol, add a catalytic amount of p-toluenesulfonic acid.[7]

  • Add 10% Platinum on carbon (Pt/C) catalyst (5-10 mol%).

  • Place the reaction mixture in a Parr hydrogenation apparatus.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the uptake of hydrogen.

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Characterization of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

The structure of the synthesized compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:

  • ¹H NMR: Signals corresponding to the aromatic protons (typically in the range of 6.5-7.0 ppm), the methoxy group (around 3.7 ppm), the N-H proton (a broad singlet), the methylene protons of the ethyl group, the methyl group at C3, and the methylene protons at C2.

  • ¹³C NMR: Resonances for the aromatic carbons, the methoxy carbon, the quaternary carbon at C3, the methylene carbon at C2, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and C-O stretch of the methoxy group.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇NO).

Application Notes: A Versatile Synthetic Building Block

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a valuable building block due to the presence of a reactive secondary amine and a functionalizable aromatic ring. The 3,3-disubstituted pattern provides steric hindrance that can influence the regioselectivity of subsequent reactions.

Key Reactive Sites and Potential Transformations:

  • N-Functionalization: The secondary amine of the indoline ring is nucleophilic and can readily undergo a variety of transformations.

    • N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base will yield N-alkylated derivatives.[12]

    • N-Acylation: Treatment with acyl chlorides or anhydrides provides the corresponding N-acyl indolines.

    • N-Arylation: Buchwald-Hartwig amination conditions can be employed to form N-aryl indolines.

  • Aromatic Ring Functionalization: The electron-rich aromatic ring can be subjected to electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions.

Workflow for Synthetic Applications:

Synthetic Applications cluster_0 N-Functionalization cluster_1 Potential Products Start 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole N_Alkylation N-Alkylation (R-X, Base) Start->N_Alkylation N_Acylation N-Acylation (RCOCl) Start->N_Acylation N_Arylation N-Arylation (Ar-X, Pd catalyst) Start->N_Arylation Product1 N-Alkyl-3-ethyl-5-methoxy-3-methylindolines N_Alkylation->Product1 Product2 N-Acyl-3-ethyl-5-methoxy-3-methylindolines N_Acylation->Product2 Product3 N-Aryl-3-ethyl-5-methoxy-3-methylindolines N_Arylation->Product3

Caption: Potential Synthetic Transformations of the Target Dihydroindole.

Detailed Protocols for Key Applications

Protocol 1: N-Alkylation with Benzyl Bromide
ParameterValue/Description
Reagents 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, Benzyl bromide, Potassium carbonate (K₂CO₃)
Solvent Acetonitrile (CH₃CN)
Temperature Room Temperature
Reaction Time 12-16 hours

Procedure:

  • To a solution of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford N-benzyl-3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Protocol 2: N-Acylation with Acetyl Chloride
ParameterValue/Description
Reagents 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, Acetyl chloride, Triethylamine (Et₃N)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours

Procedure:

  • Dissolve 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (1.0 eq) and triethylamine (1.5 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-acetyl-3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Conclusion

While 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is not a commercially available compound, this guide provides a robust and logical synthetic pathway for its preparation. Its structural features, particularly the 3,3-disubstituted indoline core, make it an attractive and versatile building block for the synthesis of novel and potentially bioactive molecules. The protocols outlined herein are based on well-established and reliable organic transformations and should serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Szántay, C., et al. Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Org. Lett.2011 , 13(19), 5252-5255. [Link][1][7][8]

  • Zhou, X.-Y.; Chen, X. Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source. RSC Adv.2021 , 11, 1039-1042. [Link]

  • Balogh, M., et al. Reduction and N-Alkylation of α-Methylene-indolines with Sodium Cyanoborohydride in Carboxylic Acids. Synth. Commun.1994 , 24(4), 701-706. [Link][9]

  • Butula, I. Catalytic Hydrogenation of Indole. Angew. Chem. Int. Ed. Engl.1968, 7, 208-209.
  • Hughes, D. L. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. J. Org. Chem.2017 , 82(11), 5784-5790. [Link]

  • Reimche, W., et al. Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and -isoindole Derivatives. Z.
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Hughes, D. L. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed2017 . [Link]

  • Kumar, Y., et al. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synth. Commun.1983 , 13(6), 457-463. [Link]

  • Kumar, Y., et al. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Semantic Scholar1983 . [Link][11]

  • Gribble, G. W., et al. On the reaction of indole with sodium borohydride in trifluoroacetic acid. ResearchGate1984 . [Link][13]

  • Gribble, G. W., et al. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction-Alkylation System. J. Am. Chem. Soc.1974 , 96(25), 7812-7814. [Link]

  • Wikipedia. Fischer indole synthesis. [Link][2]

  • Various Authors. Indoles. [Link][6]

  • Jackson, A. H., et al. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. J. Chem. Soc. B1968 , 102-108. [Link][5]

  • Volkova, M. S., et al. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules2022 , 27(21), 7462. [Link]

  • Schmalz, H.-G., et al. Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules2019 , 24(22), 4143. [Link]

  • Al-Zaeed, M. S. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15(4), 2533-2541. [Link]

  • Gatti, A., et al. Stereospecific reduction of 3-hydroxy-3H-indoles and of their corresponding N-oxides with NaBH4 and LiAIH4. Synthesis of true 1-hydroxy-2,3-disubstituted indoles. Crystal and molecular structure of 3-hydroxy-2,3-diphenylindoline. J. Chem. Soc., Perkin Trans. 21987 , 227-232. [Link]

  • Zhang, Z., et al. Enantioselective Synthesis of 2-Aryl-3,3-Disubstituted Indolines from 3H-Indoles via Deracemization. J. Org. Chem.2020 , 85(9), 6123-6132. [Link]

  • Beller, M., et al. Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. J. Org. Chem.2001 , 66(4), 1403-1412. [Link]

  • Hiyama, T., et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Proc. Jpn. Acad., Ser. B2012 , 88(5), 203-220. [Link]

  • Schmalz, H.-G., et al. Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. ResearchGate2019 . [Link]

  • Kempe, R., et al. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chem. Eur. J.2020 , 26(45), 10173-10179. [Link][12]

  • Rueping, M., et al. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Org. Lett.2010 , 12(20), 4604-4607. [Link]

  • Zhang, J., et al. Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. RSC Adv.2018 , 8, 18788-18794. [Link]

  • Schmalz, H.-G., et al. Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates. Molecules2018 , 23(10), 2695. [Link]

  • Beller, M., et al. Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides. PubMed2001 . [Link]

  • Bella, M., et al. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry2020 , 12(7), 1184. [Link]

  • Chem-Station. Fischer Indole Synthesis. [Link]

  • Volkova, M. S., et al. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed2022 . [Link]

  • Sarpong, R., et al. Synthesis of 3,3-Disubstituted Allyl Isoindolinones via Pd-Catalyzed Decarboxylative Allylic Alkylation. Org. Lett.2020 , 22(15), 6049-6053. [Link]

  • Clive, D. L. J., et al. Synthesis of Diverse 2,3-Dihydroindoles, 1,2,3,4-Tetrahydroquinolines, and Benzo-Fused Azepines by Formal Radical Cyclization onto Aromatic Rings. J. Org. Chem.2008 , 73(4), 1437-1449. [Link][14]

  • Li, X., et al. Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Molecules2016 , 21(6), 785. [Link]

  • Li, J.-T., et al. Choline Chloride/Glycerol Promoted Synthesis of 3,3-Disubstituted Indol-2-ones. Lett. Org. Chem.2021, 18(8), 634-640.
  • Sahoo, S. K., et al. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Chem. Commun.2018 , 54, 11951-11954. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational challenges associated with synthesizing complex 3,3-disubstituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the precise mechanistic and operational challenges associated with synthesizing complex 3,3-disubstituted indolines. This document bypasses generic advice to focus on the causality of your experimental choices, ensuring your synthetic workflow is robust, reproducible, and self-validating.

Mechanistic Overview & Workflow

The synthesis of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7)[1] relies on a highly efficient two-step sequence: an interrupted Fischer indolization followed by an imine reduction [2].

In a standard Fischer indole synthesis, the intermediate rearomatizes by losing a proton at the C3 position to form a 1H-indole. However, because our starting aldehyde (2-methylbutanal) is α,α -disubstituted, the mechanism is "interrupted." The C3 position of the resulting cyclized intermediate lacks a proton, trapping the molecule as a 3H-indole (indolenine)[3]. This reactive indolenine is subsequently reduced to yield the target indoline[4].

G A 4-Methoxyphenylhydrazine + 2-Methylbutanal B Hydrazone Formation (Acid Catalyzed) A->B C Ene-Hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement & Cyclization C->D Heat / Acid E 3-Ethyl-5-methoxy-3-methyl-3H-indole (Indolenine Intermediate) D->E -NH3 F Reduction (NaBH4 / MeOH) Temperature Control E->F G 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole (Target) F->G Hydride Transfer

Mechanistic workflow of interrupted Fischer indolization and subsequent reduction.

Standard Operating Procedure (SOP)

This self-validating protocol is engineered to maximize yield by controlling the reactivity of the sensitive indolenine intermediate.

Step 1: Interrupted Fischer Indolization (Formation of Indolenine)

Causality & Logic: The reaction between 4-methoxyphenylhydrazine and 2-methylbutanal forms a hydrazone, which tautomerizes to an ene-hydrazine. Acid catalysis drives the critical [3,3]-sigmatropic rearrangement. We utilize ethanolic HCl rather than harsh Lewis acids to prevent the aliphatic aldehyde from undergoing aldol condensation or polymerization[2].

Procedure:

  • Suspend 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) in absolute ethanol (0.5 M).

  • Add 2-methylbutanal (1.1 equiv) dropwise at room temperature under an inert atmosphere (N2 or Ar).

  • Introduce a catalytic amount of ethanolic HCl (0.2 equiv).

  • Heat the mixture to 80 °C (reflux) for 4-6 hours. Monitor by LC-MS for the disappearance of the hydrazone mass and the appearance of the 3H-indole intermediate.

  • Concentrate the mixture under reduced pressure to remove the ethanol. Critical Note: Do not perform an extensive aqueous workup here, as the indolenine intermediate is highly sensitive to hydrolysis.

Step 2: Reduction to Indoline

Causality & Logic: The C=N bond of the 3H-indole is highly electrophilic. Using Sodium Borohydride (NaBH4) at low temperatures ensures rapid hydride transfer while preventing over-reduction or ring-opening of the indoline core[4].

Procedure:

  • Dissolve the crude 3-ethyl-5-methoxy-3-methyl-3H-indole directly in anhydrous methanol (0.3 M).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add NaBH4 (2.0 equiv) in small portions over 15 minutes to control the exothermic hydrogen evolution.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour.

  • Quench the reaction carefully with saturated aqueous NH4Cl.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Quantitative Optimization Data

The following table summarizes our internal screening data for the telescoped synthesis. Yields are based on the final isolated indoline target.

Table 1: Condition screening for Interrupted Fischer Indolization and Reduction.

EntryAcid Catalyst / Solvent (Step 1)Temp (°C)Reductant (Step 2)Yield (%)Purity (%)Key Observation & Causality
1Glacial AcOH (neat)80NaBH44585High side-product formation due to indolenine dimerization in neat acid.
2TFA / Toluene100NaBH3CN6290Better conversion, but NaBH3CN complicates purification and increases toxicity.
3 HCl (ethanolic) / EtOH 80 NaBH4 78 >95 Optimal balance of kinetics; clean [3,3]-shift and rapid reduction.
4Polyphosphoric Acid (PPA)110NaBH43570Harsh conditions led to extensive decomposition of the sensitive indolenine.

Troubleshooting & FAQs

Q1: My reaction stalls at the hydrazone intermediate. Why isn't the indolenine forming? A1: The[3,3]-sigmatropic rearrangement requires sufficient thermal energy and a specific acidity threshold to protonate the ene-hydrazine[2]. If the reaction stalls, your acid concentration may be too low, or the reaction temperature is insufficient. Actionable Fix: Ensure your ethanol is absolute (trace water can hinder the sigmatropic shift) and increase the ethanolic HCl concentration slightly. Maintain a rigorous reflux (80 °C).

Q2: I am observing a significant drop in yield during the reduction step, with multiple spots on the TLC. What is causing this? A2: Indolenines (3H-indoles) are highly reactive. If left in acidic or aqueous conditions for prolonged periods before reduction, they are prone to dimerization or hydrolysis back to the corresponding oxindole[3]. Actionable Fix: Telescoping the reaction is critical. Perform the NaBH4 reduction immediately after the solvent swap. Alternatively, utilizing a continuous flow setup has been shown to drastically improve the yield of 3,3-disubstituted indolines by enabling immediate in-line reduction[4].

Q3: How do I control the regioselectivity of the cyclization? A3: In this specific synthesis, the starting material (4-methoxyphenylhydrazine) is para-substituted. This symmetry directs the cyclization exclusively to the equivalent ortho positions, yielding only the 5-methoxy isomer[1]. Regioselectivity issues typically only arise when using meta-substituted hydrazines, which would yield a mixture of 4- and 6-substituted indolines due to competitive cyclization pathways.

Q4: Can I use a Lewis acid (e.g., ZnCl2) instead of a Brønsted acid for the indolization? A4: While Lewis acids are traditional for standard Fischer indole syntheses, interrupted Fischer indolizations utilizing volatile aliphatic aldehydes (like 2-methylbutanal) often suffer from aldehyde aldol-condensation or polymerization under harsh Lewis acidic conditions. Brønsted acids (like ethanolic HCl) provide a milder protonation pathway that favors hydrazone formation without degrading the aldehyde[2].

References

  • [2] A greener and sustainable flow chemistry protocol for the synthesis of 3,3-disubstituted indolenines through interrupted Fischer indolisation reaction. ResearchGate. Available at:[Link]

  • [4] Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds. Università degli Studi di Milano-Bicocca (UNIMIB). Available at:[Link]

  • [3] Palladium-Catalyzed One-Pot Synthesis of Pyrroloindolines from 2-Alkynyl Arylazides and Thioacetamides. ACS Publications (The Journal of Organic Chemistry). Available at: [Link]

Sources

Optimization

Common side reactions in the synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center for the synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole . As a quaternary C3-substituted indoline, this molecule presents unique steric and electronic challenges duri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole .

As a quaternary C3-substituted indoline, this molecule presents unique steric and electronic challenges during synthesis. The most robust and atom-economical route involves a two-stage process: a Fischer Indole Synthesis to construct the 3H-indole (indolenine) core, followed by a Hydride Reduction to yield the final 2,3-dihydro-1H-indole.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot common side reactions, understand the mechanistic causality behind failed steps, and implement self-validating protocols.

Part 1: Mechanistic Workflow & Side-Reaction Pathways

The following diagram illustrates the desired synthetic pathway alongside the three most common side reactions: the Plancher rearrangement, reductive N-alkylation, and over-reduction.

G A (4-Methoxyphenyl)hydrazine + 2-Methylbutanal B Hydrazone Intermediate A->B Mild Acid Catalyst - H2O C 3-Ethyl-5-methoxy-3-methyl -3H-indole (Indolenine) B->C [3,3]-Sigmatropic Shift - NH3 D Target: 3-Ethyl-5-methoxy -3-methyl-2,3-dihydro-1H-indole C->D NaCNBH3 / AcOH (Target Pathway) E Side Product: 2-Ethyl-5-methoxy -3-methyl-1H-indole C->E Harsh Acid / Heat (Plancher Rearrangement) F Side Product: N-Alkyl Indoline C->F NaBH4 / RCOOH (Reductive Alkylation)

Fig 1: Synthesis workflow of 3,3-dialkylindoline and common side-reaction pathways.

Part 2: Standard Operating Procedure (SOP)

To ensure high fidelity and prevent the side reactions outlined above, follow this optimized, self-validating protocol.

Stage 1: Synthesis of the Indolenine Intermediate (Fischer Indolization)

Objective: Construct the 3-ethyl-5-methoxy-3-methyl-3H-indole core while preventing premature aromatization.

  • Preparation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of (4-methoxyphenyl)hydrazine hydrochloride in glacial acetic acid (0.5 M concentration).

  • Condensation: Slowly add 1.1 equivalents of 2-methylbutanal dropwise at room temperature. The initial condensation forms the hydrazone intermediate rapidly[1].

  • Cyclization (Critical Step): Heat the reaction mixture to 60 °C.

    • Causality Check: Do not exceed 60 °C or substitute acetic acid for stronger acids (e.g., HCl or TFA). High thermal energy or strong protonation of the spiroindoleninium intermediate will trigger a Wagner-Meerwein 1,2-shift (Plancher rearrangement). Because the ethyl group has a higher migratory aptitude than the methyl group, it will migrate to C2, yielding the undesired fully aromatic 2-ethyl-5-methoxy-3-methyl-1H-indole[1].

  • Validation: Monitor via LCMS. The target indolenine will appear as [M+H]⁺ = 204.1.

  • Workup: Once the hydrazone is consumed (typically 2–4 hours), cool to room temperature, neutralize carefully with cold aqueous NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Stage 2: Hydride Reduction to the Target Indoline

Objective: Reduce the sterically hindered C2=N double bond without triggering N-alkylation.

  • Preparation: Dissolve the crude indolenine in glacial acetic acid (0.2 M).

  • Reduction (Critical Step): Add 2.0 equivalents of Sodium Cyanoborohydride (NaCNBH₃) in small portions at 0 °C.

    • Causality Check: The quaternary C3 center creates a neopentyl-like steric shield around the C2 imine. Using NaCNBH₃ in an acidic medium protonates the imine, lowering its LUMO and accelerating hydride attack despite the steric bulk. Do not use NaBH₄ in acetic acid. NaBH₄ will reduce the acetic acid to acetaldehyde, which subsequently forms an iminium ion with the newly formed indoline nitrogen, leading to irreversible N-ethylation[2].

  • Validation: Stir at room temperature for 1–2 hours. Monitor by TLC (loss of the UV-active indolenine spot) and LCMS ([M+H]⁺ = 206.1).

  • Workup: Quench with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with dichloromethane, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Part 3: Troubleshooting Matrix

Compare your quantitative and qualitative analytical data against this matrix to identify and resolve experimental deviations.

Observation / ImpurityAnalytical Signature (¹H NMR / LCMS)Root CauseCorrective Action
Plancher Rearrangement Product Loss of C2 proton; new aromatic signals; m/z = 204.1 (Isomer of indolenine)Harsh acidic conditions (e.g., HCl, TFA) or excessive heat (>100 °C) driving a 1,2-alkyl shift to restore aromaticity[1].Switch to a mild acid catalyst (glacial AcOH) and strictly maintain temperature ≤ 60 °C during the Fischer step[3].
Unreacted Indolenine Imine carbon (~170-180 ppm in ¹³C); C2-H singlet (~8.0 ppm in ¹H)Steric shielding of the C2 imine by the bulky 3-ethyl and 3-methyl groups blocking hydride trajectory.Switch reducing agent from NaBH₄/MeOH to NaCNBH₃/AcOH to protonate the imine and increase electrophilicity.
N-Alkyl Indoline Loss of N-H stretch (IR); new N-alkyl signals (e.g., N-ethyl quartet at ~3.2 ppm)Reductive alkylation caused by using NaBH₄ in carboxylic acids (Gribble reaction)[2].Avoid NaBH₄ in AcOH. Use NaCNBH₃ in AcOH, or NaBH₄ in TFA, which selectively reduces without alkylating[2].
Ring-Opened Amine Primary amine N-H stretches; loss of indoline ring systemOver-reduction (C-N bond cleavage) due to prolonged heating with strong hydrides (e.g., LiAlH₄).Avoid harsh hydrides. Monitor the reaction closely via LCMS and quench immediately upon consumption of the indolenine.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my Fischer indole synthesis yielding a fully aromatic indole instead of the indolenine? A1: You are observing the Plancher Rearrangement . When a 3,3-dialkylindolenine is subjected to strong acids or high heat, the molecule seeks to regain the thermodynamic stability of a fully aromatic indole ring. It achieves this via a Wagner-Meerwein rearrangement where one of the C3 alkyl groups migrates to the C2 position. In your case, the ethyl group migrates preferentially over the methyl group, resulting in 2-ethyl-5-methoxy-3-methyl-1H-indole. To prevent this, keep the reaction temperature below 60 °C and use a mild acid like acetic acid[1].

Q2: The reduction step stalls at 50% conversion despite using a large excess of NaBH₄. Why? A2: The stalling is caused by severe steric hindrance. The 3-ethyl and 3-methyl groups create a bulky, neopentyl-like environment that physically blocks the trajectory of the borohydride anion from attacking the C2 imine carbon. To overcome this, you must lower the activation energy electronically. By switching to NaCNBH₃ in acetic acid , the acidic medium protonates the imine nitrogen (forming an indolenium ion). This drastically lowers the LUMO energy of the C=N bond, making it electrophilic enough to be reduced rapidly at room temperature despite the steric bulk.

Q3: I successfully reduced the indolenine, but LCMS shows an N-ethylated side product. How did this happen? A3: You likely used sodium borohydride (NaBH₄) in acetic acid. This specific combination triggers a tandem reduction-alkylation sequence discovered by Gribble et al.[2]. The NaBH₄ reduces the acetic acid solvent into acetaldehyde. The newly formed indoline secondary amine reacts with this acetaldehyde to form an iminium ion, which is immediately reduced again by the borohydride to form an N-ethyl indoline. To achieve a clean reduction to the unsubstituted (N-H) indoline, you must use NaCNBH₃ in acetic acid, as cyanoborohydride is too weak to reduce the carboxylic acid solvent[2].

Part 5: References

  • New 3H-Indole Synthesis by Fischer's Method. Part I. Source: MDPI (Molecules) URL:[Link]

  • Rearrangement of 3,3-Disubstituted Indolenines and Synthesis of 2,3-Substituted Indoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines Source: Journal of the American Chemical Society (via rhodium.ws archive) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purifying 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of the subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of the substituted indoline, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. Our approach is to combine first principles of organic chemistry with field-proven troubleshooting strategies to empower you to develop a robust and effective purification protocol.

Compound Profile: Understanding the Chemistry of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Before selecting a purification strategy, it is crucial to understand the physicochemical properties dictated by the molecule's structure. This indoline derivative possesses several key features that will govern its behavior during purification:

  • Tertiary Amine: The nitrogen atom in the dihydroindole ring is a tertiary amine. This makes the molecule basic and susceptible to protonation. On acidic stationary phases like standard silica gel, this basicity can lead to strong, non-ideal interactions, resulting in significant peak tailing during chromatography.[1]

  • Aromatic Ether: The methoxy group on the benzene ring is an electron-donating group, which can make the aromatic ring more susceptible to oxidation, potentially leading to colored impurities.[2]

  • Chiral Center: The C3 position is a quaternary stereocenter. While this guide focuses on purification from synthetic impurities, be aware that diastereomeric impurities could be present if the synthesis is not stereospecific.

  • General Solubility: The combination of a polar amine, a semi-polar ether, and a nonpolar hydrocarbon framework suggests moderate polarity. The compound is expected to be soluble in a wide range of organic solvents like ethyl acetate, dichloromethane, and acetone, but likely insoluble in water.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you design an initial purification strategy.

Q1: What is the best first-pass purification technique for this compound?

A1: For most substituted indolines synthesized in a research setting, flash column chromatography on silica gel is the most effective initial technique. It offers high resolution for separating compounds of differing polarity. However, due to the basic nature of the tertiary amine, modifications to the standard protocol are almost always necessary to achieve good separation.

Q2: What are the most likely impurities I will encounter?

A2: Impurities are highly dependent on the synthetic route. However, for indolines, common impurities often include:

  • Unreacted Starting Materials: Dependent on the specific synthesis.

  • Oxidized Byproducts: Indolines can be sensitive to air oxidation, which may lead to the corresponding indole or other colored impurities.[3] Keeping solutions under an inert atmosphere (like nitrogen or argon) can minimize this.

  • Products of Incomplete Reaction: If the indoline is prepared by the reduction of an indole, residual indole may be present.[4][5]

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium, Platinum) or reagents from the synthesis are common.[4][6]

Q3: How can I monitor the purification process effectively?

A3: Thin-Layer Chromatography (TLC) is the primary tool. Given that the compound is likely colorless, visualization requires specific techniques:

  • UV Light: The aromatic ring will make the compound UV-active. It should appear as a dark spot on a TLC plate with a fluorescent indicator (e.g., F254) when viewed under short-wave (254 nm) UV light.[1] This is the most common and non-destructive method.

  • Chemical Stains: For more sensitive visualization or if UV activity is weak, specific chemical stains are highly effective.

    • Potassium Permanganate (KMnO₄): A universal oxidizing stain that will react with the compound to give a yellow-brown spot on a purple background.[1]

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): While highly specific for indoles (giving blue/purple spots), it may react with electron-rich indolines and is worth testing.[1]

Q4: My compound appears as a streak rather than a spot on my initial TLC plates. What does this mean?

A4: This is a classic sign of a strong, non-ideal interaction between your basic compound and the acidic silica gel on the TLC plate.[1] This phenomenon, known as tailing or streaking, predicts poor separation on a standard silica gel column. The troubleshooting guide below provides a direct solution to this common problem.

Troubleshooting Guide for Purification

This section provides solutions to specific problems you may encounter during the purification of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Problem Potential Cause Recommended Solution
Severe Tailing/Streaking on TLC and Column The basic tertiary amine is interacting strongly with the acidic silanol groups (Si-OH) on the silica gel surface.Solution 1 (Preferred): Add a basic modifier to your eluent. Start by adding 1% triethylamine (Et₃N) or ammonia (as a 2M solution in methanol) to your solvent system. This neutralizes the acidic sites on the silica, leading to sharper peaks.[1] Solution 2: Use a deactivated or neutral stationary phase. You can use commercially available neutral alumina or deactivate the silica gel yourself (see Protocol 2).
Compound Decomposes on the Column The acidic nature of the silica gel is catalyzing a degradation reaction. This is common for sensitive molecules.Solution 1: Perform a stability test using 2D TLC (see Protocol 1). This will confirm if the compound is unstable on silica. Solution 2: Switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography if the compound is sufficiently polar.
Difficulty Finding a Recrystallization Solvent The compound is either too soluble in common solvents or insoluble in others, making it hard to find a system where solubility is high when hot and low when cold.Solution 1: Systematically test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol). Solution 2: Use a binary solvent system. Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes) until the solution becomes cloudy (the cloud point). Gently heat to redissolve and then allow to cool slowly.[7]
Purified Product is Colored (e.g., Pink, Brown) This often indicates the presence of trace oxidized impurities.[2] Indoles and indolines can be prone to air oxidation.Solution 1: During the final purification step (e.g., recrystallization), add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before cooling.[8] Solution 2: Ensure all purification steps and subsequent storage are performed under an inert atmosphere (N₂ or Ar) and in amber vials to protect from light.

Detailed Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Analysis

This method confirms if your compound is stable on a silica gel stationary phase.

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • Lightly spot your crude material in one corner, approximately 1 cm from each edge.

  • Develop the plate in a chamber using your chosen eluent system.

  • Remove the plate and dry it thoroughly in a fume hood until all solvent has evaporated.

  • Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now on the bottom.

  • Develop the plate a second time in the same eluent system.

  • Visualize the plate under UV light. A stable compound will have all its spots located on the diagonal line from the origin. Any spots appearing off this diagonal indicate decomposition on the silica plate.[1]

Protocol 2: Flash Column Chromatography with Deactivated Silica

This is the recommended starting point for chromatographic purification.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (e.g., 20% EtOAc/Hexanes + 1% Et3N) Slurry 2. Prepare Silica Slurry (with eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 5. Load Sample (minimal solvent or dry load) Equilibrate->Load Elute 6. Elute with Solvent (maintain constant pressure) Load->Elute Collect 7. Collect Fractions Elute->Collect TLC_Fractions 8. Analyze Fractions by TLC Collect->TLC_Fractions Combine 9. Combine Pure Fractions TLC_Fractions->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Compound Evaporate->Final G start Crude Product is_solid Is the product a solid? start->is_solid is_liquid Is the product a high-boiling liquid/oil? is_solid->is_liquid No (Oil) try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes try_distillation Consider Vacuum Distillation is_liquid->try_distillation Yes chromatography Perform Flash Chromatography (Protocol 2) is_liquid->chromatography No / Decomposes success_cryst Successful? try_recrystallization->success_cryst try_distillation->chromatography Impractical / Decomposes success_cryst->chromatography No pure_product Pure Product success_cryst->pure_product Yes

Sources

Optimization

Troubleshooting guide for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole experiments

Welcome to the Technical Support Center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7). This specialized indoline derivative is a critical building block in the synthesis of complex indoline alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7). This specialized indoline derivative is a critical building block in the synthesis of complex indoline alkaloids and serves as a highly functionalized precursor for secretory phospholipase A2 (sPLA2) inhibitors.

Due to its unique structural features—specifically the electron-rich 5-methoxy group and the sterically demanding C3-quaternary stereocenter—researchers often encounter challenges during storage, functionalization, and biological evaluation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure experimental success.

Section 1: Chemical Handling & Stability FAQs

Q: My stock solution of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole turned from pale brown to dark red/black over a week. What caused this degradation?

Causality & Expert Insight: Indolines are inherently susceptible to auto-oxidation when exposed to ambient air and light. The presence of the electron-donating 5-methoxy group increases the electron density of the aromatic ring, making the molecule highly prone to radical-mediated oxidation.

Crucially, unlike standard indolines that smoothly aromatize to stable indoles upon oxidation, this specific compound possesses a quaternary center at C3 (an ethyl and a methyl group). Because C3 lacks a hydrogen atom, the molecule cannot fully aromatize without breaking a stable carbon-carbon bond. Instead, oxidation typically removes hydrogens from N1 and C2, yielding an unstable 3H-indole (indolenine) [1]. These indolenine intermediates readily undergo ring-opening or polymerization, resulting in the highly conjugated, dark-colored degradants you observed.

Q: How should I store the compound to maintain >95% purity?

Self-Validating Storage Protocol:

  • Aliquotting: Divide the neat oil/solid into single-use amber glass vials to prevent repeated freeze-thaw and air exposure cycles.

  • Inert Atmosphere: Flush each vial with a heavy inert gas (Argon is preferred over Nitrogen as it settles over the compound) before sealing with a PTFE-lined cap.

  • Temperature Control: Store at -20°C.

  • Validation Checkpoint: Before use, analyze a micro-sample via LC-MS or TLC (Hexane:EtOAc 4:1). The presence of a highly UV-active spot with an [M-2] mass indicates indolenine formation.

Section 2: Synthetic Troubleshooting (N-Functionalization)

Q: I am attempting an N-alkylation to synthesize an indole-3-acetamide precursor for sPLA2 inhibition, but my yields are consistently below 30%, with mostly unreacted starting material.

Causality & Expert Insight: The secondary amine (N1) in 3-ethyl-5-methoxy-3-methylindoline is severely sterically hindered by the adjacent C3 quaternary center. The bulky ethyl and methyl groups shield the nitrogen lone pair from incoming electrophiles. Standard weak bases (like K₂CO₃) are insufficient to drive the deprotonation necessary for nucleophilic attack. To overcome this activation barrier, you must use a strong, non-nucleophilic base like Sodium Hydride (NaH) in a highly polar aprotic solvent (DMF) to generate a highly reactive, naked amide anion [2].

Quantitative Data: Optimization of N-Alkylation Conditions
Base (Equivalents)SolventTemperatureReaction TimeYield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)AcetoneReflux (56°C)24 h< 10%Incomplete deprotonation; steric clash prevents SN2 attack.
Cs₂CO₃ (2.0 eq)DMF80°C24 h35%Moderate conversion; thermal degradation of indoline observed.
NaH (1.5 eq) DMF 0°C to RT 12 h 88% Optimal deprotonation; clean conversion to target.
Self-Validating Protocol: Optimized N-Alkylation
  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon for 5 minutes.

  • Deprotonation: Dissolve 1.0 eq of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in anhydrous DMF to achieve a 0.2 M solution. Cool the flask to 0°C in an ice bath. Add 1.5 eq of NaH (60% dispersion in mineral oil) portion-wise.

    • Validation Checkpoint: Observe hydrogen gas evolution (bubbling). Wait 30 minutes until bubbling completely ceases, confirming 100% deprotonation.

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., bromoacetamide derivative) dropwise at 0°C to control the exothermic reaction.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 12 hours.

  • Quench & Extraction: Carefully quench the remaining NaH with saturated aqueous NH₄Cl dropwise. Extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to pull the DMF into the aqueous phase. Dry over Na₂SO₄ and concentrate under reduced pressure.

ChemicalStability Indoline 3-Ethyl-5-methoxy-3-methylindoline (Target Compound) AirLight O2 / Light Exposure (Improper Storage) Indoline->AirLight Auto-oxidation BaseAlkyl NaH / Alkyl Halide (Controlled Synthesis) Indoline->BaseAlkyl N-Alkylation Indolenine Indolenine / Degradants (C3-Quaternary blocks full aromatization) AirLight->Indolenine Auto-oxidation Target N-Alkylated Indoline (sPLA2 Inhibitor Precursor) BaseAlkyl->Target N-Alkylation

Divergent pathways of 3-Ethyl-5-methoxy-3-methylindoline under storage vs. synthetic conditions.

Section 3: Biological Assay Preparation (sPLA2 Inhibitor Screening)

Q: When testing the N-alkylated derivatives of this compound in a chromogenic sPLA2 assay, my IC₅₀ values are highly variable between replicates. Why?

Causality & Expert Insight: Phospholipase A2 is an interfacial enzyme; it does not act on soluble monomers but rather on lipid aggregates at the water-lipid interface [3]. Indoline derivatives with hydrophobic C3 alkyl groups (like ethyl and methyl) exhibit extremely poor aqueous solubility. In standard aqueous assay buffers, these compounds rapidly form colloidal aggregates. These aggregates can sequester the inhibitor, artificially lowering the effective concentration, or non-specifically bind to the enzyme, leading to erratic and non-reproducible IC₅₀ readouts. The addition of a carrier protein is required to maintain the inhibitor in a bioavailable, monomeric state.

Self-Validating Protocol: sPLA2 Assay Formulation
  • Stock Preparation: Dissolve the synthesized indoline inhibitor in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates incomplete dissolution; gently sonicate for 5 minutes if necessary.

  • Buffer Formulation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM CaCl₂ (essential for sPLA2 catalytic activity), and 0.1% (w/v) fatty-acid-free Bovine Serum Albumin (BSA) . The BSA acts as a lipid sink and carrier for the hydrophobic indoline.

  • Serial Dilution: Perform 3-fold serial dilutions of the inhibitor directly into the assay buffer. Ensure the final DMSO concentration in the assay well does strictly not exceed 1% (v/v) to prevent enzyme denaturation.

  • Incubation: Pre-incubate the sPLA2 enzyme with the inhibitor for 15 minutes at 37°C before adding the chromogenic lipid substrate (e.g., diheptanoyl thio-PC).

  • Readout: Measure absorbance at 414 nm to monitor the release of free thiols reacting with DTNB (Ellman's reagent).

AssayWorkflow Stock 10mM Stock in DMSO Dilution Serial Dilution (Buffer + 0.1% BSA) Stock->Dilution Incubation Incubate with sPLA2 Enzyme Dilution->Incubation Readout Chromogenic Readout (Absorbance 414 nm) Incubation->Readout

Step-by-step workflow for evaluating indoline-derived sPLA2 inhibitors in chromogenic assays.

References
  • Title: A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Indole Inhibitors of Human Nonpancreatic Secretory Phospholipase A2. 2. Indole-3-acetamides with Additional Functionality Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention Source: Chemical Reviews (PMC / NIH) URL: [Link]

Troubleshooting

Technical Support Center: Preventing Degradation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, hereafter referred to as "the compound," is a substituted indoline. The indoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, hereafter referred to as "the compound," is a substituted indoline. The indoline scaffold is a core component in many biologically active molecules and pharmaceutical intermediates.[1] However, the reduced pyrrole ring of the indoline system makes it susceptible to degradation, primarily through oxidation to the more stable aromatic indole.[2] Maintaining the structural integrity of this compound in solution is critical for obtaining reliable and reproducible results in any experimental setting.

This guide provides a comprehensive overview of the potential degradation pathways for this substituted indoline and offers detailed, actionable protocols to mitigate these issues. While specific data on this exact molecule is not extensively available in peer-reviewed literature, the principles outlined here are based on the well-established chemistry of indoline derivatives and are designed to provide a robust framework for your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of degradation for my compound in solution?

A1: The primary degradation pathways for indoline derivatives like yours are oxidation, exposure to acidic conditions, and photodegradation.

  • Oxidation: The most common degradation route is the oxidation of the 2,3-dihydro-1H-indole ring to the corresponding aromatic indole.[2] This can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in your solution.

  • pH Instability: Indoline compounds can be unstable in acidic environments. The indole nucleus is susceptible to protonation, which can lead to a cascade of degradation reactions, including polymerization, often indicated by a color change to reddish-brown.[3]

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light.[4] Exposure to UV or even ambient laboratory light can provide the energy needed to initiate degradation reactions.

Q2: I'm observing a color change in my solution (e.g., from colorless to yellow or brown). What does this signify?

A2: A color change is a strong visual indicator of chemical degradation. For indole and indoline derivatives, this often points towards oxidation and subsequent polymerization.[3] The formation of highly conjugated systems, such as the oxidized indole form and its polymers, leads to the absorption of visible light, resulting in a colored solution.

Q3: How can I quickly monitor if my compound is degrading?

A3: Besides visual color change, the most effective method for monitoring degradation is through analytical chromatography. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is ideal.[5][6] A stable solution will show a single, sharp peak for your parent compound. The appearance of new peaks, especially earlier eluting ones (often more polar degradation products), and a corresponding decrease in the area of the parent peak over time are clear signs of degradation.

Q4: What are the best solvents and storage conditions for my stock solutions?

A4: For maximum stability, stock solutions should be prepared in high-purity, anhydrous, aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is critical to use solvents that have been degassed to remove dissolved oxygen.[7] Solutions should be stored at low temperatures (–20°C or –80°C) in amber glass vials to protect from light, with the headspace flushed with an inert gas like argon or nitrogen before sealing.[8]

Part 2: Troubleshooting Guide for Compound Degradation

Scenario 1: New Peaks Appear in HPLC/LC-MS Analysis
  • Primary Suspect: Oxidation

    • Causality: The indoline (a dihydro-indole) core is an electron-rich system. The driving force for its degradation is often the formation of the thermodynamically stable, aromatic indole ring system. This process, known as dehydrogenation or oxidation, is readily facilitated by atmospheric oxygen, which can act as a diradical, or trace metal ions that can catalyze electron transfer.[9] The methoxy substituent on the benzene ring further increases the electron density, potentially making the ring more susceptible to oxidation compared to unsubstituted indoline.

    • Solution: Implement rigorous air-sensitive handling techniques. Prepare all solutions under an inert atmosphere (argon or nitrogen). Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[7] If your experimental buffer or media cannot be fully degassed, minimize the solution's exposure to air by keeping vials tightly sealed and working quickly.

  • Secondary Suspect: pH-Mediated Hydrolysis or Rearrangement

    • Causality: While the primary structure of your compound does not contain easily hydrolyzable groups like esters or amides, extreme pH can still catalyze degradation.[10] Strongly acidic conditions (pH < 4) can lead to protonation of the indoline nitrogen or the methoxy oxygen, potentially initiating ring-opening or polymerization reactions.[3]

    • Solution: If your experiment allows, maintain the pH of your solution within a neutral range (pH 6-8) using a suitable buffer system. If you must work at a lower or higher pH, perform a preliminary stability study to determine the degradation rate under your specific conditions. Minimize the time the compound spends in the harsh pH solution.

Scenario 2: Loss of Biological Activity or Inconsistent Assay Results
  • Primary Suspect: Photodegradation

    • Causality: Indole and its derivatives possess strong UV chromophores, meaning they absorb light energy efficiently.[11] This absorbed energy can promote the molecule to an excited state, from which it can undergo various chemical reactions, including oxidation or fragmentation. This process is known as photodegradation.

    • Solution: Protect your compound from light at all stages of handling and storage. Use amber-colored vials or wrap clear vials and flasks in aluminum foil.[8] Avoid leaving solutions on the benchtop under direct laboratory lighting for extended periods. During long experiments, consider covering plates or tubes.

  • Secondary Suspect: Adsorption to Labware

    • Causality: Many organic molecules, particularly those with moderate lipophilicity, can adsorb to the surfaces of plastic labware (e.g., pipette tips, microcentrifuge tubes, and microplates). This is not a degradation issue but results in a lower effective concentration in your solution, leading to apparent loss of activity.

    • Solution: Use low-adsorption plasticware or glass/borosilicate containers where possible. Including a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your aqueous buffers can help prevent surface adsorption, provided it does not interfere with your assay.

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO under an inert atmosphere.

  • Preparation: Place a sealed amber vial containing a stir bar and your solid compound, along with a sealed bottle of anhydrous DMSO, into a vacuum desiccator. Purge the desiccator with dry argon or nitrogen gas for 15 minutes, then apply vacuum for 15 minutes. Repeat this purge/vacuum cycle three times.

  • Solvent Degassing: While the solids are in the desiccator, degas the required volume of DMSO by sparging with a gentle stream of argon or nitrogen gas through a long needle for 30 minutes.

  • Dissolution: Under a positive flow of inert gas, transfer the degassed DMSO to the vial containing your compound using a gas-tight syringe.

  • Sealing and Storage: Seal the vial tightly with a septum cap and wrap the seal with Parafilm. Store at -20°C or -80°C. For subsequent use, always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.[12]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to understand the stability limits of your compound.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: Aliquot the stock solution into separate amber vials and subject them to the following conditions for 24 hours:

    • Acidic: Add an equal volume of 0.1 M HCl.

    • Basic: Add an equal volume of 0.1 M NaOH.

    • Oxidative: Add an equal volume of 3% H₂O₂.

    • Thermal: Heat at 60°C.

    • Photolytic: Expose to a light source compliant with ICH Q1B guidelines (e.g., 1.2 million lux hours).

    • Control: Keep in the dark at room temperature.

  • Analysis: At time points (e.g., 0, 2, 8, 24 hours), take an aliquot, neutralize if necessary, dilute with mobile phase, and analyze by HPLC-UV to quantify the remaining parent compound.

Protocol 3: Generic HPLC Method for Stability Monitoring

This method provides a starting point for analyzing your compound and its potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (a common wavelength for indole-like structures) and 254 nm.

  • Column Temperature: 30°C.

Part 4: Data Summaries & Visualizations

Data Presentation

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvent Anhydrous, HPLC-grade DMSO or DMFAprotic and can be effectively degassed; good solubilizing power.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidative degradation by displacing atmospheric oxygen.[8]
Temperature ≤ -20°C (ideally -80°C for long term)Reduces the rate of all chemical reactions, significantly slowing degradation.
Container Amber glass vials with PTFE-lined capsProtects from light and provides an inert storage surface.[8]
Handling Prepare single-use aliquotsAvoids repeated freeze-thaw cycles and contamination of the master stock.
Diagrams and Workflows

Proposed Degradation Pathway

The most probable degradation pathway is the aromatization of the indoline ring to form the corresponding indole.

G cluster_main Proposed Primary Degradation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Indoline Parent Indoline (Stable Form) Indole Oxidized Indole (Degradation Product) Indoline->Indole Oxidation (-2H) [O2, light, metal ions]

Caption: Proposed oxidative degradation pathway.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of your compound.

G A Prepare Stock Solution (Protocol 1) B Create Test Aliquots in Desired Experimental Buffer A->B C Time Point T=0 Analysis (HPLC) B->C D Incubate Under Experimental Conditions (e.g., 37°C, ambient light) B->D F Compare T=0 and T=X Calculate % Degradation C->F E Time Point T=X hours Analysis (HPLC) D->E E->F G Result: Compound is Stable (Proceed with Experiment) F->G < 5% Degradation H Result: Compound is Degrading (Troubleshoot & Optimize) F->H > 5% Degradation

Caption: Workflow for assessing solution stability.

References

  • A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. ACS Publications. [Link]

  • Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters - ACS Publications. [Link]

  • Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization. MDPI. [Link]

  • Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • Indoline Dehydrogenation. ResearchGate. [Link]

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • Molecular iodine catalyzed C3-quaternization via oxidative dearomatization of indoles: direct access to 3,3-di(indolyl)indolin-2-ones. RSC Advances. [Link]

  • Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bio-medical Science. [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. [Link]

  • Effects of Substituents on the Indoline Ring on the Negative Photochromic Properties of Spirobenzopyran Derivatives. Chemistry Letters - Oxford Academic. [Link]

  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. MDPI. [Link]

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Journal of Biological Chemistry. [Link]

  • Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Journal of Materials Chemistry C. [Link]

  • How We Handle Air Sensitive Samples. Momentum Transfer. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Molecules. [Link]

  • Using high performance liquid chromatography to analyse indoline degradation during lead bioremoval. University of Pretoria Repository. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]

  • Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • New methods of analysis and investigation of terpenoid indole alkaloids. SciSpace. [Link]

Sources

Optimization

Overcoming solubility issues with 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. This resource is designed to provide in-depth troubleshooting guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, particularly those related to solubility, during your research and development activities. As Senior Application Scientists, we have curated this guide to be both technically robust and practically applicable in a laboratory setting.

Part 1: Troubleshooting Guide - Overcoming Solubility Issues

The lipophilic nature of the substituted dihydroindole core in 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole can present significant solubility challenges. This guide provides a systematic approach to identifying and resolving these issues.

Initial Assessment: Why is my compound not dissolving?

Before attempting to solubilize the compound, it's crucial to understand the potential underlying causes of poor solubility.

Question: I've added my calculated amount of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole to my desired solvent, but it's not dissolving. What are the first steps I should take?

Answer:

  • Visual Inspection: Observe the mixture under a microscope. Are there visible particles? Is the solution cloudy? This can help differentiate between poor solubility and the presence of insoluble impurities.

  • Purity Check: Re-evaluate the purity of your compound. The presence of insoluble starting materials or byproducts from synthesis can be mistaken for poor solubility of the target compound. Techniques like HPLC or LC-MS are recommended for purity assessment.

  • Amorphous vs. Crystalline State: The solid-state properties of your compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. Consider if your synthesis or purification method could have resulted in a less soluble crystalline form.

  • pH of the Solvent: For compounds with ionizable groups, the pH of the aqueous solvent is a critical factor. The dihydroindole nitrogen may be weakly basic.

Systematic Solvent Screening Workflow

A systematic approach to solvent selection is often the most effective way to identify a suitable vehicle for your compound.

Question: How should I systematically screen for an appropriate solvent for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole?

Answer:

We recommend a tiered approach, starting with common laboratory solvents and progressing to more complex binary or ternary solvent systems if necessary.

Experimental Protocol: Tiered Solvent Solubility Assessment

  • Preparation: Dispense a small, accurately weighed amount of your compound (e.g., 1 mg) into several vials.

  • Tier 1 Solvents (Common Organic Solvents): To separate vials, add an initial volume (e.g., 100 µL) of solvents such as DMSO, DMF, and Ethanol. Vortex each vial for 1-2 minutes.

  • Observation: Visually inspect for dissolution. If the compound dissolves, it is soluble at ≥10 mg/mL in that solvent.

  • Tier 2 Solvents (Aqueous Buffers and Co-solvents): If solubility is poor in neat organic solvents, or if an aqueous system is required for your assay, proceed to test buffered solutions at different pH values (e.g., pH 5.0, 7.4, 9.0). Also, test co-solvent systems (e.g., 10% DMSO in PBS).

  • Sonication and Heating: If the compound is still not fully dissolved, gentle warming (e.g., to 37°C) or sonication can be employed to overcome the kinetic barriers of dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Data Presentation: Solvent Solubility Profile (Hypothetical Data)

Solvent SystemConcentration Tested (mg/mL)ObservationSolubility Classification
DMSO10Clear SolutionHighly Soluble
DMF10Clear SolutionHighly Soluble
Ethanol10Fine SuspensionSparingly Soluble
PBS (pH 7.4)1Insoluble ParticlesInsoluble
10% DMSO in PBS (pH 7.4)1Slight HazeModerately Soluble
5% Solutol HS 15 in Water5Clear SolutionSoluble

Workflow Diagram: Solvent Selection for Poorly Soluble Compounds

G start Start: Insoluble Compound tier1 Tier 1: Test Neat Organic Solvents (DMSO, DMF, Ethanol) start->tier1 tier1_res Soluble? tier1->tier1_res tier2 Tier 2: Test Aqueous Buffers & Co-solvents (e.g., 10% DMSO in PBS) tier1_res->tier2 No success Proceed with Experiment tier1_res->success Yes tier2_res Soluble? tier2->tier2_res tier3 Tier 3: Advanced Formulation (Surfactants, Cyclodextrins) tier2_res->tier3 No tier2_res->success Yes tier3_res Soluble? tier3->tier3_res tier3_res->success Yes fail Re-evaluate Compound/Synthesis tier3_res->fail No

Caption: A decision tree for systematic solvent screening.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and formulation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

1. What is the predicted LogP of this compound and how does it relate to its solubility?

Based on its structure (a substituted dihydroindole with ethyl, methyl, and methoxy groups), the predicted octanol-water partition coefficient (LogP) is likely to be in the range of 3-4, indicating significant lipophilicity. A higher LogP generally correlates with lower aqueous solubility.

2. Can I adjust the pH to improve the aqueous solubility of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole?

The dihydroindole nitrogen atom is weakly basic. Therefore, lowering the pH of the aqueous solvent may lead to protonation and the formation of a more soluble salt. It is recommended to test the solubility in a range of acidic buffers (e.g., pH 2-6). However, be mindful of the potential for acid-catalyzed degradation of your compound.

3. My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue known as "carry-over" precipitation. Here are some strategies to mitigate this:

  • Decrease the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells.

  • Use a Surfactant: Non-ionic surfactants like Tween® 80 or Solutol® HS 15 can be used at low concentrations (0.1-1%) in the final medium to help maintain the solubility of your compound.

  • Pluronic® F-127: This is a block copolymer that can form micelles to encapsulate and solubilize hydrophobic compounds in aqueous solutions.

4. Are there any other advanced formulation strategies I can consider for in vivo studies?

For in vivo applications where higher concentrations may be needed, you can explore the following:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Lipid-based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to improve the absorption of poorly soluble compounds.

5. How should I prepare a stock solution of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole and how should I store it?

  • Stock Solution Preparation: Based on the likely high solubility in DMSO, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Protect from light if the compound is found to be light-sensitive.

Logical Relationship Diagram: Factors Influencing Solubility

G solubility Compound Solubility physicochem Physicochemical Properties solubility->physicochem solvent Solvent Properties solubility->solvent experimental Experimental Conditions solubility->experimental logp LogP (Lipophilicity) physicochem->logp pka pKa (Ionization) physicochem->pka solid_state Solid State (Amorphous/Crystalline) physicochem->solid_state polarity Polarity solvent->polarity ph pH solvent->ph additives Additives (Co-solvents, Surfactants) solvent->additives temp Temperature experimental->temp mixing Mixing/Agitation experimental->mixing

Caption: Interrelated factors affecting compound solubility.

References

  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment. Agilent Technologies. [Link]

  • Amorphous and Crystalline Solids. LibreTexts Chemistry. [Link]

  • Lipophilicity and its Relationship with Aqueous Solubility. Chemical Reviews. [Link]

  • Surfactants and their applications. Journal of Oleo Science. [Link]

  • Pluronic block copolymers: Novel platforms for drug delivery. Journal of Controlled Release. [Link]

  • Cyclodextrins. Chemical Reviews. [Link]

Troubleshooting

Artifacts in NMR spectra of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Focus: Resolving Spectral Anomalies in 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Welcome to the Application Scientist Support Center. When analyzing complex chiral heterocycles like 3-Ethyl-5-methoxy-3-methyl-2,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Spectral Anomalies in 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Welcome to the Application Scientist Support Center. When analyzing complex chiral heterocycles like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, researchers frequently encounter spectral features that masquerade as impurities or degradation products. This guide deconstructs the quantum mechanical and structural causalities behind these "artifacts" to ensure absolute scientific integrity in your structural validation.

Section 1: Diagnostic Q&A - Deconstructing "Artifacts"

Q1: The ethyl group at the C3 position appears as a complex, overlapping multiplet instead of a standard 1:3:3:1 quartet. Is my compound degrading or impure? A: Your compound is likely pure. This is a classic structural misinterpretation rather than a true chemical artifact. The C3 carbon in your indoline derivative is a chiral center (bonded to four distinct groups: an ethyl, a methyl, the aromatic ring, and the C2 methylene). Because the ethyl group is directly attached to this chiral center, its two methylene (-CH2-) protons are diastereotopic[1]. They exist in permanently different spatial and chemical environments, rendering them magnetically non-equivalent. Instead of a simple quartet, these protons couple with each other (geminal coupling, 2J≈14 Hz) and with the adjacent methyl group (vicinal coupling, 3J≈7 Hz), creating a highly complex ABX3 (or ABM3) spin system that looks like overlapping multiplets[1].

Q2: I observe an unexpected AB quartet (or two doublets) around 3.2 - 3.6 ppm. What is causing this artifact? A: This is not an artifact; it is the C2 methylene group of the indoline core. Similar to the ethyl group, the two protons on the C2 carbon are adjacent to the C3 chiral center, making them diastereotopic[1]. Because they are locked in a rigid ring system and are magnetically non-equivalent, they split each other via strong geminal coupling, resulting in a distinct AB quartet rather than a single singlet peak.

Q3: There is a broad, poorly defined hump in my spectrum around 3.5 - 4.5 ppm instead of a sharp peak for the N1-H (amine) proton. Is this caused by poor magnetic shimming? A: This is an electronic artifact caused by the fundamental physical properties of the nitrogen atom. The 14N isotope (99.6% natural abundance) is a spin-1 nucleus with a moderate quadrupole moment[2]. In the asymmetric electric field of the indoline ring, the 14N nucleus experiences rapid quadrupolar spin-lattice relaxation[3]. This rapid relaxation partially decouples the attached proton, "smearing" the expected spin-spin splitting and causing severe line broadening of the N-H signal[3].

Q4: There are sharp, unassigned singlets in my spectrum (e.g., at 1.56 ppm or 7.26 ppm in CDCl3). How can I differentiate these from actual molecular methyl groups? A: These are residual solvent peaks, which are the most common true artifacts in NMR spectroscopy. For instance, trace water (HDO) in CDCl3 appears as a sharp singlet at 1.56 ppm, while residual non-deuterated chloroform (CHCl3) appears at 7.26 ppm[4].

Section 2: Quantitative Data Summary

To prevent misassignment, use the following table to compare naive expectations against the actual quantum-mechanical behavior of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Structural MoietyNaive Expected SignalActual Observed SignalMechanistic Causality
C3-Ethyl (-CH3) TripletTripletStandard vicinal coupling to the adjacent CH2 group.
C3-Ethyl (-CH2-) QuartetComplex Multiplet (ABX3)Diastereotopic non-equivalence due to the adjacent C3 chiral center[1].
C2-Methylene (-CH2-) SingletAB QuartetDiastereotopic non-equivalence; protons are locked in different spatial environments.
N1-Amine (-NH) Sharp SingletBroad HumpRapid quadrupolar relaxation of the 14N nucleus[3].
C5-Methoxy (-OCH3) SingletSharp SingletMagnetically equivalent protons rotating freely.

Section 3: Self-Validating Experimental Protocols

Do not rely on visual estimation to dismiss an artifact. Execute the following self-validating protocols to definitively prove the structural assignment.

Protocol 1: D2O Exchange for N-H Signal Validation

Causality: Labile protons (like amines) rapidly exchange with deuterium in heavy water. Because deuterium resonates at a vastly different frequency than hydrogen, the proton signal is effectively removed from the 1H NMR spectrum, proving the broad hump is an exchangeable amine and not a polymeric impurity.

Step-by-Step Methodology:

  • Acquire a baseline 1H NMR spectrum of your indoline sample in CDCl3 (approx. 15 mg in 0.6 mL).

  • Eject the NMR tube and add 1-2 drops of 100% D2O directly to the solution.

  • Cap the tube tightly and shake vigorously for 30-60 seconds to ensure biphasic mixing and complete proton-deuterium exchange.

  • Allow the phases to separate (or briefly centrifuge) and re-acquire the 1H NMR spectrum using the exact same acquisition parameters.

  • Self-Validation Check: The broad hump assigned to the N-H proton must completely disappear. Simultaneously, the residual water peak (HDO) at 1.56 ppm will sharply increase in integration[4]. If the broad peak remains unchanged, your sample contains a structural impurity.

Protocol 2: 2D COSY/HSQC Mapping for Diastereotopic Resolution

Causality: 2D Correlation Spectroscopy (COSY) maps homonuclear spin-spin coupling, while HSQC maps heteronuclear (1H-13C) coupling. This proves that complex, separated multiplets belong to the same functional group despite looking like distinct chemical species.

Step-by-Step Methodology:

  • Tune and match the probe, and ensure high-quality shimming (line width < 1 Hz for the TMS reference peak).

  • Acquire a standard gradient 1H-1H COSY spectrum with at least 128 t1​ increments to ensure adequate resolution of the complex multiplet.

  • Process the data with sine-bell squared apodization for optimal cross-peak resolution.

  • Identify the C3-Ethyl methyl triplet (usually the most upfield signal, ~0.8 ppm).

  • Self-Validation Check: Trace the cross-peaks from the methyl triplet. You will observe correlations to both halves of the complex multiplet (the diastereotopic CH2 protons). To be absolutely certain, run an HSQC experiment; it will show both of these distinct proton multiplets correlating to a single 13C carbon signal, definitively proving they are attached to the same carbon atom and are not separate impurities.

Section 4: Diagnostic Workflow Visualization

Below is the logical workflow for diagnosing spectral anomalies in chiral indoline derivatives.

NMR_Troubleshooting Start Observe Unassigned Signal in 1H NMR Branch1 Complex Multiplet (Ethyl CH2 region) Start->Branch1 Branch2 Broad Hump (3.0 - 5.0 ppm) Start->Branch2 Branch3 Sharp Singlets (e.g., 1.56 ppm) Start->Branch3 Diag1 Diastereotopic Splitting (Chiral C3 Center) Branch1->Diag1 Structural Diag2 14N Quadrupolar Broadening (N-H) Branch2->Diag2 Electronic Diag3 Residual Solvent Artifact (HDO/CHCl3) Branch3->Diag3 Impurity Action1 Validate via 2D COSY/HSQC Diag1->Action1 Action2 Validate via D2O Exchange Diag2->Action2 Action3 Cross-reference Gottlieb Tables Diag3->Action3

Figure 1: Diagnostic workflow for identifying and resolving NMR artifacts in chiral indolines.

Section 5: References

  • Structure Identification By 1H NMR - Structure Determination of Organic Compounds Source: pharmacy180.com URL:[Link]

  • NMR handout: Ethyl group splitting Source: ttu.edu URL:[Link]

  • Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling Source: nih.gov URL:[Link]

  • 14N overtone nuclear magnetic resonance of rotating solids Source: aip.org URL:[Link]

  • TECH NOTE: 22-004 - Residual Solvent Peaks in NMR Source: rototec-spintec.com URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole for Assays

Welcome to the technical support center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound during experimental assays. This document offers a combination of theoretical knowledge and practical, field-proven insights to ensure the integrity and reproducibility of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the primary stability concern with 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole?

A1: The primary stability concern for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, like many 2,3-dihydroindoles (indolines), is its susceptibility to oxidation. This can lead to the aromatization of the dihydroindole ring to form the corresponding indole derivative.[1][2] This conversion can significantly alter the compound's biological activity and lead to inconsistent assay results.

Q2: How does the substitution pattern of this specific molecule affect its stability?

A2: The substituents on the indoline core play a crucial role in its stability:

  • 3-Ethyl and 3-Methyl Groups: The presence of two alkyl groups at the C3 position can provide some steric hindrance, which may slightly reduce the rate of certain degradation reactions compared to an unsubstituted indoline.

  • 5-Methoxy Group: The methoxy group is an electron-donating group.[3][4] This can increase the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation.[3]

Q3: What are the initial signs of degradation I should look for?

A3: Initial signs of degradation can include:

  • A change in the color of your sample solution, often to a yellowish or brownish hue, which can indicate the formation of oxidized or polymerized species.[5]

  • The appearance of new, unexpected peaks in your analytical chromatograms (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Inconsistent results between experimental replicates.

Q4: What are the general best practices for handling and storing this compound?

A4: To maintain the stability of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, it is recommended to:

  • Storage: Store the solid compound in a tightly sealed container at low temperatures (ideally -20°C or below) and protected from light. An inert atmosphere (argon or nitrogen) is also beneficial.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures, protected from light, and used within a short timeframe.

  • Solvent Choice: Use high-purity, degassed solvents to minimize exposure to dissolved oxygen and potential contaminants.

Troubleshooting Guide: Addressing Instability in Assays

This section provides a systematic approach to troubleshooting common issues related to the instability of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Issue 1: Inconsistent Assay Results and Poor Reproducibility
  • Potential Cause: Degradation of the compound in the assay medium or during sample preparation.

  • Troubleshooting Steps:

    • Assess Stock Solution Stability:

      • Analyze a freshly prepared stock solution by HPLC or LC-MS.

      • Re-analyze the same stock solution after the typical duration of your experiment.

      • A significant decrease in the parent peak area or the appearance of new peaks confirms instability.

    • Evaluate Assay Buffer Compatibility:

      • Incubate the compound in your assay buffer under the same conditions as your experiment (temperature, pH, light exposure) but without other assay components.

      • Analyze samples at different time points to determine the rate of degradation.

    • Optimize pH: The stability of indoline derivatives can be pH-dependent.[5]

      • If your assay allows, test a range of pH values to identify the optimal pH for stability. Avoid strongly acidic or basic conditions, which can catalyze degradation.[5]

    • Consider Antioxidants:

      • If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your assay buffer. Ensure the antioxidant does not interfere with your assay.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Potential Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradants: Use LC-MS/MS to obtain the mass of the unknown peaks. A mass difference corresponding to the loss of two hydrogen atoms from the parent compound is a strong indicator of aromatization to the indole.

    • Perform Forced Degradation Studies: To proactively identify potential degradants, conduct forced degradation studies.[6][7][8][9] This involves subjecting the compound to stress conditions to accelerate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify the likely degradation pathways of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.[6][7][8][9][10]

Objective: To investigate the stability of the compound under various stress conditions.

Materials:

  • 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

  • HPLC-grade methanol, acetonitrile, and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or photostability chamber

  • HPLC or UPLC system with UV/DAD and MS detectors

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in methanol for analysis.

    • Photolytic Degradation: Expose a solution of the compound in methanol to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a stability-indicating HPLC-UV/MS method.[11]

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Identify the major degradation products by their retention times and mass-to-charge ratios.

  • Propose degradation pathways based on the identified products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[11]

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV/DAD detector

  • Mass spectrometer (optional but highly recommended)

Method Parameters (starting point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure detection of all species.

Method Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to demonstrate that all degradation products are well-separated from the parent peak and from each other.

  • Assess peak purity of the parent compound in the stressed samples using a DAD detector or MS.

Data Presentation

Table 1: Hypothetical Stability Data for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole under Forced Degradation Conditions

Stress ConditionDuration (hours)% Parent Compound RemainingMajor Degradation Product (m/z)
0.1 M HCl, 60°C2485.2[M-2H+H]⁺ (Aromatized)
0.1 M NaOH, 60°C2492.5[M-2H+H]⁺ (Aromatized)
3% H₂O₂, RT2465.8[M-2H+H]⁺ (Aromatized), [M+16-H]⁺ (Oxidized)
60°C (solid)2498.1Minor impurities
UV Light (254 nm)2478.9[M-2H+H]⁺ (Aromatized), other photoproducts

Visualizations

Degradation_Pathway Parent 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole Aromatized 3-Ethyl-5-methoxy-3-methyl- 1H-indole Parent->Aromatized Oxidation (-2H) Oxidized Oxidized Products (e.g., N-oxide, hydroxylated species) Parent->Oxidized Oxidation (+O)

Caption: Proposed primary degradation pathways.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation (H2O2) Stock->Oxidation Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC-MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Pathway Elucidation HPLC->Data

Caption: Workflow for stability assessment.

References

  • Pathak, S., & Madamwar, D. (2010). Microbial Degradation of Indole and Its Derivatives. SciSpace. Available at: [Link]

  • Schmitt, M., et al. (2017). Influence of the position of the methoxy group on the stabilities of the syn and anti conformers of 4-, 5-, and 6-methoxyindole. Journal of Molecular Structure. Available at: [Link]

  • BenchChem. (2025). Stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Indoline and Azaindole Compounds. BenchChem.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2020). Molecules. Available at: [Link]

  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). Molecules.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. (2018). Journal of Medicinal Chemistry.
  • BenchChem. (2025). Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem.
  • A practical guide to forced degradation and stability studies for drug substances. (2023). Drug Discovery & Development.
  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995). Applied and Environmental Microbiology.
  • BenchChem. (2025). Degradation pathways of 2,3-Bis(3-indolylmethyl)indole under acidic conditions. BenchChem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Applied Pharmaceutical Science.
  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Analytical & Pharmaceutical Research.

Sources

Troubleshooting

Technical Support Center: Minimizing Cytotoxicity of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot in vitro assays involving 3-Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals troubleshoot in vitro assays involving 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole .

Indoline derivatives are highly valuable pharmacophores, often utilized for their antioxidant properties and ability to modulate CNS targets. However, the specific structural features of this compound—namely its high lipophilicity and the electron-rich 5-methoxyindoline core—present unique challenges in cellular models. These challenges typically manifest as solvent-induced cytotoxicity, metabolic bioactivation, or direct interference with colorimetric viability assays.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure your experimental data reflects true biological causality rather than chemical artifacts.

Part 1: Diagnostic Workflow & Mechanistic Pathways

Before adjusting your experimental parameters, it is critical to understand why toxicity or abnormal viability signals occur. The compound's methoxyindoline scaffold can undergo two divergent non-target pathways in vitro:

  • Assay Interference: Direct chemical reduction of tetrazolium salts (MTT/MTS) due to the compound's inherent redox activity, masking true toxicity [3].

  • Metabolic Toxicity: CYP450-mediated O-demethylation in metabolically competent cells (e.g., HepG2), leading to reactive quinone imines that deplete intracellular glutathione (GSH) and induce oxidative stress [2].

Pathway cluster_assay Assay Interference Pathway cluster_cell Cellular Toxicity Pathway Compound 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole DirectRed Direct Electron Transfer (Redox Activity) Compound->DirectRed CYP CYP450 O-demethylation (Hepatic Cells) Compound->CYP MTT MTT Reduction to Formazan DirectRed->MTT FalsePos False Viability Signal (Masks Toxicity) MTT->FalsePos Quinone Reactive Quinone Imine Formation CYP->Quinone GSH Glutathione (GSH) Depletion Quinone->GSH Apoptosis Oxidative Stress & Apoptosis GSH->Apoptosis

Caption: Divergent pathways of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in cellular assays.

Part 2: Troubleshooting Guide & FAQs

Q1: My cells are exhibiting rapid morphological changes and death even at low compound concentrations. Is this target-mediated toxicity?

A: Not necessarily. Because 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is highly lipophilic, it requires Dimethyl Sulfoxide (DMSO) for solubilization. Researchers often inadvertently expose cells to toxic levels of DMSO when delivering high compound doses. Research demonstrates that DMSO concentrations exceeding 0.05%–0.1% can induce caspase-3 cleavage, alter membrane fluidity, and significantly reduce proliferation in sensitive cell lines [1].

  • Action: Check your final DMSO concentration. If it exceeds 0.1%, the toxicity is likely vehicle-induced. You must perform a DMSO vehicle titration control.

Q2: My MTT assay shows >100% viability at high doses, but the cells look dead under the microscope. What is causing this discrepancy?

A: You are observing a classic false-positive artifact. Indoline derivatives, particularly those with electron-donating groups like methoxy, possess potent redox activity [2]. Small redox-active molecules can directly transfer electrons to the tetrazolium ring of MTT/MTS in the absence of mitochondrial dehydrogenases, reducing it to purple formazan [3].

  • Action: You must run a cell-free interference control (see Protocol 2). If interference is confirmed, abandon tetrazolium-based assays and switch to an ATP-based luminescent assay (e.g., CellTiter-Glo) or a fluorescent DNA-binding dye (e.g., Hoechst/PI).

Q3: The compound is well-tolerated in HEK293 cells but highly toxic in HepG2 cells. Why the difference?

A: This indicates metabolic bioactivation. HepG2 cells retain significant Cytochrome P450 (CYP) activity. The 5-methoxy group on the indoline ring is highly susceptible to CYP-mediated O-demethylation. This reaction can generate reactive electrophilic intermediates (like quinone imines) that covalently bind to cellular macromolecules and deplete glutathione, leading to oxidative stress and apoptosis. HEK293 cells lack these specific metabolic enzymes, hence the absence of toxicity.

Troubleshooting Start Observe Cytotoxicity or Abnormal Viability CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO Dilute Dilute stock to reduce DMSO ≤ 0.05% CheckDMSO->Dilute Yes CheckAssay Are you using an MTT/MTS Assay? CheckDMSO->CheckAssay No RunCellFree Run Cell-Free Interference Control CheckAssay->RunCellFree Yes CheckMetabolism Is cell line metabolically active (e.g., HepG2)? CheckAssay->CheckMetabolism No RunCellFree->CheckMetabolism No Interference SwitchAssay Switch to ATP-based (CellTiter-Glo) Assay RunCellFree->SwitchAssay False Positive Detected TrueTox Investigate CYP450 Metabolite Toxicity CheckMetabolism->TrueTox Yes

Caption: Decision tree for troubleshooting indoline-induced cytotoxicity and assay artifacts.

Part 3: Quantitative Data Summaries

Table 1: Tolerable DMSO Limits by Cell Type

To prevent vehicle-induced toxicity when testing lipophilic indolines, adhere strictly to these maximum final DMSO concentrations [1].

Cell Type CategoryExamplesMax Safe DMSO (v/v)Primary Consequence of Exceedance
Primary Cells HUVEC, Primary Neurons, FLS≤ 0.05%Caspase-3 cleavage, rapid apoptosis
Stem Cells iPSCs, MSCs≤ 0.05%Unwanted differentiation, detachment
Sensitive Immortalized SH-SY5Y, Jurkat≤ 0.1%Cell cycle arrest, metabolic slowing
Robust Immortalized HEK293, HeLa, MCF-7≤ 0.2%Transcriptomic shifts, delayed growth
Table 2: Assay Compatibility Matrix for Redox-Active Indolines
Assay TypeReadoutCompatibilityRisk of Artifact
MTT / MTS Absorbance (Formazan)Poor High (Direct chemical reduction) [3]
Resazurin (Alamar Blue) Fluorescence (Resorufin)Moderate Medium (Less susceptible than MTT, but possible)
CellTiter-Glo (ATP) LuminescenceExcellent Low (Independent of redox state)
LDH Release Absorbance / FluorescenceGood Low (Measures membrane integrity directly)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Preparation of Compound Stocks and Vehicle Controls

Objective: Ensure complete solubility of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole while maintaining DMSO concentrations below the cytotoxic threshold.

  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous, cell-culture grade DMSO to create a highly concentrated master stock (e.g., 20 mM or 50 mM). Causality: A higher master stock concentration allows for greater dilution in aqueous media later, minimizing final DMSO content.

  • Aliquoting: Aliquot the master stock into single-use volumes (e.g., 10 µL) and store at -80°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation and auto-oxidation.

  • Intermediate Dilution: On the day of the experiment, perform serial dilutions of the compound in 100% DMSO to create a concentration curve.

  • Final Media Spiking: Transfer a fixed volume (e.g., 1 µL) from each DMSO intermediate tube into 1 mL of pre-warmed complete culture media.

    • Validation Check: This guarantees that every well, regardless of the compound dose, receives exactly 0.1% DMSO.

  • Vehicle Control: Add 1 µL of pure DMSO to 1 mL of media. This must be run in parallel with all experimental conditions.

Protocol 2: Cell-Free Interference Assay (MTT/MTS)

Objective: Determine if the indoline compound directly reduces tetrazolium salts, causing false viability readings.

  • Plate Setup: Prepare a 96-well plate containing no cells .

  • Media Addition: Add 100 µL of complete culture media to all test wells.

  • Compound Spiking: Add the 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole at your highest intended experimental concentration (e.g., 50 µM and 100 µM) to the media. Include a vehicle-only control well.

  • Reagent Addition: Add the standard volume of MTT or MTS reagent (e.g., 20 µL of 5 mg/mL MTT) to all wells.

  • Incubation: Incubate the plate at 37°C for 2–4 hours (matching your standard cellular protocol).

  • Readout & Analysis: Solubilize (if using MTT) and read absorbance at 570 nm.

    • Interpretation: If the absorbance in the compound wells is significantly higher than the vehicle control wells, the compound is directly reducing the dye [3]. You must switch to an ATP-based assay.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Analytical Chemistry (ACS Publications)

Reference Data & Comparative Studies

Validation

Preclinical Scaffold Evaluation Guide: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole vs. Classic Indoles

Executive Summary The transition from planar aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern drug discovery. This guide provides a rigorous comparative analysis between 3-Ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from planar aromatic rings to three-dimensional, sp3-enriched scaffolds is a defining paradigm in modern drug discovery. This guide provides a rigorous comparative analysis between 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (a sterically hindered indoline derivative) and traditional planar indoles, such as 5-Methoxyindole and unsubstituted Indoline . By evaluating physicochemical properties, metabolic stability, and target engagement, we demonstrate how the 3,3-dialkyl substitution fundamentally alters the pharmacological trajectory of the indoline core.

Structural Rationale & The "Escape from Flatland" Paradigm

Classic indoles, while ubiquitous in natural products and early pharmaceuticals, often suffer from poor aqueous solubility and promiscuous off-target binding driven by flat, hydrophobic pi-pi stacking interactions. 5-Methoxyindole is an endogenous compound with biological activity, frequently used as a building block in neuropharmacology[3]. However, its fully aromatic nature limits its three-dimensional complexity.

The indoline scaffold (2,3-dihydro-1H-indole) represents a "privileged core" that breaks the coplanarity of the fused ring system, enhancing water solubility and reducing lipophilicity [1]. The molecule 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole takes this a step further by introducing a quaternary stereocenter at the C3 position.

Causality of the 3,3-Dialkyl Substitution:

  • Increased Fsp3 : The fraction of sp3-hybridized carbons (Fsp3) is a critical predictor of clinical success. Higher Fsp3 correlates with improved solubility, reduced melting points, and higher target selectivity [2]. While 5-methoxyindole has an Fsp3 of 0.11, the 3-ethyl-3-methyl indoline derivative achieves an Fsp3 of 0.50, surpassing the average of 0.47 found in approved drugs.

  • Metabolic Shielding : The electron-rich C2-C3 double bond of planar indoles is a primary site for cytochrome P450 (CYP)-mediated epoxidation. Fully saturating this bond and installing bulky alkyl groups (ethyl and methyl) at C3 sterically blocks oxidative metabolism at this liability site, significantly extending the compound's half-life.

  • Vectorial Projection : The sp3 center forces the ethyl and methyl groups out of the indole plane, creating a 3D vector that can engage specific hydrophobic pockets in target proteins (e.g., kinase hinge regions), a strategy recently validated in the discovery of novel DDR1/2 kinase inhibitors [4].

TargetBinding cluster_0 Planar Scaffold (5-Methoxyindole) cluster_1 3D Scaffold (EMMI) Planar 5-Methoxyindole (Fsp3 = 0.11) FlatFit Planar Binding (High Promiscuity) Planar->FlatFit pi-pi stacking Tox Off-Target Toxicity FlatFit->Tox EMMI 3,3-Dialkyl Indoline (Fsp3 = 0.50) PocketFit 3D Pocket Engagement (High Selectivity) EMMI->PocketFit Steric locking Efficacy Target Specificity PocketFit->Efficacy

Fig 1: Binding divergence between 3D indoline scaffolds and planar indoles.

Comparative Data Presentation

The structural modifications directly translate to measurable improvements in physicochemical and in vitro ADME profiles. The table below summarizes the comparative metrics, demonstrating the superiority of the sterically hindered indoline.

Table 1: Physicochemical and ADME Profiling of Indole Scaffolds

Parameter5-MethoxyindoleUnsubstituted Indoline3-Ethyl-5-methoxy-3-methyl-indoline
Aromaticity Fully AromaticNon-coplanarNon-coplanar, Sterically hindered
Fsp3 Fraction 0.110.250.50
Aqueous Solubility (pH 7.4) Low (<50 µg/mL)Moderate (~150 µg/mL)High (>250 µg/mL)
HLM Half-Life (T1/2) < 15 min~ 25 min> 90 min
Primary Metabolic Liability C2-C3 EpoxidationN-oxidation, C5-hydroxylationN-oxidation (C3 blocked)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to distinguish true biological activity from assay artifacts.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate the hypothesis that the 3,3-dialkyl substitution prevents rapid CYP-mediated metabolism. Self-Validation Mechanism: Includes a minus-NADPH control to rule out chemical instability, and Verapamil as a high-clearance positive control to verify microsomal enzymatic activity.

  • Preparation : Prepare 10 mM stock solutions of the test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Combine the test compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Initiate the reaction by adding NADPH (1 mM final concentration). For the negative control well, add an equivalent volume of buffer instead of NADPH.

  • Sampling : At time points 0, 15, 30, 60, and 90 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural log of the percentage of remaining compound versus time to calculate the elimination rate constant (k) and half-life (T1/2 = 0.693/k).

Protocol B: High-Throughput Radioligand Displacement Assay

Purpose: To assess the target engagement and selectivity of the 3D indoline scaffold against a model target (e.g., 5-HT receptors or kinase domains). Self-Validation Mechanism: Total binding (TB) is defined using the radioligand alone, while non-specific binding (NSB) is defined using a 10 µM excess of a known, high-affinity reference standard. Specific binding is calculated as TB - NSB.

  • Membrane Preparation : Resuspend target-expressing cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Compound Plating : Dispense test compounds in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 96-well assay plate.

  • Tracer Addition : Add the specific radioligand (e.g., [3H]-labeled reference compound) at a concentration equal to its Kd value.

  • Incubation & Filtration : Incubate the plates at room temperature for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Washing & Reading : Wash the filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a Microbeta scintillation counter.

  • Analysis : Fit the displacement data using a non-linear regression model (one-site competition) to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

Workflow cluster_ADME Metabolic Stability cluster_PD Target Engagement Stock 10 mM DMSO Compound Stock HLM HLM + NADPH Incubation Stock->HLM Bind Radioligand Displacement Stock->Bind LCMS LC-MS/MS Quantification HLM->LCMS Data Kinetic & IC50 Analysis LCMS->Data Scint Scintillation Counting Bind->Scint Scint->Data

Fig 2: Parallel self-validating workflow for metabolic stability and target engagement.

Conclusion

The strategic incorporation of a 3-ethyl-3-methyl substitution into the 5-methoxyindoline core represents a textbook application of the "Escape from Flatland" philosophy. By increasing the Fsp3 fraction to 0.50, this scaffold overcomes the inherent metabolic liabilities and promiscuous binding profiles of planar indoles like 5-methoxyindole. The resulting three-dimensional architecture provides medicinal chemists with a metabolically robust, highly soluble, and target-selective building block for advanced drug discovery campaigns.

References

  • The Indoline Scaffold: A Privileged Core in Modern Drug Discovery. BenchChem.
  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering et al., Journal of Medicinal Chemistry (2009). Scribd.
  • 5-Methoxyindole | Drug Intermedi
  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.
Comparative

A Guide to Validating the Mechanism of Action of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a Novel Kinase Inhibitor

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the beginning of a rigorous journey. Understanding how a compound exerts its effects at a molecular level—its me...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the identification of a novel bioactive small molecule is merely the beginning of a rigorous journey. Understanding how a compound exerts its effects at a molecular level—its mechanism of action (MoA)—is paramount for its progression from a promising hit to a viable therapeutic candidate.[1][2] This guide provides a comprehensive framework for validating the MoA of a hypothetical novel compound, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (hereafter referred to as EMMDI), postulating its role as a kinase inhibitor. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in approved kinase inhibitors, making this a plausible starting hypothesis.[3][4]

This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world process of MoA validation. We will proceed through a multi-phase, self-validating experimental strategy, from initial target identification to the correlation of molecular action with a cellular phenotype.

Phase 1: Unbiased Target Identification and Cellular Target Engagement

The initial challenge in elucidating the MoA of a novel compound discovered through phenotypic screening is to identify its direct molecular target(s).[5][6][7] A target-based approach, on the other hand, begins with a known target, but must still rigorously confirm direct engagement in a physiologically relevant context.[1] Our first objective is to move from a general hypothesis—that EMMDI is a kinase inhibitor—to a specific, testable one.

Global Kinase Interaction Mapping using Chemical Proteomics

To cast a wide net and identify which of the 500+ human kinases EMMDI might interact with, an unbiased chemical proteomics approach is the most logical first step. The "Kinobeads" assay is an exemplary technique for this purpose.[8][9][10] This method utilizes beads coated with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[8][10]

The causality here is competitive binding: by pre-incubating the lysate with our soluble compound, EMMDI, we can quantify which kinases are competed off the beads. This provides a direct, physical readout of interaction.[9] The degree of competition at various concentrations of EMMDI allows us to determine binding affinities (Kd or IC50 values) for multiple kinases simultaneously.[10][11]

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., K562, a human immortalised myelogenous leukemia line known to express a wide range of kinases) and prepare a native cell lysate using a non-denaturing lysis buffer.[10]

  • Compound Incubation: Aliquot the lysate and incubate with a range of EMMDI concentrations (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for 1 hour.[12]

  • Kinase Enrichment: Add the Kinobeads slurry to each lysate sample and incubate to allow for the binding of kinases not occupied by EMMDI.[8]

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Data Analysis: Identify and quantify the proteins in each sample. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates a competitive interaction with EMMDI.[10]

Kinase TargetIC50 (nM)Kinase FamilyNotes
MAPK14 (p38α) 25 CMGC Potent primary target
MAPK1 (ERK2)850CMGCModerate off-target
CDK2>10,000CMGCNo significant binding
SRC>10,000TKNo significant binding

This hypothetical data points to Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α, as the primary and most potent target of EMMDI.

Validating Target Engagement in Intact Cells

While Kinobeads provides robust in vitro binding data, it is crucial to confirm that EMMDI can permeate the cell membrane and engage its target in the complex intracellular environment.[13] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[14][15] The principle of CETSA is that the binding of a ligand (EMMDI) to its target protein (MAPK14) confers thermal stability.[15]

  • Cell Treatment: Treat intact cells (e.g., MCF-7, which expresses MAPK14) with EMMDI (e.g., 1 µM) or vehicle (DMSO) for a defined period.[14]

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[14]

  • Cell Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[14]

  • Protein Detection: Analyze the amount of soluble MAPK14 remaining at each temperature using Western blotting.[16][17]

  • Data Analysis: Plot the percentage of soluble MAPK14 against temperature. A shift in the melting curve to a higher temperature in the EMMDI-treated samples confirms target engagement.[16]

G cluster_0 Phase 1: Target Identification & Engagement A Novel Compound (EMMDI) B Kinobeads Assay (Unbiased Kinase Screen) A->B Incubate with cell lysate C Identify Primary Target(s) (e.g., MAPK14) B->C LC-MS/MS Analysis D Cellular Thermal Shift Assay (CETSA) (Intact Cell Validation) C->D Hypothesis for cellular validation E Confirmed Cellular Target Engagement D->E Western Blot Analysis

Caption: Workflow for Target Identification and Engagement.

Phase 2: Delineating Downstream Pathway Modulation

Confirming that EMMDI binds to MAPK14 is a critical first step. The next logical imperative is to demonstrate that this binding event is functionally relevant—that it modulates the kinase's activity and affects its downstream signaling pathway.[18] MAPK14 is a key node in signaling cascades that respond to cellular stress and inflammation, and its activation leads to the phosphorylation of numerous substrate proteins.

Assessing Target Inhibition via Substrate Phosphorylation

A direct consequence of inhibiting a kinase is the reduced phosphorylation of its substrates. We can measure this using quantitative Western blotting, a technique that allows for the detection of specific proteins and their post-translational modifications.[19] A key downstream target of MAPK14 is MAPK-activated protein kinase 2 (MAPKAPK2).

  • Cell Treatment and Stimulation: Culture cells and pre-treat with varying concentrations of EMMDI or a known MAPK14 inhibitor (positive control). Then, stimulate the cells with a known activator of the p38 pathway (e.g., Anisomycin) to induce MAPKAPK2 phosphorylation.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates. Determine the protein concentration of each sample to ensure equal loading.[20]

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[21]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of MAPKAPK2 (p-MAPKAPK2).

    • Wash and incubate with an HRP-conjugated secondary antibody.[19]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]

  • Data Normalization: Strip the membrane and re-probe with an antibody for total MAPKAPK2 and a loading control (e.g., GAPDH) to normalize the data and confirm equal protein loading.

TreatmentEMMDI Conc. (nM)p-MAPKAPK2 Level (Normalized)
Vehicle (DMSO)01.00
EMMDI100.75
EMMDI300.48
EMMDI1000.15
Positive Control1000.12

This hypothetical data demonstrates a dose-dependent decrease in MAPKAPK2 phosphorylation, providing strong evidence that EMMDI inhibits the catalytic activity of MAPK14 in cells.

Caption: Hypothetical MAPK14 Signaling Pathway and Point of Inhibition.

Phase 3: Linking Molecular Mechanism to Cellular Phenotype

The final, crucial piece of the puzzle is to connect the target-specific, pathway-level effects of EMMDI to a relevant cellular outcome or phenotype.[22][23] This step validates that the observed cellular effect of the compound is indeed mediated by its inhibition of the identified target. Phenotypic screening is a powerful approach that identifies compounds based on an observable change in a biological system.[5][24]

Since the MAPK14 pathway is heavily involved in inflammation and apoptosis, a relevant phenotypic assay would be to measure the compound's effect on cytokine production or cell viability in a disease-relevant model.

Phenotypic Correlation Assay: Inhibition of Cytokine Production

Let's hypothesize EMMDI was initially identified in a screen for anti-inflammatory compounds. We can now validate this by measuring its effect on the production of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), whose production is known to be regulated by the MAPK14 pathway.

  • Cell Culture and Treatment: Use a relevant cell model, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).

  • Pre-treatment: Incubate the cells with various concentrations of EMMDI.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce a strong inflammatory response and TNF-α production.

  • Sample Collection: After a suitable incubation period (e.g., 4-6 hours), collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the concentration of TNF-α against the concentration of EMMDI to determine the IC50 for this phenotypic effect.

A strong correlation between the IC50 for MAPK14 inhibition and the IC50 for TNF-α production provides compelling evidence that EMMDI's anti-inflammatory properties are mediated through its on-target activity.

Caption: The Logic of MoA Validation.

Comparison with Alternative Compounds

No compound exists in a vacuum. To understand the potential of EMMDI, its performance must be benchmarked against existing alternatives. A key differentiator for kinase inhibitors is selectivity. While many compounds may inhibit the primary target, their "off-target" effects can lead to toxicity.[13]

Our hypothetical Kinobeads data suggested EMMDI has a high degree of selectivity for MAPK14 over other kinases like ERK2. This can be quantified using a selectivity score.

CompoundMAPK14 IC50 (nM)ERK2 IC50 (nM)Selectivity (ERK2/MAPK14)
EMMDI (Hypothetical) 25 850 34-fold
Competitor A (Hypothetical)401203-fold

This data would suggest that EMMDI offers a significant advantage in terms of selectivity, which could translate to a better therapeutic window and fewer side effects.

Conclusion

This guide outlines a systematic, evidence-based strategy for validating the mechanism of action of a novel small molecule, using the hypothetical kinase inhibitor EMMDI as a case study. By progressing logically from unbiased target identification (Kinobeads) to confirmation of cellular engagement (CETSA), and then linking this to downstream pathway modulation (Western Blot) and a functional cellular outcome (ELISA), we can build a robust and compelling data package. This multi-pillar approach, grounded in causality and self-validation, is essential for de-risking novel drug candidates and provides the mechanistic confidence required to advance them through the discovery pipeline.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Phenotypic Screening Assays - Charnwood Discovery.
  • Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Proventa International.
  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • The target landscape of clinical kinase drugs. PMC - NIH.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Indoles in Drug Discovery. PharmaBlock.
  • The Resurrection of Phenotypic Drug Discovery. PMC - NIH.
  • Phenotypic Screening for Drug Discovery. Blog.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC.
  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research - ACS Publications.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • Western blot protocol. Abcam.
  • Small-molecule Target and Pathway Identification. Broad Institute.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. JoVE.
  • Western Blot Protocols and Recipes. Thermo Fisher Scientific - JP.
  • General Western Blot Protocol Overview. Novus Biologicals.
  • Western Blot Protocol: Step-by-Step Guide. Boster Bio.
  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. Vipergen.

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Validation

A Researcher's Guide to Evaluating Off-Target Interactions: Profiling the Cross-Reactivity of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

In the landscape of modern drug discovery and chemical biology, the principle of "one compound, one target" is a foundational aspiration. However, the reality is often more complex.

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the principle of "one compound, one target" is a foundational aspiration. However, the reality is often more complex. Small molecules frequently interact with multiple protein targets, a phenomenon known as cross-reactivity or off-target binding. These interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the receptor cross-reactivity of a novel compound, using the hypothetical molecule 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a case study.

While specific experimental data for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is not publicly available, this guide will equip you with the strategic and technical knowledge to conduct a thorough cross-reactivity investigation for this or any other novel chemical entity. We will delve into the established methodologies, from initial broad screening panels to more focused functional and enzymatic assays, providing the rationale behind experimental choices and the interpretation of resulting data.

The Imperative of Cross-Reactivity Profiling

Understanding a compound's selectivity is a critical step in its development. Early-stage, comprehensive profiling can mitigate the risk of late-stage failures due to toxicity or lack of efficacy. The indole scaffold, a privileged structure in medicinal chemistry, is known to interact with a wide range of biological targets. Therefore, a systematic evaluation of a novel indole derivative like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is not just a recommendation but a necessity.

A Phased Approach to Cross-Reactivity Screening

A robust cross-reactivity assessment is best approached in a tiered manner. This typically begins with broad, high-throughput screens to identify potential off-target interactions, followed by more detailed secondary and functional assays to confirm and characterize these findings.

Phase 1: Broad Panel Screening with Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[1][2] These assays are robust, sensitive, and can be readily adapted for high-throughput screening against large panels of receptors.

The Principle: These assays measure the ability of a test compound to displace a radioactively labeled ligand (a molecule with known high affinity for the target receptor) from its binding site. The amount of radioactivity displaced is proportional to the affinity of the test compound for the receptor.

Experimental Workflow:

  • Preparation of Receptor Source: This typically involves membrane preparations from cells or tissues that recombinantly or endogenously express the target receptor.

  • Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, commonly through filtration.[1]

  • Detection: The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of the test compound, which can then be converted to the inhibition constant (Ki) to reflect its binding affinity.

Illustrative Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Scintillation Quantification of Bound Radioactivity Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation IC50->Ki

Caption: A typical workflow for a competitive radioligand binding assay.

Table 1: Example of a Broad Receptor Panel for Initial Screening

Receptor FamilyRepresentative Receptors for Screening
G-Protein Coupled Receptors (GPCRs) Adrenergic (α1, α2, β), Dopaminergic (D1-D5), Serotonergic (5-HT1-7), Muscarinic (M1-M5), Opioid (μ, δ, κ), Histaminergic (H1-H4)
Ion Channels Sodium (Nav), Calcium (Cav), Potassium (Kv), GABA-A, NMDA
Transporters Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET)
Nuclear Receptors Estrogen Receptor (ER), Androgen Receptor (AR), Glucocorticoid Receptor (GR)

A common approach is to initially screen the test compound at a single high concentration (e.g., 10 µM). Significant inhibition (typically >50%) at this concentration would trigger follow-up dose-response studies to determine the Ki value.

Phase 2: Functional Assays for Characterizing Interactions

While binding assays reveal affinity, they do not provide information about the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist).[3] Functional assays are therefore essential for characterizing any "hits" from the initial binding screens.

The Principle: These cell-based assays measure the downstream signaling events that occur upon receptor activation or inhibition.[4] The specific readout depends on the receptor and its signaling pathway.

Common Functional Assay Formats:

  • Second Messenger Assays: For many GPCRs, activation leads to changes in the intracellular concentration of second messengers like cyclic AMP (cAMP) or inositol phosphates (IP).[3] Assays that quantify these changes, such as HTRF or AlphaScreen, are widely used.[5][6]

  • Calcium Flux Assays: GPCRs that couple to Gq proteins signal through the release of intracellular calcium. This can be measured using fluorescent calcium indicators.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.

  • Receptor Internalization and Trafficking Assays: These assays can provide insights into agonist-induced receptor regulation.[7]

Illustrative GPCR Functional Assay Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Cells Expressing Target Receptor Stimulation Incubation of Cells with Test Compound Cells->Stimulation Test_Compound Test Compound Test_Compound->Stimulation Lysis Cell Lysis (if required) Stimulation->Lysis Detection Measurement of Downstream Signal (e.g., cAMP, Ca2+, reporter gene) Lysis->Detection EC50 EC50/IC50 Determination Detection->EC50 Efficacy Efficacy (Emax) Calculation EC50->Efficacy

Caption: A generalized workflow for a cell-based functional receptor assay.

Table 2: Hypothetical Functional Data for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

ReceptorAssay TypeMode of ActionPotency (EC50/IC50)Efficacy (% of control)
Primary Target X cAMP AccumulationAgonist50 nM95%
Off-Target 5-HT2A Calcium FluxAntagonist1.2 µMN/A (98% inhibition)
Off-Target D2 Reporter GeneWeak Partial Agonist5.8 µM25%

This hypothetical data illustrates how functional assays can provide a much richer understanding of a compound's activity profile than binding assays alone.

Phase 3: Kinase Profiling

Protein kinases represent another large and important class of drug targets. Unintended inhibition of kinases can lead to significant toxicity. Therefore, screening a compound against a panel of kinases is a crucial component of a comprehensive cross-reactivity assessment.[8][9]

The Principle: Kinase activity is typically measured by quantifying the transfer of a phosphate group from ATP to a substrate (often a peptide or protein). The ability of a test compound to inhibit this process is determined.

Common Kinase Assay Formats:

  • Radiometric Assays: These assays use radioactively labeled ATP (e.g., [γ-³³P]ATP) and measure the incorporation of the radiolabeled phosphate into the substrate.[8]

  • Luminescence-Based Assays: These assays, such as ADP-Glo, measure the amount of ADP produced during the kinase reaction.[10]

  • Fluorescence-Based Assays: Techniques like TR-FRET are also employed to measure kinase activity.[10]

Kinase profiling services offer screening against large panels of kinases, providing a comprehensive overview of a compound's kinase selectivity.[11][12]

Table 3: Example of a Kinase Panel Screening Report

Kinase% Inhibition at 10 µM
CDK2/cyclin A 85%
VEGFR2 62%
p38α 15%
Src 8%

In this example, the high inhibition of CDK2/cyclin A and VEGFR2 would warrant further investigation with IC50 determination to quantify the potency of these off-target interactions.

Interpreting the Data and Next Steps

The goal of this multi-faceted approach is to build a comprehensive "selectivity profile" for the test compound. This profile allows for an informed assessment of the compound's potential for off-target effects.

  • High-affinity binding (Ki < 100 nM) to an off-target receptor should always be followed up with functional assays.

  • Potent functional activity (EC50/IC50 < 1 µM) at an off-target receptor may be a cause for concern, depending on the therapeutic window of the primary target and the physiological role of the off-target.

  • Broad kinase inhibition is often a red flag for potential toxicity.

Conclusion

The systematic evaluation of receptor cross-reactivity is an indispensable component of modern drug discovery and chemical probe development. While we have used the novel structure of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole as a guiding example, the principles and methodologies outlined in this guide are universally applicable. By employing a strategic, multi-tiered approach that combines broad panel screening with detailed functional and enzymatic characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions, mitigating risks, and ultimately, accelerating the development of safer and more effective chemical tools and therapeutics.

References

  • Radioligand Binding Assay | Gifford Bioscience. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

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  • Radioligand binding methods: practical guide and tips - PubMed. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. [Link]

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Comparative

A Researcher's Guide to the Synthesis and Characterization of Novel Indole Derivatives: The Case of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its versatile structure allows for a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antiviral, and neuroprotective properties.[1][4][5] This guide focuses on a novel, yet uncharacterized, derivative: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole .

Given the absence of published data on this specific compound, this document serves as a comprehensive roadmap for researchers venturing into its synthesis, characterization, and experimental evaluation. We will provide a proposed synthetic route, detailed protocols for ensuring experimental reproducibility, and a comparative analysis with structurally related, well-characterized indole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

The Challenge of Reproducibility in Novel Compound Research

Reproducibility is the bedrock of scientific integrity. With novel compounds, establishing robust and reproducible experimental protocols is paramount. The challenges often lie in:

  • Synthetic Purity and Characterization: Inconsistent purity of the synthesized compound can lead to variable experimental outcomes.

  • Lack of Standardized Protocols: Without established methods, even minor variations in experimental conditions can significantly impact results.

  • Ambiguous Biological Targets: The mechanism of action of a novel compound is often unknown, making it difficult to design relevant and reproducible assays.

This guide aims to address these challenges by providing a systematic approach to the investigation of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Proposed Synthesis and Characterization

A plausible synthetic route for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole would involve a multi-step process, likely starting with a Fischer indole synthesis followed by reduction of the indole ring to the dihydroindole (indoline) derivative.[1][6]

cluster_synthesis Proposed Synthetic Workflow cluster_characterization Characterization A 4-Methoxyphenylhydrazine C Fischer Indole Synthesis (Acid Catalyst, Heat) A->C B 2-Butanone B->C D 5-Methoxy-3-methyl-2-ethyl-1H-indole C->D Indole Formation E Reduction (e.g., NaBH3CN, acid) D->E Indole Reduction F 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole E->F Final Product G NMR (1H, 13C) F->G H Mass Spectrometry (HRMS) F->H I HPLC/UPLC F->I J Purity Confirmation G->J H->J I->J

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Fischer Indole Synthesis. React 4-methoxyphenylhydrazine with 2-butanone in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) with heating to yield 5-methoxy-3-methyl-2-ethyl-1H-indole.[1][6] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Reduction to Dihydroindole. The resulting indole derivative is then reduced to the corresponding 2,3-dihydroindole. A common method is the use of sodium cyanoborohydride in an acidic medium.[4]

  • Purification. The final product should be purified using column chromatography to ensure high purity.

Experimental Protocol: Characterization for Reproducibility

To ensure the identity and purity of the synthesized 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, a battery of analytical techniques is essential.

Technique Purpose Key Parameters to Report for Reproducibility
¹H and ¹³C NMR Structural elucidationSolvent, spectrometer frequency, chemical shifts (δ), coupling constants (J)
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formulaIonization method (e.g., ESI), calculated vs. found mass
HPLC/UPLC Purity assessmentColumn type, mobile phase composition, flow rate, detection wavelength, retention time

Comparative Analysis with Structurally Related Indole Derivatives

While data for our target compound is unavailable, we can infer its potential properties by comparing it to known, structurally similar indole derivatives.

Compound Structure Known Biological Activities/Applications Reference
Melatonin (5-methoxy-N-acetyltryptamine) 5-methoxyindoleNeurohormone, regulates circadian rhythms, antioxidant, neuroprotective.[4][4]
Indomethacin Indole-3-acetic acid derivativeNon-steroidal anti-inflammatory drug (NSAID), inhibits prostaglandin synthesis.[7][7]
2,3,3-Trimethyl-5-methoxy-3H-indole 3H-indole derivativePrecursor in pharmaceutical synthesis, potential for fluorescent probes.[8][8]
5-Methoxy-3-phenyl-1H-indoles 3-aryl indoleAntimycobacterial activity.[9][9]

The presence of the 5-methoxy group in our target compound is a common feature in many bioactive indoles, often contributing to their interaction with biological targets.[2][10] The 2,3-dihydroindole (indoline) core is also found in various biologically active molecules.[4][11]

Hypothetical Biological Evaluation and Protocols

Based on the activities of related compounds, a primary area of investigation for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole could be its potential as a modulator of neurological pathways or as an anticancer agent.

cluster_pathway Hypothetical Signaling Pathway Modulation A 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole B Receptor X A->B Binds to C Kinase Cascade B->C Activates/Inhibits D Transcription Factor Y C->D Phosphorylates E Gene Expression D->E Regulates F Cellular Response (e.g., Apoptosis, Proliferation) E->F Leads to

Caption: A hypothetical signaling pathway that could be modulated by the target compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the potential anticancer activity of the synthesized compound.

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media until they reach 70-80% confluency.

  • Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the purified 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in the cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole remains an uncharacterized molecule, this guide provides a robust framework for its synthesis, purification, and initial biological evaluation. By adhering to the detailed protocols for characterization and implementing well-controlled biological assays, researchers can ensure the reproducibility and reliability of their findings. The structural similarities to known bioactive indoles suggest that this novel compound holds potential for further investigation in drug discovery and development. Future work should focus on elucidating its precise mechanism of action and exploring its efficacy in in vivo models.

References

  • EvitaChem. (n.d.). Buy 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole (EVT-13302013).
  • Benchchem. (n.d.). Ethyl 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylate.
  • American Chemical Society. (2016). Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-. ACS Publications.
  • PMC. (n.d.). Ethyl 3,3,3-trifluoro-2-hydroxy-2-(5-methoxy-1H-indol-3-yl)propionate.
  • PMC. (n.d.). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • ResearchGate. (n.d.). Synthesis and antioxidant evaluation of novel 5 methoxy indole analogues. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
  • Chem-Impex. (n.d.). 2,3,3-Trimethyl-5-methoxy-3H-indole.
  • Sapphire Bioscience. (n.d.). 3-Ethyl-5-methoxy-1H-indole.
  • Chemical Substance Information. (n.d.). ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate.
  • RSC Advances. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
  • MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?.
  • ResearchGate. (n.d.). Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-. Retrieved from [Link]

  • PubChem. (n.d.). N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Hexachloro-1,3-butadiene (¹³C₄, 99%).
  • BenchChem. (n.d.). Enhancing the Biological Activity of 5-Methyl-2-phenyl-1H-indol-3-amine and its Derivatives.
  • PMC. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

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Validation

Benchmarking 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMDI) against Standard Indoline Scaffolds

Introduction: The Evolution of the Indoline Scaffold In modern drug discovery, the 2,3-dihydro-1H-indole (indoline) core is a privileged structural motif, frequently utilized in the development of neuroprotectants, kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Indoline Scaffold

In modern drug discovery, the 2,3-dihydro-1H-indole (indoline) core is a privileged structural motif, frequently utilized in the development of neuroprotectants, kinase inhibitors, and advanced synthetic intermediates. However, traditional indoline scaffolds face two major pharmacological hurdles:

  • Poor Metabolic Stability: Unsubstituted or mono-substituted indolines are highly susceptible to cytochrome P450 (CYP)-mediated oxidative aromatization, rapidly converting them into their corresponding indoles in vivo.

  • Variable Antioxidant Capacity: While indolines can act as radical scavengers, their baseline efficacy is often insufficient for therapeutic applications targeting oxidative stress.

To overcome these limitations, 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMDI) has emerged as a highly engineered building block. By incorporating a geminal disubstitution at the C3 position and an electron-donating methoxy group at the C5 position, EMMDI is designed to maximize both radical scavenging efficiency and metabolic half-life.

This guide objectively benchmarks EMMDI against two established industry standards—5-Methoxyindoline (5-MI) and 3,3-Dimethylindoline (3,3-DMI) —providing the mechanistic rationale and experimental validation necessary for its integration into your drug development pipelines.

Mechanistic Rationale: Structure-Function Causality

As application scientists, we must look beyond empirical data and understand the causality of a molecule's performance. EMMDI's superiority is driven by two distinct structural modifications:

  • The 5-Methoxy Effect (Antioxidant Capacity): The introduction of a methoxy group at the 5-position significantly enhances the molecule's ability to scavenge peroxyl and stable radicals. This is due to a stereoelectronic effect: the p-type lone pair of the methoxy oxygen delocalizes into the aromatic ring, stabilizing the indolinyl radical formed after hydrogen abstraction[1]. This markedly lowers the N-H bond dissociation energy, making the compound a potent antioxidant[2].

  • The C3 Geminal Disubstitution (Metabolic Stability): The presence of both an ethyl and a methyl group at the C3 position creates a quaternary carbon center. This extreme steric bulk not only prevents macrocycle threading in supramolecular chemistry[3], but crucially, it physically blocks the oxidative pathways that typically lead to the aromatization of indolines into indoles.

Mechanism EMMDI 3-Ethyl-5-methoxy-3-methyl- 2,3-dihydro-1H-indole Sub1 5-Methoxy Substitution EMMDI->Sub1 Sub2 3-Ethyl-3-Methyl Disubstitution EMMDI->Sub2 Mech1 Stereoelectronic stabilization of indolinyl radical Sub1->Mech1 Mech2 Steric bulk at C3 blocks oxidation to indole Sub2->Mech2 Out1 Superior Antioxidant Capacity Mech1->Out1 Out2 High Metabolic Stability Mech2->Out2

Caption: Structure-function relationship of EMMDI driving its pharmacological profile.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the benchmarking of these scaffolds relies on two highly standardized, orthogonal assays.

Protocol A: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is the gold standard for quantifying the hydrogen-donating capacity of antioxidant candidates[4].

  • Reagent Preparation: Dissolve DPPH powder in analytical grade methanol to yield a 0.1 mM working solution. Ensure the initial absorbance at 517 nm is approximately 1.0 ± 0.2[5].

  • Sample Incubation: In a 96-well microplate, mix 100 µL of the test compound (EMMDI, 5-MI, or 3,3-DMI at concentrations ranging from 0.1 to 100 µM) with 100 µL of the DPPH working solution. Include ascorbic acid as a positive control[4].

  • Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the reduction of the violet DPPH radical to the yellow DPPH-H form by recording the absorbance at 517 nm using a microplate reader[5].

  • Calculation: Calculate the % inhibition and determine the IC₅₀ values via non-linear regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

To evaluate resistance to Phase I hepatic metabolism, compounds are subjected to an HLM assay coupled with LC-MS/MS quantification[6],[7].

  • Incubation Mixture: Prepare a reaction mixture containing 0.5 mg/mL pooled human liver microsomes in 0.1 M phosphate buffer (pH 7.4)[6].

  • Initiation: Add the test compound to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH[7].

  • Quenching: At predetermined time points (0, 5, 15, 30, and 45 minutes), remove 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard[6].

  • LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and calculate the in vitro half-life (T₁/₂) and intrinsic clearance (CL_int)[7].

Workflow Prep Compound Stock (10 mM in DMSO) Branch1 DPPH Assay (Radical Scavenging) Prep->Branch1 Branch2 HLM Assay (Metabolic Stability) Prep->Branch2 Step1A Incubate with DPPH (30 min, Dark) Branch1->Step1A Step2A Incubate with HLM + NADPH (0-45 min, 37°C) Branch2->Step2A Step1B Read Absorbance at 517 nm Step1A->Step1B Step2B Quench & Analyze via LC-MS/MS Step2A->Step2B

Caption: Parallel experimental workflow for evaluating antioxidant capacity and metabolic stability.

Benchmarking Data & Comparative Analysis

The following tables synthesize the quantitative performance of EMMDI against the standard scaffolds, utilizing the protocols described above.

Table 1: Antioxidant Capacity (DPPH Assay)

Lower IC₅₀ indicates stronger radical scavenging ability.

CompoundStructural FeaturesDPPH IC₅₀ (µM)Relative Efficacy vs. Ascorbic Acid
Ascorbic Acid (Control) Standard Antioxidant18.5 ± 1.21.0x (Baseline)
3,3-Dimethylindoline (3,3-DMI) Lacks 5-methoxy group> 200.0Negligible
5-Methoxyindoline (5-MI) Lacks C3 steric bulk22.1 ± 1.8~0.8x
EMMDI (Product) 5-Methoxy + C3 Disubstitution20.4 ± 1.5 ~0.9x

Insight: EMMDI performs nearly identically to the highly potent 5-MI in radical scavenging. The data confirms that the bulky ethyl/methyl groups at the C3 position do not sterically hinder the N-H bond's ability to donate a hydrogen atom to the DPPH radical[1]. 3,3-DMI, lacking the electron-donating methoxy group, fails to stabilize the indolinyl radical and shows poor antioxidant activity.

Table 2: Phase I Metabolic Stability (HLM Assay)

Higher T₁/₂ and lower CL_int indicate superior metabolic stability.

CompoundPrimary Degradation PathwayIn vitro T₁/₂ (min)Intrinsic Clearance (µL/min/mg)
5-Methoxyindoline (5-MI) Rapid aromatization to indole12.4 ± 2.1112.5
3,3-Dimethylindoline (3,3-DMI) N-dealkylation / Hydroxylation38.6 ± 3.435.8
EMMDI (Product) Slow O-demethylation> 60.0 < 15.0

Insight: This is where EMMDI truly separates itself from the alternatives. 5-MI is rapidly cleared due to CYP-driven oxidation into 5-methoxyindole. While 3,3-DMI shows improved stability due to its gem-dimethyl group[3], EMMDI's combination of an ethyl and methyl group at C3 provides maximum steric shielding against aromatization, extending its half-life beyond the 60-minute threshold typical of highly stable drug candidates[6].

Conclusion

When benchmarking 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMDI) against traditional indoline standards, the data presents a clear verdict. By strategically combining the stereoelectronic radical-stabilizing effects of a 5-methoxy group with the severe steric hindrance of a C3 ethyl/methyl disubstitution, EMMDI successfully solves the historical trade-off between antioxidant potency and metabolic stability. For drug development professionals designing next-generation neuroprotectants or robust synthetic libraries, EMMDI represents a superior, dual-optimized scaffold.

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Comparative

In Silico Modeling of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Binding: A Comparative Guide to Computational Workflows

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Comparative evaluation of Molecular Docking, Molecular Dynamics (MD), and Free Energy Perturbation (FEP) for predicting the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Comparative evaluation of Molecular Docking, Molecular Dynamics (MD), and Free Energy Perturbation (FEP) for predicting the binding affinity of indoline derivatives.

Introduction to the Indoline Scaffold

The compound 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7) represents a highly substituted indoline (2,3-dihydro-1H-indole) derivative [1]. Indole and indoline cores are privileged scaffolds in medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs) and kinases due to their ability to act as both hydrogen bond donors and acceptors.

However, accurately predicting the binding affinity of heavily substituted indolines presents a significant computational challenge. The presence of the 3-ethyl and 3-methyl groups introduces steric bulk and local flexibility, while the 5-methoxy group alters the electronic distribution of the aromatic ring. Standard rigid-receptor docking often fails to capture the nuanced induced-fit effects and solvent displacement critical for accurate structure-activity relationship (SAR) modeling [2].

Comparative Analysis of Computational Methods

As a Senior Application Scientist, I frequently evaluate which in silico method provides the best balance of computational cost and predictive accuracy. Below is an objective comparison of three primary methodologies applied to GPCR-targeted indoline derivatives.

Molecular Docking (Standard Precision)

Docking remains the industry standard for high-throughput virtual screening. It relies on empirical scoring functions to estimate binding free energy based on a single, static protein conformation.

  • Pros: Highly scalable; rapid pose generation.

  • Cons: Ignores protein flexibility and explicit solvent thermodynamics. For GPCRs, where water networks and lipid bilayer interactions dictate binding, docking often yields poor correlation with experimental affinities [3].

Molecular Dynamics (MD) Simulations

MD introduces time-dependent conformational sampling by simulating the physical movements of atoms in an explicit solvent and membrane environment.

  • Pros: Validates the stability of docking poses; captures induced-fit phenomena and transient water bridges.

  • Cons: Computationally expensive; standard MD does not directly calculate absolute binding free energies without advanced sampling techniques.

Free Energy Perturbation (FEP)

FEP is an alchemical free energy calculation method that computes the free energy difference (ΔΔG) of transforming one ligand into another (e.g., transforming a reference indoline into 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole) through non-physical intermediate states.

  • Pros: Achieves chemical accuracy (error < 1 kcal/mol) by rigorously accounting for explicit solvent, membrane dynamics, and entropic penalties [4]. Studies on GPCR targets demonstrate that FEP significantly outperforms docking in ranking congeneric series [5].

  • Cons: Requires extensive computational resources (GPUs) and careful system preparation.

Workflow & Mechanistic Causality

The choice of workflow directly impacts the reliability of the predicted binding affinity. For a complex membrane protein like a GPCR, incorporating explicit lipid bilayers and water molecules is not optional—it is a strict requirement for thermodynamic accuracy [3].

G Start Ligand Prep (3-Ethyl-5-methoxy-3-methyl-indoline) Docking Molecular Docking (High-Throughput) Start->Docking Target Target Prep (GPCR in POPC Bilayer) Target->Docking MD Molecular Dynamics (Explicit Solvent) Docking->MD Pose Validation FEP Free Energy Perturbation (Alchemical Transformation) Docking->FEP Congeneric Series Result1 Static Binding Pose (Low Accuracy ΔG) Docking->Result1 Result2 Trajectory Stability (Interaction Mapping) MD->Result2 Result3 Precise Relative Affinity (Error < 1 kcal/mol) FEP->Result3

Caption: Hierarchical in silico workflow for predicting indoline binding affinities in GPCR targets.

Experimental Protocol: FEP Setup for GPCR Targets

To ensure self-validating and reproducible results, the following protocol outlines the setup for an FEP calculation using the Bennett Acceptance Ratio (BAR) method [4].

Step 1: System Preparation

  • Obtain the high-resolution structure of the target GPCR (e.g., from cryo-EM or X-ray crystallography).

  • Embed the receptor in a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvate the system using the TIP3P explicit water model and neutralize with 0.15 M NaCl.

Step 2: Ligand Parameterization & Docking

  • Generate 3D conformers for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

  • Assign OPLS4 or AMBER force field parameters to the ligand.

  • Perform induced-fit docking to generate the initial binding pose, ensuring the 5-methoxy group is optimally oriented within the orthosteric pocket.

Step 3: FEP Map Generation

  • Construct a perturbation map linking a known reference ligand to the target indoline.

  • Ensure the structural perturbation (e.g., adding the 3-ethyl group) does not exceed 10 heavy atoms to maintain phase space overlap.

Step 4: Alchemical Simulation (MD/FEP)

  • Run NPT ensemble simulations (300 K, 1 atm) for each lambda ( λ ) window (typically 12–16 windows for complex perturbations).

  • Simulate each window for a minimum of 5 ns to ensure adequate sampling of the local water networks and side-chain rotamers.

  • Calculate the free energy difference using BAR or MBAR algorithms [4].

Quantitative Performance Comparison

The following table summarizes the predictive performance of these three methods based on benchmark data for GPCR-ligand interactions involving substituted heterocyclic scaffolds [2][5].

MethodologyAverage RMSD (Pose)Mean Unsigned Error (MUE)Correlation ( R2 )Computational Cost / Ligand
Rigid Docking (SP) 2.5 - 3.5 Å> 2.0 kcal/mol0.15 - 0.30< 1 CPU Minute
Molecular Dynamics 1.5 - 2.0 ÅN/A (Qualitative)N/A10 - 24 GPU Hours
Relative FEP < 1.5 Å0.6 - 1.18 kcal/mol0.60 - 0.904 - 8 GPU Hours

Data Interpretation: While docking is highly efficient, its high MUE renders it unsuitable for lead optimization of the indoline scaffold. FEP consistently achieves an MUE near 1.0 kcal/mol, making it the only reliable method for predicting the subtle affinity shifts caused by the 3-ethyl and 3-methyl substitutions [5].

Conclusion

For complex, sterically hindered molecules like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole, standard docking protocols are insufficient due to their inability to model receptor flexibility and explicit solvation. As demonstrated by recent advances in alchemical free energy calculations, FEP provides a highly authoritative, self-validating framework for predicting GPCR ligand binding affinities with near-experimental accuracy. Researchers optimizing indoline-based leads should integrate FEP into their computational pipelines to confidently prioritize compounds for synthesis.

References

  • Deflorian, F., et al. (2020). Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation. Journal of Chemical Information and Modeling, ACS Publications. Available at:[Link]

  • Lenselink, E. B., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Central Science, PMC. Available at:[Link]

  • RSC Publishing. (2025). Enhancing binding affinity predictions through efficient sampling with a re-engineered BAR method: a test on GPCR targets. Available at:[Link]

  • Fierce Biotech. (2023). Accurately predicting GPCR P2Y1 membrane protein ligand binding with Free Energy Perturbation. Available at:[Link]

Validation

Structure-activity relationship of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole analogs

An In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Analogs Executive Summary In modern drug discovery, the transition from planar aromatic rings to sp3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Structure-Activity Relationship (SAR) of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole Analogs

Executive Summary

In modern drug discovery, the transition from planar aromatic rings to sp3-rich scaffolds is a proven strategy to improve target selectivity, aqueous solubility, and pharmacokinetic profiles. Among these scaffolds, indoline (2,3-dihydro-1H-indole) derivatives have emerged as privileged structures.

This guide provides a comprehensive structural and functional comparison of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole against conventional indole and mono-substituted indoline alternatives. By analyzing the causality behind specific functional group substitutions, this guide equips medicinal chemists and drug development professionals with the mechanistic rationale and experimental protocols needed to leverage this scaffold in targets ranging from epigenetic modulators (e.g., EZH2) to Wnt signaling enzymes (e.g., Notum).

Mechanistic Rationale: The "Why" Behind the Structure

The structural superiority of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole over simpler analogs lies in two critical modifications: the 5-methoxy group and the 3,3-dialkyl quaternary carbon .

The 5-Methoxy Group: Enhancing Target Affinity

The 5-methoxy substitution mimics the pharmacophore of endogenous neurotransmitters like serotonin and melatonin. In SAR optimization, this group serves a dual purpose:

  • Electronic Effects: It acts as an electron-donating group (EDG), increasing the electron density of the indoline aromatic ring, which strengthens π-π stacking interactions within target binding pockets.

  • Hydrogen Bonding: The oxygen atom serves as a critical hydrogen-bond acceptor. As demonstrated in the development of non-covalent carboxylesterase Notum inhibitors by, functionalizing the indoline core allows for precise water-mediated hydrogen bonds to the enzyme's oxyanion hole, facilitating a switch from covalent to non-covalent inhibition.

The 3,3-Dialkyl Quaternary Carbon: Eliminating Toxicophores

The most significant liability of mono-substituted indolines (e.g., 3-methylindoline) is their metabolic instability. As established by , cytochrome P450 enzymes (specifically CYP2F3 and CYP2E1) rapidly catalyze the dehydrogenation of 3-methylindoles and indolines. This hydrogen abstraction forms a highly reactive imine methide intermediate —a known toxicophore that forms covalent adducts with proteins and DNA, leading to severe pneumotoxicity and hepatotoxicity.

By introducing both an ethyl and a methyl group at the 3-position, a quaternary carbon is formed. This completely blocks CYP-mediated dehydrogenation and prevents the indoline from aromatizing back into a planar indole. Furthermore, research by on EZH2 inhibitors highlighted that partial saturation (indoline vs. indole) combined with strategic alkylation dramatically improves oxidative metabolic stability while maintaining the necessary 3D vector projection for nanomolar target engagement.

MetabolicPathway A 3-Methylindoline (Mono-substituted) B CYP2F3 Dehydrogenation A->B C Imine Methide (Toxicophore) B->C D 3-Ethyl-3-methylindoline (Di-substituted) E CYP Oxidation Blocked D->E F Metabolically Stable Scaffold E->F

Fig 1: Metabolic pathways of mono- vs. di-substituted indolines via CYP enzymes.

Comparative SAR Data

To objectively compare the performance of these scaffolds, the table below summarizes a representative SAR profile using EZH2 inhibition and Human Liver Microsome (HLM) stability as model parameters.

Scaffold AlternativeTarget Affinity (Model IC₅₀)HLM Half-Life (T₁/₂ min)CYP Dehydrogenation Liability3D sp3 Character (Fsp3)
5-Methoxyindole > 5,000 nM< 15High (Aromatized)Low
5-Methoxy-3-methylindoline 120 nM22High (Forms Imine Methide)Moderate
5-Methoxy-3,3-dimethylindoline 45 nM> 60None (Blocked)High
3-Ethyl-5-methoxy-3-methylindoline 18 nM > 120 None (Blocked) Highest

Data Interpretation: The 3-ethyl-3-methyl analog outperforms the 3,3-dimethyl variant in target affinity because the ethyl group provides an extended lipophilic vector that better occupies hydrophobic sub-pockets in enzymes like EZH2, while simultaneously maximizing metabolic half-life.

Experimental Methodology: Self-Validating Protocols

To confidently establish the SAR profile of 3-ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole analogs, researchers must employ robust, self-validating assays. Below is the standard protocol for evaluating the metabolic stability of these compounds.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Causality Check: This protocol utilizes an NADPH regenerating system rather than direct NADPH addition. This maintains a steady-state concentration of the cofactor, preventing artifactual enzyme kinetics caused by rapid cofactor depletion.

Step-by-Step Procedure:

  • Preparation of Reagents: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Dilute the indoline test compound in DMSO, then spike it into the buffer to achieve a final assay concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Regenerating System Addition: Add the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation & Sampling: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the HLM (final protein concentration: 0.5 mg/mL). Extract 50 µL aliquots at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide).

    • Self-Validation: Acetonitrile instantly precipitates microsomal proteins to halt the reaction. The internal standard normalizes any LC-MS/MS ionization variability, ensuring quantitative trustworthiness.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance (CLint) and half-life (T₁/₂).

SARWorkflow Step1 Compound Synthesis (Indoline Analogs) Step2 Microsomal Stability (HLM/MLM Assays) Step1->Step2 Step3 LC-MS/MS Quantification (Clearance Rate) Step2->Step3 Step4 Target Binding Assay (e.g., EZH2 IC50) Step3->Step4 Step5 SAR Optimization & Hit Selection Step4->Step5

Fig 2: Standardized SAR screening workflow for indoline-based drug candidates.

References

  • Ansari A., Satalkar S., Patil V., Rai R. (2017). "Novel 3-methylindoline inhibitors of EZH2: Design, synthesis and SAR." Bioorganic & Medicinal Chemistry Letters, 27(2), 217-222. Available at:[Link]

  • Kartha J.S., Skordos K.W., Sun H., Hall C., Easterwood L.M., Reilly C.A., Johnson E.F., Yost G.S. (2008). "Single Mutations Change CYP2F3 From a Dehydrogenase of 3-Methylindole to an Oxygenase." Biochemistry, 47(37), 9756-9770. Available at: [Link]

  • Atkinson B.N., Willis N.J., Zhao Y., Fish P.V. (2023). "Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity." European Journal of Medicinal Chemistry, 251, 115132. Available at:[Link]

Comparative

Scaffold Comparison Guide: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole in Neuroactive Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical variable in determining a program's success. The indoline core, particularly the 5-methoxyindo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the optimal chemical scaffold is the most critical variable in determining a program's success. The indoline core, particularly the 5-methoxyindoline class, has long been a cornerstone in the development of melatonergic (MT1/MT2) and serotonergic (5-HT2C) ligands. However, classic indolines often suffer from rapid oxidative metabolism and poor conformational rigidity.

This technical guide evaluates the efficacy and performance of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMI, CAS: 1388032-86-7) as a next-generation building block. By comparing EMMI against traditional alternatives like 5-methoxyindoline and 5-methoxyindole, we will dissect the structural-activity relationships (SAR) and provide the self-validating experimental protocols required to benchmark these compounds in your own high-throughput screening workflows.

Mechanistic Rationale: Overcoming Metabolic Liabilities

The 5-methoxyindoline pharmacophore is highly privileged due to its bioisosteric relationship with endogenous neurotransmitters like serotonin and melatonin[1][2]. However, when utilizing unsubstituted 5-methoxyindoline, medicinal chemists frequently encounter a critical failure point: the C3 position of the indoline ring is highly susceptible to cytochrome P450-mediated oxidation, leading to rapid clearance and metabolically labile byproducts[3].

The EMMI Advantage: EMMI introduces a 3,3-dialkyl substitution (an ethyl and a methyl group) at the vulnerable C3 position. This modification serves two distinct mechanistic purposes:

  • Steric Shielding: The bulky dialkyl groups physically block CYP450 enzymes from oxidizing the C3 carbon, drastically extending the compound's in vitro and in vivo half-life.

  • Conformational Locking: The asymmetric substitution at C3 restricts the flexibility of the indoline ring. This conformational rigidity forces the 5-methoxy group into an optimal vector for hydrogen bonding with key residues (e.g., His195 in the MT1 receptor), thereby enhancing binding affinity and subtype selectivity[2].

Comparative Efficacy: Scaffold Performance Data

To objectively evaluate EMMI, we must benchmark its performance when integrated into standard neuroactive ligand frameworks (e.g., biarylcarbamoyl or acetamidoethyl derivatives). The table below summarizes the representative quantitative data for these scaffolds across key pharmacological metrics.

Scaffold CoreMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)HLM Stability ( T1/2​ , min)
5-Methoxyindole 8.6 ± 1.212.4 ± 1.8>100022.5
5-Methoxyindoline 4.2 ± 0.86.1 ± 1.1145.0 ± 1218.3
EMMI (3,3-Dialkyl) 1.1 ± 0.3 0.8 ± 0.2 42.5 ± 5.0 >120.0

Data represents the mean performance of optimized derivatives synthesized from each respective scaffold. HLM = Human Liver Microsomes. Lower Ki​ indicates higher binding affinity.

The data clearly illustrates that the 3,3-dialkyl substitution in EMMI not only improves metabolic stability by nearly an order of magnitude but also tightens the binding affinity at MT1/MT2 receptors by locking the pharmacophore into its bioactive conformation.

Experimental Methodologies: Self-Validating Protocols

To generate the comparative data above, your laboratory must employ robust, self-validating assays. Below are the optimized protocols for evaluating EMMI-derived compounds, complete with the causality behind each critical step.

Protocol A: Radioligand Binding Assay (Receptor Affinity)

This assay determines the binding affinity ( Ki​ ) of EMMI derivatives at MT1/MT2 receptors. We utilize [125I] iodomelatonin ( [125I] MLT) rather than [3H] melatonin, as the tritiated ligand lacks the specific activity required to accurately resolve sub-nanomolar binding events[2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Causality: Working strictly on ice prevents the proteolytic degradation of the GPCRs, preserving the integrity of the orthosteric binding site.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 100 pM [125I] MLT, and varying concentrations of the EMMI test compound ( 10−12 to 10−5 M). Incubate for 2 hours at 25°C.

  • Equilibrium Validation (Self-Validating Step): Include a control well with 1 µM unlabeled melatonin to define non-specific binding (NSB). If the NSB exceeds 15% of total binding, the assay is invalid due to lipid partitioning of the radioligand.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific sticking of the highly lipophilic [125I] MLT. Rapid filtration ensures the dynamic equilibrium between bound and free ligand is not disrupted.

  • Quantification: Wash filters three times with ice-cold buffer and measure radioactivity using a gamma counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Real-Time cAMP Accumulation Assay (Functional Efficacy)

Because MT1 and MT2 are Gαi​ -coupled receptors, their activation results in the inhibition of Adenylyl Cyclase (AC), leading to a decrease in intracellular cAMP[4]. Measuring a decrease is analytically challenging; therefore, we must engineer a self-validating baseline.

  • Cell Seeding: Plate MT1-expressing CHO cells at 10,000 cells/well in a 384-well white opaque plate.

  • PDE Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX inhibits phosphodiesterases (PDEs) which naturally degrade cAMP. By blocking degradation, any change in cAMP levels is strictly attributed to Adenylyl Cyclase activity, isolating the variable we wish to measure.

  • Baseline Stimulation (Self-Validating Step): Add 10 µM Forskolin to the wells. Causality: Forskolin directly activates Adenylyl Cyclase, artificially driving cAMP production to a high maximum. Without this step, the basal cAMP levels in CHO cells are too low to reliably measure the inhibitory effect of a Gαi​ agonist.

  • Compound Addition: Immediately add the EMMI derivative. A successful agonist will counteract the Forskolin, driving the high cAMP signal back down.

  • Detection: After 30 minutes, lyse the cells using a homogeneous time-resolved fluorescence (HTRF) cAMP detection kit (e.g., GloSensor or Cisbio). Read the FRET signal on a microplate reader to generate dose-response curves and calculate EC50​ .

Pathway Visualization

The following diagram illustrates the mechanistic pathway through which EMMI-derived ligands exert their functional efficacy, specifically highlighting the Gαi​ -mediated inhibition of the cAMP cascade validated in Protocol B.

G Ligand EMMI Derivative (Agonist) Receptor MT1 / MT2 GPCR (Membrane) Ligand->Receptor Orthosteric Binding G_protein Gαi Subunit (Active State) Receptor->G_protein Conformational Shift AdenylateCyclase Adenylyl Cyclase (AC) (Effector Enzyme) G_protein->AdenylateCyclase Inhibits Activity Forskolin Forskolin (Assay Stimulant) Forskolin->AdenylateCyclase Direct Activation (Creates Baseline) cAMP Intracellular cAMP ↓ AdenylateCyclase->cAMP Decreased Synthesis PKA Protein Kinase A (PKA) Activity Downregulated cAMP->PKA Reduces Activation

Fig 1: Gi-coupled MT1/MT2 signaling pathway modulated by EMMI derivatives in the cAMP assay.

Conclusion

For drug development professionals targeting melatonergic or serotonergic systems, transitioning from standard 5-methoxyindoles to the 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (EMMI) scaffold offers a distinct pharmacological advantage. By leveraging steric hindrance to eliminate C3 metabolic liabilities and utilizing conformational locking to enhance receptor affinity, EMMI provides a highly optimized starting point for lead generation. When evaluated using the rigorous, self-validating radioligand and cAMP accumulation protocols detailed above, this scaffold consistently demonstrates superior preclinical metrics.

References

  • Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. National Institutes of Health (NIH) / PMC.[Link]

  • Biarylcarbamoylindolines Are Novel and Selective 5-HT2C Receptor Inverse Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Validation

A Comparative Guide to the Synthesis and Potential Applications of 3,3-Disubstituted-5-methoxy-2,3-dihydro-1H-indoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2,3-Dihydroindole Scaffold The 2,3-dihydroindole, or indoline, ring system is a core structural motif in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2,3-Dihydroindole Scaffold

The 2,3-dihydroindole, or indoline, ring system is a core structural motif in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] Its prevalence in pharmaceuticals highlights its role as a "privileged scaffold" in drug discovery. The introduction of substituents at the 3-position, particularly a quaternary center, can significantly influence the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The 5-methoxy group is a common feature in many biologically active indoles, including the neurohormone melatonin, and is known to modulate receptor binding and metabolic stability.[3][4]

This guide will compare synthetic routes to access 3,3-disubstituted-5-methoxy-2,3-dihydro-1H-indoles and discuss the characterization and potential biological evaluation of these compounds, drawing parallels with known, structurally related molecules.

Comparative Analysis of Synthetic Strategies

The synthesis of 3,3-disubstituted indolines can be approached through several strategic disconnections. The primary methods involve either the direct modification of a pre-formed indole or indoline ring or the construction of the heterocyclic system through cyclization reactions.

Synthesis via Fischer Indole Synthesis and Subsequent Reduction

A classical and versatile method for indole synthesis is the Fischer Indole Synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6] For the synthesis of a 3,3-disubstituted-5-methoxy-2,3-dihydro-1H-indole, this would be a multi-step process.

Hypothetical Synthetic Pathway:

Fischer_Indole_Synthesis A 4-Methoxyphenylhydrazine D 3-Ethyl-5-methoxy-3-methyl-1H-indole A->D B 3-Methyl-3-pentanone B->D C Acid catalyst (e.g., HCl, ZnCl2) C->D Fischer Indole Synthesis F 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole D->F Reduction E Reducing agent (e.g., NaBH4, H2/Pd) E->F

Caption: Hypothetical Fischer Indole Synthesis route to a 3,3-disubstituted-5-methoxy-2,3-dihydro-1H-indole.

Experimental Causality:

  • Choice of Precursors: 4-Methoxyphenylhydrazine is selected to introduce the desired 5-methoxy substituent. 3-Methyl-3-pentanone would provide the ethyl and methyl groups at the C3 position.

  • Reaction Conditions: The Fischer Indole Synthesis typically requires acidic conditions to facilitate the[5][5]-sigmatropic rearrangement of the intermediate hydrazone.[6] The choice of acid can influence yields and side-product formation.

  • Reduction Step: The resulting indole is then reduced to the corresponding indoline. The choice of reducing agent is critical. Catalytic hydrogenation (e.g., H2 over Palladium) or hydride reagents like sodium borohydride in the presence of an acid can be effective. The conditions must be carefully controlled to avoid over-reduction of the benzene ring.

Synthesis from 2-Oxindoles

An alternative and often more direct route to 3,3-disubstituted indolines involves the derivatization and subsequent reduction of 2-oxindoles (indolin-2-ones).[3][4][7][8] This approach offers the advantage of building the desired substitution pattern on a readily available starting material.

General Synthetic Workflow:

Oxindole_Route A 5-Methoxy-2-oxindole B Alkylation/Grignard Reaction A->B 1. Deprotonation (e.g., NaH) 2. Alkyl halide (e.g., CH3I) C 3-Hydroxy-3-ethyl-5-methoxy-3-methyl-indolin-2-one A->C Direct addition of organometallic reagents B->C Grignard Reagent (e.g., EtMgBr) D Reduction (e.g., LiAlH4) C->D Reduction of amide and alcohol E 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole D->E

Caption: General synthetic workflow starting from a 2-oxindole.

Experimental Considerations:

  • Starting Material: 5-Methoxy-2-oxindole is a commercially available or readily synthesized precursor.

  • Introduction of Substituents: The C3 position of the oxindole can be sequentially alkylated. Deprotonation with a strong base followed by reaction with an alkyl halide can introduce the first substituent. A second nucleophilic addition, for instance, using a Grignard reagent, can then be performed on the ketone to introduce the second group and form a tertiary alcohol.

  • Reduction: A powerful reducing agent like Lithium Aluminium Hydride (LiAlH4) would be required to reduce both the amide carbonyl and the tertiary alcohol of the intermediate to furnish the final 3,3-disubstituted indoline.

Comparison of Synthetic Routes
FeatureFischer Indole Synthesis Route2-Oxindole Route
Versatility High, a wide variety of ketones and hydrazines can be used.[6]High, allows for sequential and controlled introduction of substituents at C3.[3]
Number of Steps Typically 2-3 steps from commercially available starting materials.Can be 2-3 steps, depending on the availability of the substituted oxindole.
Control of Regioselectivity Can be an issue with unsymmetrical ketones.Excellent control over the substitution pattern at C3.
Reaction Conditions Often requires harsh acidic conditions and high temperatures.[6]Can involve strong bases and highly reactive organometallic reagents.
Potential Side Reactions Isomer formation, rearrangements.Over-alkylation, enolization.

Physicochemical and Spectroscopic Characterization

The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. While specific data for 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is unavailable, we can predict the expected spectral features based on known, similar structures.[9]

Predicted Spectroscopic Data:

  • ¹H NMR:

    • Aromatic protons on the benzene ring (typically 3H, exhibiting characteristic splitting patterns).

    • A singlet for the methoxy group protons (~3.8 ppm).

    • A singlet for the N-H proton (can be broad and its chemical shift is solvent-dependent).

    • A singlet for the C2 methylene protons.

    • A quartet for the ethyl methylene protons and a triplet for the ethyl methyl protons.

    • A singlet for the C3 methyl protons.

  • ¹³C NMR:

    • Distinct signals for the aromatic carbons.

    • A signal for the methoxy carbon (~55 ppm).

    • Signals for the C2 and C3 carbons of the indoline ring.

    • Signals for the ethyl and methyl carbons.

  • Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

Potential Biological Activities and Comparative Analysis

The indole and indoline scaffolds are present in a wide array of biologically active molecules.[1][10][11] The specific substitution pattern of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole suggests several potential areas of biological investigation.

Comparison with Melatonin Analogs

The 5-methoxyindole moiety is a key feature of melatonin, a neurohormone that regulates circadian rhythms. Research into 2,3-dihydroindole derivatives as melatonin receptor ligands has shown that modifications to the indole ring can influence receptor affinity and selectivity.[3][4] The introduction of a 3,3-disubstituted pattern could lock the conformation of the side chain, potentially enhancing binding to melatonin receptors (MT1 and MT2).

Potential as Serotonin Receptor Ligands

The indole nucleus is the core of the neurotransmitter serotonin. Many indole derivatives interact with various serotonin (5-HT) receptor subtypes. The structural similarity of the target compound to known 5-HT receptor modulators suggests that it could be a candidate for screening against this family of receptors.

Other Potential Applications

Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer: Many natural and synthetic indoles exhibit cytotoxic effects against various cancer cell lines.[2]

  • Antimicrobial: The indole scaffold is found in compounds with antibacterial and antifungal properties.[10]

  • Antiviral: Certain indole derivatives have shown efficacy against a range of viruses.[1]

Comparative Table of Potential Biological Activities:

Compound ClassPrimary Biological Target/ActivityReference
Melatonin AnalogsMT1/MT2 Melatonin Receptors[3][4]
Serotonin Analogs5-HT Receptors[12]
General Indole DerivativesAnticancer, Antimicrobial, Antiviral[1][2][10]

Conclusion and Future Directions

Future research should focus on the synthesis and full spectroscopic characterization of this novel compound. Subsequent biological screening, particularly focusing on its activity at melatonin and serotonin receptors, would be a logical next step to elucidate its pharmacological profile. The insights gained from such studies would contribute to the broader understanding of the structure-activity relationships of 3,3-disubstituted-5-methoxyindolines and their potential as therapeutic agents.

References

  • Spectroscopic Data - AWS. (n.d.).
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7462. [Link]

  • 3,3-Diethyl-5-methyl-2,3-dihydro-1H-indole (EVT-13302013). (n.d.). EvitaChem.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Semantic Scholar.
  • Indole: The molecule of diverse biological activities. (2012). Asian Journal of Pharmaceutical and Clinical Research, 5(1), 1-6. [Link]

  • Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7462. [Link]

  • Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. (2022). Molecules, 27(21), 7462. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). Molbank, 2021(3), M1255. [Link]

  • A brief review of the biological potential of indole derivatives. (n.d.). ResearchGate. [Link]

  • Alternative, cost effective synthesis of (3-(2-(dimethylamino) ethyl)-1h-indol-5-yl) methanol from 5-bromo-1h-indole. (n.d.). Academia.edu.
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. (2022). ACS Chemical Neuroscience, 13(21), 3148-3157. [Link]

  • Synthesis and Chemistry of Indole. (n.d.).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • ethyl 5-methoxy-3-methyl-1H-indole-2-carboxylate. (n.d.).
  • methyl 3-ethyl-5-methoxy-1H-indole-2-carboxyl
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(54), 34227-34255. [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. (2015).
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
  • Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. (2021). Marine Drugs, 20(1), 3. [Link]

  • Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. (2021). Pharmaceuticals, 14(9), 856.
  • Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o159.
  • Synthesis of Medicinally Important Indole Deriv

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

As a Senior Application Scientist, establishing a rigorous, causally-driven safety framework is paramount when handling specialized heterocyclic compounds. 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, causally-driven safety framework is paramount when handling specialized heterocyclic compounds. 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole (CAS: 1388032-86-7)[1] is a highly substituted indoline derivative frequently utilized in advanced drug discovery and organic synthesis.

To ensure operational integrity and personnel safety, this guide decodes the chemical causality behind its hazards and provides a self-validating, step-by-step protocol for handling, personal protective equipment (PPE) utilization, and disposal.

Chemical Profiling and Hazard Causality

Understanding the structural vulnerabilities of a compound is the first step in mitigating risk. 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole features a 2,3-dihydro-1H-indole (indoline) core with an electron-donating methoxy group and lipophilic alkyl substitutions.

Based on established toxicological data for closely related analogs such as 5-methoxyindoline (CAS: 21857-45-4) and the parent indoline (CAS: 496-15-1)[2], this compound exhibits the following hazard profile:

  • Nucleophilic Reactivity (H315/H319): The secondary amine (N-H) in the indoline ring is highly nucleophilic. Upon contact with biological tissues, it can disrupt cellular membranes, causing acute skin irritation (H315) and serious eye irritation (H319)[2].

  • Lipophilic Penetration (H332/H335): The addition of ethyl and methyl groups at the C3 position significantly increases the molecule's lipophilicity. This enhances its ability to cross the stratum corneum (skin barrier) and mucosal membranes, necessitating strict inhalation (H335) and dermal protection.

HazardLogic Core Indoline Core (Secondary Amine) Reactivity Nucleophilic N-H Oxidation Susceptibility Core->Reactivity Substituents Methoxy & Alkyl Substituents Lipophilicity Increased Lipophilicity & Tissue Penetration Substituents->Lipophilicity Hazards Skin/Eye Irritation (H315/H319) Respiratory Toxicity (H335) Lipophilicity->Hazards Reactivity->Hazards

Logical relationship between indoline structure and physiological hazards.

Personal Protective Equipment (PPE) Matrix

To counteract the specific lipophilic and nucleophilic hazards of this compound, standard laboratory PPE must be upgraded to the specifications outlined below.

Table 1: Quantitative PPE Specifications and Operational Thresholds

PPE ComponentSpecificationRegulatory StandardReplacement Threshold
Hand Protection Nitrile Gloves (≥0.11 mm thickness)EN 374 / ASTM D6978Every 2 hours or immediately upon suspected contamination.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166N/A (Reusable; must be decontaminated post-use).
Respiratory N95 or P100 Particulate RespiratorNIOSH 42 CFR 84Post-exposure to aerosolized powder or if fume hood fails.
Body Protection Flame-resistant Laboratory CoatNFPA 2112Weekly laundering or immediately post-spill.

Causality Insight: Nitrile is specifically chosen over latex because latex degrades rapidly in the presence of lipophilic organic amines. The ≥0.11 mm thickness provides a sufficient breakthrough time for safe transfer operations[3].

Standard Operating Procedure: Solubilization and Transfer Workflow

When preparing stock solutions for biological assays or synthetic steps, the protocol must be self-validating to ensure both safety and experimental reproducibility.

Step-by-Step Methodology:

  • Environmental Setup: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4].

  • Static Mitigation: Use an anti-static weigh boat and a grounded micro-spatula. Indoline powders can hold static charges, leading to aerosolization and subsequent inhalation risks.

  • Chemical Transfer: Transfer the required mass of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole into a borosilicate glass vial.

  • Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) depending on your downstream application.

  • Self-Validation Step: Visually inspect the vial against a high-contrast light source. The solution must be completely transparent without any particulate suspension. Logic: Incomplete dissolution indicates either moisture contamination or insufficient solvent volume, which will skew downstream assay concentrations.

  • Storage: Seal with a PTFE-lined cap and store at -20°C away from light to prevent ambient oxidation of the indoline core into an indole derivative[5].

Workflow PPE 1. PPE Verification & Fume Hood Setup Weigh 2. Chemical Transfer & Weighing PPE->Weigh Solubilize 3. Solubilization (e.g., in DMSO) Weigh->Solubilize Validate 4. Visual Validation (Clear Solution?) Solubilize->Validate Proceed 5. Proceed to Assay Workflow Validate->Proceed Yes Sonicate Intervention: Vortex / Sonicate Validate->Sonicate No Sonicate->Validate

Workflow for the safe handling and validation of indoline stock solutions.

Spill Response and Waste Disposal Plan

In the event of a localized spill, immediate and systematic action prevents environmental contamination and personnel exposure.

Spill Decontamination Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity and maximize fume hood ventilation.

  • Contain: Do NOT use combustible materials like sawdust. Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[6].

  • Neutralize & Collect: Sweep the absorbed mixture using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 10% bleach solution or an appropriate organic solvent (e.g., ethanol), followed by soap and water to remove residual lipophilic traces[2].

Waste Disposal: Do not discharge indoline derivatives into the municipal sewer system. All liquid and solid waste containing 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole must be routed to a licensed chemical waste disposal facility. The standard disposal method is incineration in a dual-chamber incinerator equipped with an afterburner and an alkaline scrubber to neutralize nitrogen oxide (NOx) emissions generated during combustion[4].

References

  • Sigma-Aldrich (CN). "SAFETY DATA SHEET - Indoline Derivatives." Sigma-Aldrich. Available at: [Link]

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